Deshydroxy Bicalutamide
Description
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3S/c1-11(10-28(26,27)15-6-3-13(19)4-7-15)17(25)24-14-5-2-12(9-23)16(8-14)18(20,21)22/h2-8,11H,10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOAZDMLVMGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906008-94-4 | |
| Record name | Deoxybicalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906008944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methyl-propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYBICALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU20DB5JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Deshydroxy Bicalutamide: A Technical Guide for Drug Development Professionals
Abstract
Deshydroxy Bicalutamide, a potent non-steroidal antiandrogen, represents a significant advancement in the therapeutic landscape for prostate cancer. Its structural modification, specifically the removal of the hydroxyl group from the propionamide linker of Bicalutamide, has been shown to enhance its antagonistic activity against the androgen receptor (AR). This guide provides a comprehensive, in-depth technical overview of the synthetic protocols for this compound and its analogues. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis process.
Introduction: The Rationale for this compound
The androgen receptor (AR) is a critical target in the management of prostate cancer, even as the disease progresses to castration-resistant stages.[1] First-generation non-steroidal antiandrogens like Bicalutamide function by competitively inhibiting the binding of endogenous androgens to the AR.[2] However, their efficacy can be limited by the development of resistance.[3]
The synthesis of this compound and its analogues is driven by the need for more potent AR antagonists. The absence of the hydroxyl group in the linker region has been a key area of structural modification.[4] Research has demonstrated that certain deshydroxy analogues exhibit significantly enhanced antiproliferative activity in various prostate cancer cell lines compared to Bicalutamide.[5] For instance, specific deshydroxy sulfide analogues have shown a 4- to 7-fold increase in activity.[5] This guide will detail the chemical pathways to achieve these promising therapeutic candidates.
Core Synthesis Pathway: A Two-Stage Approach
The most common and effective route for synthesizing this compound and its analogues is a two-stage process:
-
Michael Addition: Formation of a thioether intermediate through the reaction of a substituted phenylacrylamide with a thiophenol derivative.
-
Oxidation: Conversion of the thioether to the corresponding sulfone, which is the final this compound analogue.
This pathway is adaptable for creating a library of analogues by varying the substituents on both the phenylacrylamide and thiophenol starting materials.
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogues.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies described in the scientific literature.[4][6]
Stage 1: Synthesis of Thioether Intermediates via Michael Addition
The Michael addition reaction is the cornerstone of this synthesis, creating the crucial carbon-sulfur bond. The choice of base and solvent system is critical and depends on the specific reactivity of the starting materials.
Method A: Sodium Hydride in Tetrahydrofuran (THF)
This method is generally effective for a wide range of substituted phenylacrylamides and thiophenols.[6]
-
Reaction Setup:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at room temperature, add the desired thiophenol derivative (1.2 equivalents) dropwise.
-
Stir the mixture for 30 minutes to allow for the formation of the sodium thiophenolate salt.
-
Add a solution of the substituted phenylacrylamide derivative (1.0 equivalent) in THF.
-
Continue stirring at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method B: Sodium Hydroxide in 1,4-Dioxane
This method is employed when Method A fails to yield the desired product, particularly with certain electron-deficient phenylacrylamides.[6]
-
Reaction Setup:
-
To a solution of the substituted phenylacrylamide (1.0 equivalent) and the thiophenol derivative (1.2 equivalents) in 1,4-dioxane, add an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium chloride.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Rationale for Method Selection: The choice between Method A and B is empirically determined. The stronger base, NaH, in an aprotic solvent (THF) is often the first choice. However, for less reactive substrates, the phase-transfer catalysis conditions of Method B (NaOH, tetrabutylammonium chloride) in a higher boiling point solvent (1,4-dioxane) can facilitate the reaction.[6]
Stage 2: Oxidation of Thioethers to Sulfones
The final step in the synthesis is the oxidation of the thioether intermediate to the corresponding sulfone. Meta-chloroperoxybenzoic acid (mCPBA) is a reliable and commonly used oxidizing agent for this transformation.
-
Reaction Setup:
-
Dissolve the purified thioether intermediate (1.0 equivalent) in dichloromethane (DCM).
-
To this solution, add mCPBA (1.4 equivalents) portion-wise at room temperature. The slight excess of mCPBA ensures complete conversion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (to quench excess mCPBA) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography to yield the final this compound analogue.
-
Self-Validation and Quality Control: The structures of all synthesized intermediates and final products must be rigorously confirmed using analytical and spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[6] The purity should be assessed by high-performance liquid chromatography (HPLC).
Key Starting Materials and Reagents
The following table summarizes the key reagents required for the synthesis.
| Reagent | Role | Supplier/Purity |
| Substituted Anilines | Starting material for phenylacrylamides | Commercially available, >98% |
| Methacryloyl Chloride | Acylating agent | Commercially available, >97% |
| Substituted Thiophenols | Nucleophile in Michael addition | Commercially available, >98% |
| Sodium Hydride (NaH) | Base (Method A) | 60% dispersion in mineral oil |
| Sodium Hydroxide (NaOH) | Base (Method B) | Reagent grade |
| Tetrahydrofuran (THF) | Solvent (Method A) | Anhydrous, >99.8% |
| 1,4-Dioxane | Solvent (Method B) | Anhydrous, >99.8% |
| m-Chloroperoxybenzoic acid (mCPBA) | Oxidizing agent | 70-77% |
| Dichloromethane (DCM) | Solvent for oxidation | Anhydrous, >99.8% |
Reaction Pathway Diagram
Caption: Chemical reaction pathway for the synthesis of this compound.
Conclusion and Future Perspectives
The synthetic protocols outlined in this guide provide a robust and versatile platform for the generation of this compound and its analogues. The demonstrated antiproliferative activities of these compounds, which in some cases surpass those of both Bicalutamide and Enzalutamide, underscore their potential as next-generation therapeutics for prostate cancer.[2][6] Future research in this area will likely focus on the synthesis of novel analogues with optimized pharmacokinetic and pharmacodynamic profiles, further enhancing their clinical utility. The methodologies described herein serve as a foundational framework for these ongoing drug discovery efforts.
References
- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
mechanism of action of Deshydroxy Bicalutamide
An In-depth Technical Guide Topic: Mechanism of Action of Deshydroxy Bicalutamide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The development of novel antiandrogens is critical for overcoming resistance in prostate cancer therapy. Bicalutamide, a first-generation non-steroidal antiandrogen (NSAA), has been a cornerstone of treatment, but its efficacy is limited by the emergence of resistance, often through androgen receptor (AR) mutations. This has spurred the development of next-generation antagonists. This technical guide focuses on the mechanism of action of this compound, a structural analogue of bicalutamide that lacks the central hydroxyl group. By removing this group, researchers have developed a class of potent AR antagonists with significantly enhanced anti-proliferative activity. This document details the molecular basis of their action, the structural rationale for their improved potency, the experimental protocols for their validation, and future research avenues.
Introduction: Evolving Beyond First-Generation Antiandrogens
The androgen receptor (AR) signaling pathway is the primary driver for the initiation and progression of prostate cancer.[1] First-generation non-steroidal antiandrogens, including bicalutamide, flutamide, and nilutamide, were designed to competitively inhibit the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[1][2] While initially effective, their long-term utility is hampered by relatively low binding affinity and the development of castration-resistant prostate cancer (CRPC), where AR mutations can switch these antagonists into agonists, paradoxically promoting tumor growth.[1][3]
This challenge has led to the exploration of novel chemical scaffolds to create more potent and resilient AR inhibitors. One such avenue has been the modification of the bicalutamide structure. The "this compound" scaffold refers to a class of bicalutamide analogues that lack the central hydroxyl group of the propionanilide linker.[1][4] Research into these derivatives has revealed that this modification is not only tolerated but can lead to compounds with substantially improved potency compared to both bicalutamide and the second-generation antiandrogen, enzalutamide.[1][4] This guide elucidates the mechanism by which these compounds exert their powerful antagonistic effects.
Core Mechanism of Androgen Receptor Antagonism
The primary mechanism of action for this compound analogues is the competitive and potent inhibition of the androgen receptor. This is a multi-step process that disrupts the canonical AR signaling cascade at several key points.
Competitive Binding to the AR Ligand-Binding Domain (LBD)
Like the parent compound, this compound derivatives directly compete with DHT for the ligand-binding domain (LBD) of the AR.[1][2] The binding of an antagonist induces a unique conformational change in the receptor, distinct from that caused by an agonist. The potency of these compounds is directly related to their binding affinity; studies have shown that novel deshydroxy analogues can exhibit inhibitory activity many folds greater than bicalutamide.[4]
Disruption of the Agonist Conformation
Upon binding an agonist like DHT, the AR LBD undergoes a significant conformational change. A key event is the repositioning of helix 12 (H12) to form a "lid" over the ligand-binding pocket, creating a stable surface for the recruitment of coactivator proteins.[1][5] This is essential for forming a transcriptionally active receptor.[5]
This compound analogues, particularly those with bulky substituents, are designed to cause a steric clash with H12.[1] This prevents H12 from adopting the closed "agonist" conformation.[1] By forcing H12 into an alternative, "antagonist" conformation, the compound effectively blocks the formation of the coactivator binding groove, thereby preventing the recruitment of essential coactivators like SRC-1 and SRC-2.[1][6]
Inhibition of Nuclear Translocation and DNA Binding
While some older antagonists were thought to primarily work by sequestering the AR in the cytoplasm, it is now understood that compounds like bicalutamide can permit AR nuclear translocation and even binding to DNA at Androgen Response Elements (AREs).[6] However, the resulting AR-antagonist complex is transcriptionally inert because it cannot effectively recruit the necessary co-regulatory proteins to initiate gene expression.[6] this compound derivatives operate on this principle, ensuring that even if the receptor reaches its target genes, it remains inactive. This is confirmed by the strong, dose-dependent reduction in the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA).[1][4]
Caption: Androgen Receptor signaling and the inhibitory mechanism of this compound.
Experimental Protocols for Mechanistic Validation
The characterization of this compound's mechanism relies on a suite of established in vitro assays. These protocols form a self-validating system, where binding affinity is correlated with functional antagonism of gene expression.
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of a test compound for the androgen receptor.
-
Principle: This assay measures the ability of an unlabeled compound (this compound analogue) to compete with a constant concentration of a radiolabeled AR ligand (e.g., [³H]-Mibolerone) for binding to the AR LBD.[7]
-
Methodology:
-
Receptor Preparation: Express and purify recombinant human AR ligand-binding domain (AR-LBD). Alternatively, prepare cytosol from AR-expressing cells (e.g., LNCaP) or tissues.
-
Assay Setup: In a 96-well plate, combine the AR preparation with a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-Mibolerone).
-
Competition: Add the unlabeled test compound in a series of increasing concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand. A common method is to add dextran-coated charcoal, which adsorbs free ligand, followed by centrifugation.
-
Quantification: Transfer the supernatant (containing the bound ligand) to a scintillation vial with scintillation cocktail and quantify radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀, the concentration at which 50% of the radioligand is displaced.
-
Protocol: AR-Driven Reporter Gene Assay
-
Objective: To measure the functional antagonist activity of a test compound on AR-mediated gene transcription.
-
Principle: This cell-based assay uses a host cell line (e.g., PC-3, which lacks endogenous AR) co-transfected with two plasmids: one expressing the full-length human AR and a second "reporter" plasmid containing the luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or containing multiple AREs).[8] Antagonist activity is measured as a reduction in androgen-induced luciferase expression.[8]
-
Methodology:
-
Cell Culture & Transfection: Plate PC-3 cells in a 96-well plate. Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with medium containing a fixed, sub-maximal concentration of an AR agonist (e.g., 0.1 nM R1881). Immediately add the test compound in a series of increasing concentrations. Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using a luciferase lysis buffer.
-
Luminescence Reading: Add luciferase substrate to the cell lysate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary (e.g., a co-transfected Renilla luciferase control or a separate viability assay). Plot the percentage of agonist-induced activity against the log concentration of the test compound to determine the IC₅₀ for functional antagonism.
-
Caption: High-level workflow for a cell-based AR antagonist reporter assay.
Quantitative Data Summary
Studies synthesizing and evaluating novel this compound derivatives have demonstrated a significant improvement in anti-proliferative activity.
| Compound Class | Cell Line | IC₅₀ (μM) | Fold Improvement vs. Bicalutamide | Reference |
| Bicalutamide (Reference) | LNCaP | 20.44 | - | [4] |
| Enzalutamide (Reference) | LNCaP | 1.36 | ~15x | [4] |
| Deshydroxy Analogue 28 | LNCaP | 0.43 | ~47x | [4] |
| Deshydroxy Analogue 27 | LNCaP | 1.68 | ~12x | [1] |
| Various Deshydroxy Analogues | LNCaP | 2.67 - 13.19 | 1.5x - 7.7x | [4] |
Conclusion and Future Directions
The this compound scaffold represents a promising evolution in the design of androgen receptor antagonists. By removing the central hydroxyl group and optimizing substitutions on the aromatic rings, it is possible to create compounds that are significantly more potent than first- and even second-generation antiandrogens. The core mechanism remains centered on competitive binding to the AR LBD, but with an enhanced ability to induce an antagonist conformation that prevents coactivator recruitment and subsequent gene transcription.
Future research should focus on:
-
Structural Biology: Obtaining a co-crystal structure of the wild-type AR-LBD in complex with a potent this compound analogue would provide definitive proof of the binding mode and rational design principles.
-
Overcoming Resistance: Evaluating the efficacy of these novel compounds against a panel of clinically relevant AR mutants (e.g., F876L, W741L) that confer resistance to current therapies.
-
Pharmacokinetics and In Vivo Efficacy: Characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and testing the most promising compounds in preclinical xenograft models of castration-resistant prostate cancer.
By continuing to refine this chemical scaffold, the field moves closer to developing more durable and effective treatments for advanced prostate cancer.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral nonsteroidal affinity ligands for the androgen receptor. 1. Bicalutamide analogues bearing electrophilic groups in the B aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Deshydroxy Bicalutamide: A Technical Guide to its Androgen Receptor Antagonist Activity
This guide provides an in-depth technical exploration of deshydroxy bicalutamide and its activity as an androgen receptor (AR) antagonist. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental validation, and comparative potency of this significant bicalutamide derivative. We will move beyond a simple recitation of facts to an integrated understanding of the scientific rationale behind the experimental designs used to characterize this compound.
The Androgen Receptor Signaling Axis: A Critical Target in Prostate Cancer
The androgen receptor, a ligand-activated nuclear transcription factor, is a cornerstone in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dimerizes, and translocates to the nucleus.[2] There, it binds to androgen response elements (AREs) on target genes, modulating their transcription to promote cell proliferation and survival.[3] Consequently, antagonizing this pathway has been a primary therapeutic strategy for prostate cancer.[4]
First-generation non-steroidal antiandrogens (NSAAs) like bicalutamide function by competitively inhibiting the binding of androgens to the AR.[5] However, their efficacy can be limited by the development of resistance, often through AR mutations that can convert these antagonists into agonists.[5] This has driven the development of more potent antagonists.
Diagram: Simplified Androgen Receptor Signaling Pathway
Caption: Androgen binding in the cytoplasm leads to AR activation and nuclear translocation.
Bicalutamide Metabolism and the Emergence of this compound
Bicalutamide is administered as a racemate, with the (R)-enantiomer being the active component.[6] It is metabolized in the liver, primarily through hydroxylation and glucuronidation.[7] While the primary metabolites of bicalutamide are considered inactive, research into derivatives has revealed that the removal of the hydroxyl group, creating this compound, can significantly enhance its antagonistic activity.[8][9]
Enhanced Potency of this compound Derivatives
Recent studies have demonstrated that novel this compound derivatives exhibit substantially improved antiproliferative activity against various human prostate cancer cell lines compared to the parent compound and even the second-generation antiandrogen, enzalutamide.[8]
Comparative Antiproliferative Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | LNCaP IC50 (µM) | VCaP IC50 (µM) | PC3 IC50 (µM) | 22Rv1 IC50 (µM) | Reference |
| Bicalutamide | 20.44 | - | - | - | [8] |
| Enzalutamide | 1.36 | - | - | - | [8] |
| This compound Analogue 28 | 0.43 | - | - | - | [8] |
| This compound Analogue 16 | 8.22 - 10.86 | - | - | 6.59 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from the cited literature.
As the data indicates, certain this compound analogues show a remarkable increase in potency, with some exhibiting over a 40-fold improvement compared to bicalutamide.[8] This enhanced activity suggests a more favorable interaction with the ligand-binding domain (LBD) of the androgen receptor.[8]
Experimental Protocols for Assessing Androgen Receptor Antagonist Activity
To rigorously characterize the antagonist activity of compounds like this compound, a series of well-established in vitro and in vivo assays are employed. The following protocols provide a framework for these investigations.
In Vitro Assessment
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[10] A scintillation proximity assay (SPA) is a common high-throughput method for this purpose.[11]
Principle: The AR protein is immobilized on a solid support (e.g., beads or microplate wells) that contains a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant, generating a light signal. A non-radiolabeled competitor, such as this compound, will displace the radiolabeled ligand, leading to a decrease in the signal.
Step-by-Step Methodology:
-
Preparation of AR: Purified recombinant human AR ligand-binding domain (LBD) is used.
-
Assay Setup: The assay is typically performed in a 384-well format.[12][10]
-
Incubation:
-
Detection: The plate is read in a scintillation counter to measure the light output from each well.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.[13] This represents the concentration of the compound that displaces 50% of the radiolabeled ligand.
Diagram: Workflow for Competitive Binding Assay
Caption: A streamlined workflow for determining competitive binding to the AR.
This cell-based assay measures the functional consequence of AR binding by quantifying the transcriptional activity of the receptor.[14][15]
Principle: Cells (e.g., prostate cancer cell lines like LNCaP or engineered cell lines) are transfected with a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of an ARE-containing promoter.[16][17] When the AR is activated by an agonist, it binds to the ARE and drives the expression of the reporter gene, producing a measurable signal. An antagonist will inhibit this process.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture an appropriate cell line (e.g., LNCaP, which endogenously expresses AR, or an AR-negative line like PC3 co-transfected with an AR expression vector).
-
Transfect the cells with a reporter plasmid containing an ARE-driven luciferase gene.
-
-
Treatment:
-
Treat the cells with a known AR agonist (e.g., DHT or the synthetic androgen R1881) to induce reporter gene expression.[16]
-
Concurrently, treat the cells with varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lysis and Detection:
-
Lyse the cells to release the reporter protein.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence).
-
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced reporter signal. The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the maximal agonist response.
Diagram: Principle of AR Reporter Gene Assay
Caption: An antagonist blocks agonist-induced reporter gene expression.
To confirm the antagonistic effect on endogenous AR signaling, the expression of AR-regulated genes, such as prostate-specific antigen (PSA), can be measured using quantitative real-time PCR (qPCR).[5] A significant reduction in PSA mRNA levels in the presence of an AR agonist and the test compound confirms its antagonist activity.[8]
In Vivo Assessment
Transgenic mouse models provide a powerful tool for evaluating the pharmacodynamics of AR antagonists in a living system.[18]
Model: A commonly used model is a transgenic mouse expressing the luciferase reporter gene under the control of an androgen-dependent promoter, such as the probasin promoter (ARR2PB).[18]
Methodology:
-
Animal Model: Utilize ARR2Pb-Luc transgenic mice, where luciferase expression in the prostate is androgen-dependent.[18]
-
Treatment: Administer the test compound (this compound) to the mice.
-
Imaging: Perform non-invasive bioluminescent imaging to quantify luciferase activity in the prostate over time.
-
Data Analysis: A reduction in the bioluminescent signal indicates inhibition of AR signaling in vivo.[18][19]
Conclusion and Future Directions
This compound and its derivatives represent a promising advancement in the development of more potent androgen receptor antagonists. Their enhanced in vitro activity against prostate cancer cell lines underscores their potential for improved therapeutic efficacy. The experimental framework detailed in this guide provides a robust methodology for the continued investigation and characterization of these and other novel AR antagonists. Future research should focus on the in vivo efficacy and safety profiles of these compounds, as well as their activity against known resistance mutations in the androgen receptor.
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity | MDPI [mdpi.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 8. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Visualising Androgen Receptor Activity in Male and Female Mice | PLOS One [journals.plos.org]
The Advent of Deshydroxy Bicalutamide Derivatives: A New Frontier in Androgen Receptor Antagonism
A Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The landscape of prostate cancer therapeutics is continually evolving, driven by the persistent challenge of resistance to existing treatments. First-generation non-steroidal antiandrogens (NSAAs), such as Bicalutamide, have been foundational in androgen deprivation therapy. However, their efficacy is often limited by the emergence of castration-resistant prostate cancer (CRPC). This guide provides an in-depth technical exploration of a promising new class of compounds: Deshydroxy Bicalutamide derivatives. We will dissect the rationale behind their design, the synthetic methodologies employed, their pharmacological evaluation, and the critical structure-activity relationships that govern their enhanced potency. This document serves as a comprehensive resource for researchers and drug development professionals navigating the complexities of androgen receptor (AR) antagonism and the pursuit of next-generation prostate cancer therapies.
Introduction: The Rationale for Moving Beyond Bicalutamide
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival.[1][2] First-generation non-steroidal antiandrogens, including Flutamide, Nilutamide, and Bicalutamide, function as competitive antagonists of the AR, blocking the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[3][4][5] While initially effective, their long-term utility is hampered by several factors:
-
Limited Potency: These agents exhibit relatively low binding affinity for the AR.[2]
-
Agonist Activity in Resistant Disease: Under conditions of AR overexpression or mutation, as seen in CRPC, these antagonists can paradoxically function as agonists, promoting tumor growth.[2]
-
Metabolic Liabilities: The metabolism of Bicalutamide, for instance, involves hydroxylation and glucuronidation, and while its primary metabolites are considered inactive, understanding the metabolic profile is crucial for drug design.[6][7][8][9][10]
The development of second-generation NSAAs like Enzalutamide marked a significant advancement, offering higher AR binding affinity and improved clinical outcomes.[11] However, resistance to these agents also inevitably develops, underscoring the continuous need for novel AR antagonists with distinct structural scaffolds and mechanisms of action.[2]
The core concept behind the development of this compound derivatives is the strategic removal of the hydroxyl group from the Bicalutamide backbone. This modification, coupled with other structural alterations, aims to enhance antiproliferative activity and overcome known resistance mechanisms.
Synthetic Strategies: Crafting a New Generation of AR Antagonists
The synthesis of this compound derivatives is a multi-step process designed to systematically explore the structure-activity landscape. A key synthetic route involves the Michael addition reaction.[1][12]
General Synthetic Workflow
The synthesis typically commences with the acylation of substituted trifluoromethyl anilines with methacryloyl chloride to form phenylacrylamide intermediates. These intermediates then undergo a crucial Michael addition reaction with various fluorinated thiophenols.[1] This approach allows for the systematic variation of substituents on both aromatic rings, enabling a thorough investigation of their impact on biological activity.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Deshydroxy Propioanilide Analogue
The following protocol outlines a representative synthesis based on the Michael addition strategy:
-
Step 1: Acylation. To a solution of a substituted trifluoromethyl aniline (1 equivalent) in dimethylacetamide, methacryloyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12-16 hours.
-
Step 2: Work-up and Purification. The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the crude phenylacrylamide derivative. This intermediate can be purified further by column chromatography.
-
Step 3: Michael Addition. The phenylacrylamide derivative (1 equivalent) and a selected fluorinated thiophenol (1.2 equivalents) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a base (e.g., triethylamine) is added, and the mixture is refluxed for 24-48 hours.
-
Step 4: Final Purification. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final this compound derivative.[1]
Self-Validation: The structure and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[1]
Pharmacological Evaluation: Assessing Potency and Mechanism of Action
A critical phase in the development of these novel derivatives is their comprehensive pharmacological evaluation to determine their antiproliferative activity and confirm their mechanism of action as AR antagonists.
In Vitro Antiproliferative Assays
The primary assessment of efficacy is conducted using a panel of human prostate cancer cell lines, including both androgen-sensitive (LNCaP, VCaP) and castration-resistant (PC3, 22Rv1) lines.[1][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound derivatives, Bicalutamide, and Enzalutamide (as positive controls) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Caption: Pharmacological screening workflow for this compound derivatives.
Confirmation of AR Antagonism: PSA Expression Analysis
To validate that the observed antiproliferative effects are mediated through AR antagonism, the expression of prostate-specific antigen (PSA), a well-established AR-regulated gene, is quantified.[1]
Experimental Protocol: Quantitative PCR (qPCR)
-
Cell Treatment and RNA Extraction: LNCaP cells are treated with the test compounds, and total RNA is extracted.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Amplification: The cDNA is subjected to qPCR using primers specific for PSA and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of PSA mRNA is calculated to determine the extent of AR pathway inhibition. A significant reduction in PSA expression upon treatment confirms AR antagonistic activity.[1][12]
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic synthesis and evaluation of a library of this compound derivatives have yielded crucial insights into the structure-activity relationships governing their potency.
Key Findings from SAR Studies
-
Removal of the Hydroxyl Group: The absence of the central hydroxyl group is a defining feature of this class and is compatible with potent antiandrogenic activity.[1][12]
-
"Double Branched" Analogues: Unexpectedly, the synthesis can yield "double branched" by-products, which have demonstrated exceptionally potent activity, in some cases exceeding that of Enzalutamide.[1][12] These structurally distinct molecules likely adopt a novel binding mode within the AR ligand-binding domain (LBD).[1]
-
Influence of Aromatic Substituents: The nature and position of substituents on both phenyl rings significantly impact antiproliferative activity. For instance, variations in the fluorination pattern of the thiophenol moiety and the placement of electron-withdrawing groups on the aniline ring are critical determinants of potency.[1]
Tabulated SAR Data
The following table summarizes the antiproliferative activity of selected this compound derivatives in the LNCaP prostate cancer cell line, providing a clear comparison with established antiandrogens.
| Compound | Key Structural Feature | IC₅₀ in LNCaP (µM) | Fold Improvement over Bicalutamide |
| Bicalutamide | Parent Compound | 20.44[1][12] | - |
| Enzalutamide | Second-Generation NSAA | 1.31 - 1.36[1][12] | ~15x |
| Compound 27 | Double Branched Analogue | 1.68[1] | ~12x |
| Compound 28 | Double Branched Analogue | 0.43[1][12] | >40x |
| Compound 33 | Single Branched Analogue | Potent PSA reduction[1][12] | - |
| Deshydroxy Analogue 16 | Single Branched Analogue | 8.22 - 10.86[13][14] | ~2-2.5x |
Mechanism of Action: A Deeper Dive into AR Interaction
Non-steroidal antiandrogens exert their effects by competitively inhibiting the binding of androgens to the AR LBD.[3][5] This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of gene expression.[5]
Molecular modeling studies suggest that the novel "double branched" this compound derivatives may engage with the AR LBD in a unique manner compared to first and second-generation NSAAs.[1] This distinct binding mode could be key to overcoming resistance mechanisms that affect existing therapies. The interaction of these derivatives with specific amino acid residues within the LBD, such as those implicated in mutations that confer resistance (e.g., W741L), is an area of active investigation.[1][15]
Caption: Androgen receptor signaling and the inhibitory action of this compound derivatives.
Conclusion and Future Directions
The discovery of this compound derivatives represents a significant step forward in the quest for more effective treatments for prostate cancer, particularly in the context of castration-resistant disease. The remarkable potency of the "double branched" analogues, which surpasses that of both Bicalutamide and Enzalutamide in preclinical models, highlights the potential of this novel chemical scaffold.[1][12]
Future research should focus on:
-
Lead Optimization: Further refinement of the "double branched" scaffold to enhance pharmacokinetic properties and in vivo efficacy.
-
Elucidation of Binding Mode: X-ray crystallography studies to definitively determine the binding mode of these novel antagonists within the AR LBD.
-
Evaluation in Resistant Models: Comprehensive testing of lead candidates in preclinical models of Enzalutamide-resistant prostate cancer.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties of these compounds.
The insights gained from the exploration of this compound derivatives will undoubtedly fuel the development of the next generation of AR-targeted therapies, offering new hope for patients with advanced prostate cancer.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiandrogen - Wikipedia [en.wikipedia.org]
- 5. rigicon.com [rigicon.com]
- 6. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 7. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicalutamide - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 12. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Deshydroxy Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicalutamide, a non-steroidal anti-androgen, is a cornerstone in the therapeutic landscape of prostate cancer. Its clinical efficacy is intrinsically linked to its mechanism of action as a competitive antagonist of the androgen receptor (AR), a key driver in the proliferation of prostate cancer cells.[1] The metabolic fate of Bicalutamide in vivo leads to the formation of several metabolites, among which Deshydroxy Bicalutamide emerges as a significant entity. This guide provides a comprehensive technical overview of the chemical structure of this compound, an impurity and a synthetic precursor to novel and more potent androgen receptor antagonists.[2] Understanding its synthesis, structural characteristics, and biological interactions is paramount for researchers in the fields of medicinal chemistry and oncology drug development.
Part 1: Chemical Identity and Structural Elucidation
Nomenclature and Chemical Identifiers
This compound, systematically known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methylpropanamide , is a close structural analog of Bicalutamide, lacking the hydroxyl group at the chiral center.[3] Its unique chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methylpropanamide |
| Molecular Formula | C₁₈H₁₄F₄N₂O₃S |
| Molecular Weight | 414.37 g/mol |
| CAS Number | 906008-94-4 |
| SMILES | C(C(CS(=O)(=O)c1ccc(cc1)F)C)(=O)Nc2cc(c(cc2)C#N)C(F)(F)F |
| InChI | InChI=1S/C18H14F4N2O3S/c1-10(9-28(26,27)16-6-3-12(19)4-7-16)17(25)24-13-5-2-11(8-23)15(14(13)18(20,21)22)24/h2-7,10H,9H2,1H3,(H,24,25) |
Spectroscopic Characterization
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the trifluoromethyl-substituted phenyl ring and the fluorophenyl ring. The methyl group protons would appear as a doublet, coupled to the adjacent methine proton. The methylene protons adjacent to the sulfonyl group would likely appear as a complex multiplet due to diastereotopicity.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, the sulfonyl-adjacent methylene carbon, the methine carbon, and the methyl carbon. The presence of the trifluoromethyl group would be evident from the characteristic quartet in the off-resonance decoupled spectrum.
-
¹⁹F NMR: The fluorine NMR would show two distinct signals: one for the trifluoromethyl group and another for the fluorine atom on the phenylsulfonyl moiety.
1.2.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further corroborate the proposed structure, with characteristic losses of the fluorophenylsulfonyl group and fragments corresponding to the cyano-trifluoromethyl-phenylamide moiety. For instance, in the analysis of Bicalutamide, a transition of m/z 429.2 → 255.0 is used for quantitation, indicating the loss of the sulfonyl portion.[5]
Part 2: Synthesis of this compound
The synthesis of this compound and its derivatives is a multi-step process that leverages fundamental organic reactions. The core synthetic strategy involves a Michael addition followed by an oxidation step.[4][6]
Synthetic Pathway
Caption: Synthetic scheme for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on the synthesis of closely related analogs.[4]
Step 1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-methylpropanamide (Sulfide Intermediate)
-
To a solution of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide in a suitable aprotic solvent (e.g., tetrahydrofuran), add 4-fluorothiophenol.
-
Cool the reaction mixture in an ice bath and add a base (e.g., sodium hydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the sulfide intermediate.
Step 2: Synthesis of this compound (Oxidation)
-
Dissolve the sulfide intermediate from Step 1 in a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to afford this compound.
Part 3: Mechanism of Action and Biological Significance
This compound, like its parent compound Bicalutamide, is designed to act as a competitive antagonist of the androgen receptor.[2][6] The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR is a critical step in the signaling cascade that promotes the growth of prostate cancer cells.[1]
Androgen Receptor Antagonism
Caption: Mechanism of Androgen Receptor Antagonism.
This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens.[2] This binding event is crucial as it inhibits the conformational changes in the AR that are necessary for its activation and subsequent translocation to the nucleus. By blocking the AR signaling pathway, this compound and its analogs can effectively inhibit the growth of androgen-dependent prostate cancer cells.[6]
Significance in Drug Development
The "deshydroxy" modification in the Bicalutamide scaffold serves as a key synthetic intermediate for creating novel AR antagonists. Researchers have synthesized series of this compound derivatives and evaluated their anti-proliferative activities against various prostate cancer cell lines.[4][2] These studies have demonstrated that modifications to this core structure can lead to compounds with enhanced potency compared to Bicalutamide itself.[6]
Part 4: Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices, including in-process control during synthesis and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.[7][8]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method can be developed and validated for the quantification of this compound.
4.1.1. Representative HPLC Method
The following is a general HPLC method that can be optimized for the analysis of this compound, based on methods developed for Bicalutamide and its impurities.[7][9]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 270 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
4.1.2. Method Validation
The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry and prostate cancer research. Its well-defined chemical structure, accessible synthetic routes, and its role as a competitive androgen receptor antagonist make it a valuable tool for the development of new and more effective anti-cancer therapies. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, mechanism of action, and analytical methodologies, serving as a foundational resource for scientists and researchers in the field.
References
- 1. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide CAS#: 1159977-36-2 [amp.chemicalbook.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. researchgate.net [researchgate.net]
- 9. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide [dergipark.org.tr]
The Analytical and Synthetic Landscape of Deshydroxy Bicalutamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Impurity Profiling in Pharmaceutical Development
In the rigorous landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. Impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of a final drug product. Therefore, a comprehensive understanding of the potential impurities that can arise during the synthesis and storage of an API is not merely a regulatory requirement but a cornerstone of robust drug development. This guide provides an in-depth technical exploration of Deshydroxy Bicalutamide, a known process-related impurity and potential degradant of Bicalutamide, a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. Through a detailed examination of its preparation, characterization, and analytical detection, this document aims to equip researchers and drug development professionals with the critical knowledge necessary to control this impurity effectively.
This compound: Structure and Significance
This compound, also known as Bicalutamide Impurity C, is structurally similar to the parent drug, lacking the tertiary hydroxyl group on the propionamide side chain. Its chemical name is (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfonyl]-2-methyl-propanamide.
The presence of this impurity in Bicalutamide drug substance is primarily attributed to the synthetic route employed. Its control is crucial to ensure the purity and safety of the final drug product. Understanding its formation and having access to a pure reference standard is essential for the development and validation of analytical methods for its detection and quantification.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| Bicalutamide | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | C₁₈H₁₄F₄N₂O₄S | 430.37 g/mol | 90357-06-5 |
| This compound | (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfonyl]-2-methyl-propanamide | C₁₈H₁₄F₄N₂O₃S | 414.37 g/mol | 906008-94-4 |
Synthetic Pathways to this compound and its Precursors
The preparation of this compound is a multi-step process that mirrors a potential side-reaction in the synthesis of Bicalutamide itself. The most common and logical synthetic route involves a two-step sequence:
-
Acylation: The formation of the amide intermediate, N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide.
-
Michael Addition and Oxidation: The conjugate addition of 4-fluorothiophenol to the α,β-unsaturated amide, followed by oxidation of the resulting thioether to the sulfone.
This synthetic approach provides a reliable method for obtaining a reference standard of this compound, which is indispensable for analytical method development and validation.
Experimental Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide (Intermediate)
This protocol describes the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride to yield the key intermediate. The use of N,N-dimethylacetamide (DMA) as a solvent is crucial for this reaction, and the work-up procedure is designed to effectively remove unreacted starting materials and by-products.
Materials and Reagents:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
Methacryloyl chloride
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Step-by-Step Procedure:
-
Under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in N,N-dimethylacetamide.
-
To the stirred solution, slowly add methacryloyl chloride (1.1 to 1.5 equivalents) dropwise over a period of 10-15 minutes, maintaining the reaction at room temperature. An ice bath can be used to control any exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 3 hours to overnight).[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid chloride and acidic by-products) and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide as a white solid.[1]
Self-Validating System and Causality:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the reaction of the highly reactive methacryloyl chloride with atmospheric moisture, which would lead to the formation of methacrylic acid and reduce the yield of the desired product.
-
Controlled Addition: The slow, dropwise addition of methacryloyl chloride helps to control the reaction exotherm and prevent the formation of side products.
-
Aqueous Work-up: The sequential washing with sodium bicarbonate and brine is essential for removing impurities. The bicarbonate wash neutralizes any excess acid chloride and acidic byproducts, while the brine wash helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers.
-
Chromatographic Purification: Flash column chromatography is a robust method for separating the desired product from any unreacted starting materials or by-products, ensuring a high purity of the intermediate for the subsequent step.
Characterization Data for N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide:
-
¹H-NMR (CDCl₃): δ 8.10 (d, J = 2Hz, 1H, ArH), 8.06 (bs, 1H, NH), 8.01 (dd, J = 2, 8.5 Hz, 1H, ArH), 7.81 (d, J = 8.5Hz, 1H, ArH), 5.89 (d, J = 1Hz, 1H, CH₂), 5.62 (q, J = 1.5Hz, 1H, CH₂), 2.10 (dd, J = 0.5, 1.5 Hz, 3H, CH₃).[2][3]
Experimental Protocol: Synthesis of this compound
This protocol details the Michael addition of 4-fluorothiophenol to the activated alkene of the intermediate, followed by oxidation of the resulting thioether to the sulfone, yielding this compound. The choice of a strong, non-nucleophilic base like sodium hydride is critical for the deprotonation of the thiophenol.
Materials and Reagents:
-
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
-
4-Fluorothiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Step-by-Step Procedure:
-
Michael Addition: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at room temperature under a nitrogen atmosphere, add a solution of 4-fluorothiophenol (1.2 equivalents) in anhydrous THF dropwise. b. Stir the resulting mixture for 20-30 minutes at room temperature to ensure complete formation of the thiophenolate. c. Add a solution of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide (1 equivalent) in anhydrous THF to the thiophenolate solution. d. Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.[4][5] e. Upon completion, carefully quench the reaction by the slow addition of water. f. Extract the aqueous mixture with ethyl acetate. g. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether intermediate. This intermediate can be used in the next step without further purification.[4]
-
Oxidation: a. Dissolve the crude thioether intermediate in dichloromethane (DCM). b. To the stirred solution, add 3-chloroperbenzoic acid (m-CPBA, 2.2 to 2.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and an ice bath can be used for temperature control. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the thioether by TLC.[5] d. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and 3-chlorobenzoic acid. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Self-Validating System and Causality:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial for the Michael addition step, as sodium hydride reacts violently with water.
-
Stoichiometry of Oxidant: Using a slight excess of m-CPBA ensures the complete conversion of the thioether to the sulfone. Using a large excess should be avoided to minimize side reactions.
-
Bicarbonate Wash Post-Oxidation: This step is critical for removing the acidic by-products of the oxidation reaction, simplifying the subsequent purification.
-
Chromatography and Recrystallization: The combination of column chromatography and recrystallization is a robust method to obtain this compound with high purity, suitable for use as an analytical reference standard.
Characterization Data for this compound:
-
¹H NMR (500 MHz, CDCl₃): δ 8.01 (s, 1H), 7.93 (d, J = 8.5 Hz, 1H), 7.84 (d, J = 8.5 Hz, 1H), 7.61 (br s, 1H), 7.51 (dd, J = 8.5, 5.0 Hz, 2H), 7.18 (t, J = 8.5 Hz, 2H), 3.42 (dd, J = 14.0, 7.0 Hz, 1H), 3.25 (dd, J = 14.0, 6.0 Hz, 1H), 2.85 (m, 1H), 1.25 (d, J = 7.0 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 171.0, 165.9, 141.5, 137.9, 135.5, 131.5, 129.2, 128.8, 122.9, 118.4, 116.5, 116.3, 114.9, 53.6, 36.5, 16.9.
-
Mass Spectrometry (ES+): m/z 415.1 [M+H]⁺, 437.1 [M+Na]⁺.
-
IR (KBr, cm⁻¹): 3300 (N-H), 2230 (C≡N), 1680 (C=O), 1320, 1150 (SO₂).
Forced Degradation and Analytical Method Validation
A crucial aspect of controlling impurities is to understand their formation under stress conditions and to have validated analytical methods for their detection.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products that could form during the shelf-life of the drug substance. These studies involve subjecting the API to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
-
Acid Hydrolysis: Bicalutamide is generally stable under acidic conditions. However, prolonged exposure to strong acids at elevated temperatures may lead to some degradation.
-
Base Hydrolysis: Bicalutamide is susceptible to degradation under basic conditions.[6] The amide bond can be hydrolyzed, leading to the formation of 4-amino-2-(trifluoromethyl)benzonitrile and the corresponding carboxylic acid.
-
Oxidative Degradation: Treatment with oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide impurities.
-
Thermal Degradation: Bicalutamide is relatively stable to heat, but prolonged exposure to high temperatures can cause some degradation.
-
Photodegradation: Exposure to UV light can also induce degradation.
While this compound is primarily a process-related impurity, its potential formation as a degradant under certain stress conditions cannot be entirely ruled out and should be investigated during forced degradation studies.
Analytical Method for Impurity Profiling
A validated, stability-indicating HPLC method is essential for the routine quality control of Bicalutamide and for the detection and quantification of this compound.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used. A typical column dimension is 4.6 mm x 150 mm with a 3.5 µm particle size.[1]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[1][4]
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[4]
-
Detection: UV detection at a suitable wavelength (e.g., 270 nm) is commonly used.[1]
-
Column Temperature: Maintaining a constant column temperature (e.g., 35°C) is important for reproducible results.[1]
Method Validation:
The analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is demonstrated by showing that the peak for this compound is well-resolved from the Bicalutamide peak and other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Framework for Control
This technical guide has provided a comprehensive overview of this compound, a critical impurity in the manufacture of Bicalutamide. By understanding its synthetic origin and having access to robust and detailed protocols for its preparation, researchers and drug development professionals are better equipped to:
-
Synthesize a high-purity reference standard of this compound for analytical method development and validation.
-
Develop and validate sensitive and specific analytical methods for the detection and quantification of this impurity in Bicalutamide drug substance and product.
-
Investigate the potential for this compound formation during forced degradation studies, contributing to a more complete understanding of the stability of Bicalutamide.
-
Implement effective control strategies in the manufacturing process to minimize the levels of this and other impurities, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.
The principles and methodologies outlined in this guide serve as a practical framework for the systematic and scientifically sound management of impurities in pharmaceutical development.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide [dergipark.org.tr]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer | MDPI [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Deshydroxy Bicalutamide Analogues: A Technical Guide for Drug Development Professionals
Introduction: Beyond Bicalutamide - The Rationale for Deshydroxy Analogues
Bicalutamide, a non-steroidal antiandrogen (NSAA), has long been a cornerstone in the management of prostate cancer.[1] Its therapeutic effect is derived from competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[2][3] However, the emergence of resistance, often driven by mutations in the AR ligand-binding domain (LBD), necessitates the development of novel antiandrogens with improved efficacy and the ability to overcome these resistance mechanisms.[4]
One avenue of exploration in the quest for next-generation NSAAs has been the modification of the bicalutamide scaffold. Bicalutamide is administered as a racemate, with the antiandrogenic activity residing almost exclusively in the (R)-enantiomer.[5][6] The metabolism of bicalutamide involves hydroxylation, and its metabolites are generally considered inactive.[2] This has led researchers to investigate the role of the hydroxyl group in the molecule's activity, giving rise to the synthesis and evaluation of deshydroxy bicalutamide analogues—compounds that lack this particular functional group. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of these analogues, offering insights for researchers and drug development professionals in the field of oncology.
Core Structural Modifications and Their Impact on Antiandrogenic Activity
The fundamental alteration in the deshydroxy analogues is the removal of the hydroxyl group from the propionamide linker. This seemingly simple modification has profound implications for the molecule's interaction with the AR and its overall biological activity.
The Thioether Linkage: A Key Determinant of Potency
A pivotal study in this area involved the synthesis of a series of this compound analogues where the sulfonyl group of bicalutamide was replaced with a thioether linkage.[7][8] This initial modification, even without the removal of the hydroxyl group, demonstrated that alterations at this position could significantly influence activity. The subsequent removal of the hydroxyl group from these thioether analogues led to compounds with noteworthy anti-proliferative effects.
The Deshydroxy Motif: Enhancing Anti-proliferative Efficacy
The deshydroxy analogue, referred to as compound 16 in a key study, emerged as a particularly potent compound.[7][8] Its anti-proliferative activity against a panel of human prostate cancer cell lines (22Rv1, DU-145, LNCaP, and VCaP) was significantly enhanced compared to bicalutamide.[7][8]
Table 1: Anti-proliferative Activity (IC50, µM) of Deshydroxy Analogue 16 Compared to Bicalutamide [7][9]
| Compound | 22Rv1 | DU-145 | LNCaP | VCaP |
| Bicalutamide | ~45-51 | ~45-51 | ~20-51 | ~45-51 |
| Analogue 16 | 6.59 | 8.22 | 10.86 | - |
Note: IC50 values can vary between studies and experimental conditions. The data presented is a synthesis of reported values.
The enhanced activity of the deshydroxy analogue suggests that the hydroxyl group is not essential for potent AR antagonism and its removal may even be beneficial. This could be attributed to several factors, including altered lipophilicity, metabolic stability, or a more favorable binding orientation within the AR LBD.
Delving Deeper: The Emergence of Double-Branched Analogues
Further exploration of the deshydroxy scaffold led to the serendipitous discovery of novel double-branched bicalutamide analogues.[10] These compounds, isolated as by-products during the synthesis of the primary deshydroxy series, exhibited remarkable potency, surpassing not only bicalutamide but also the second-generation antiandrogen enzalutamide in certain cell lines.[10]
The most active of these, compound 28 , displayed sub-micromolar activity in the LNCaP cell line, representing a greater than 40-fold improvement over bicalutamide.[10] This significant leap in potency underscores the potential of exploring unconventional structural modifications.
Table 2: Anti-proliferative Activity (IC50, µM) of Double-Branched Analogue 28 [10]
| Compound | LNCaP | VCaP | PC3 |
| Bicalutamide | 20.44 | - | - |
| Enzalutamide | 1.36 | - | - |
| Analogue 28 | 0.43 | - | - |
Mechanistic Insights from Molecular Modeling
To rationalize the observed SAR, molecular modeling and docking studies have been employed to visualize the interactions of these analogues within the AR LBD.[10][11] While a crystal structure of the AR LBD in a true antagonist conformation remains elusive, computational models provide valuable hypotheses.[4]
For deshydroxy analogues, the absence of the hydroxyl group may allow for a different and potentially more favorable set of hydrophobic and van der Waals interactions with key amino acid residues in the binding pocket. Molecular modeling of the highly potent double-branched analogues suggests a novel binding mode, distinct from that of bicalutamide, which could explain their enhanced activity.[10][11] These structurally unique compounds may induce a different conformational change in the AR, leading to more effective antagonism.
Figure 1: A conceptual diagram illustrating the potential shift in binding interactions from hydrogen bonding in bicalutamide to altered hydrophobic interactions in deshydroxy analogues within the androgen receptor ligand-binding domain.
Experimental Protocols for Evaluating this compound Analogues
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of these compounds.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Protocol:
-
Preparation of Prostate Cytosol: Prepare cytosol containing the AR from the ventral prostate of rats.
-
Competitive Binding: Incubate the prostate cytosol with a constant concentration of a radiolabeled androgen (e.g., [³H]mibolerone) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as hydroxyapatite adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Cell Proliferation Assay (XTT)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of the analogues.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the this compound analogues.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is reduced by metabolically active cells to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the analogue that inhibits cell proliferation by 50%.
Figure 2: A streamlined workflow for the XTT-based cell proliferation assay to determine the anti-proliferative efficacy of this compound analogues.
Quantitative Real-Time PCR (qPCR) for PSA Expression
This assay quantifies the mRNA levels of Prostate-Specific Antigen (PSA), a downstream target of AR signaling, to confirm the AR antagonist activity of the analogues. A reduction in PSA expression indicates successful AR inhibition.[10]
Protocol:
-
Cell Culture and Treatment: Culture androgen-sensitive prostate cancer cells (e.g., LNCaP) and treat them with the this compound analogues.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform real-time PCR using primers specific for the PSA gene and a housekeeping gene (for normalization).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of PSA mRNA in treated versus untreated cells.
The Critical Role of Stereochemistry
For bicalutamide, the (R)-enantiomer is responsible for the vast majority of its antiandrogenic activity.[5][6] It is therefore highly probable that the stereochemistry at the chiral center of the deshydroxy analogues also plays a crucial role in their interaction with the AR. Future research should focus on the chiral separation of the racemic deshydroxy analogues and the independent biological evaluation of each enantiomer.[12][13] This will provide a more refined understanding of the SAR and could lead to the development of single-enantiomer drugs with improved therapeutic indices.
Future Directions and Conclusion
The exploration of this compound analogues has yielded promising results, with several compounds demonstrating significantly enhanced anti-proliferative activity compared to the parent drug and even second-generation antiandrogens. The key takeaways from the SAR studies are:
-
The hydroxyl group is not essential for potent AR antagonism. Its removal can lead to increased activity.
-
The thioether linkage is a viable alternative to the sulfonyl group.
-
Novel structural modifications, such as double-branching, can lead to substantial improvements in potency.
Future research in this area should prioritize:
-
Comprehensive AR Binding Affinity Studies: Determining the Ki or IC50 values from competitive binding assays for a wide range of deshydroxy analogues to directly correlate structural changes with AR affinity.
-
In-depth Molecular Modeling: Performing more sophisticated computational studies, including molecular dynamics simulations, to elucidate the precise binding modes and conformational changes induced by these analogues.[14]
-
Stereoselective Synthesis and Evaluation: Synthesizing and testing the individual (R)- and (S)-enantiomers of the most potent deshydroxy analogues to fully understand the role of stereochemistry in their activity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising candidates in animal models to assess their in vivo anti-tumor activity, pharmacokinetics, and safety profiles.
References
- 1. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer -ORCA [orca.cardiff.ac.uk]
- 9. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. Frontiers | Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations [frontiersin.org]
An In-Depth Technical Guide to Deshydroxy Bicalutamide as a Nonsteroidal Antiandrogen
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Deshydroxy bicalutamide, a structural analogue of the widely-used nonsteroidal antiandrogen (NSAA) bicalutamide, represents a compelling area of research in the development of next-generation androgen receptor (AR) antagonists. By removing the central hydroxyl group, researchers have explored modifications to the core bicalutamide scaffold, leading to derivatives with significantly enhanced potency against prostate cancer cell lines. This guide provides a comprehensive technical overview of this compound, beginning with the scientific rationale for its development. It delves into its mechanism of action as a competitive AR antagonist, details its chemical synthesis, and presents robust, step-by-step protocols for its preclinical evaluation. This includes methodologies for assessing AR binding affinity, evaluating anti-proliferative effects in cancer cell lines, and quantifying the downstream inhibition of AR-regulated gene expression. Through a synthesis of published data and established experimental frameworks, this document serves as a critical resource for professionals engaged in the discovery and development of novel antiandrogen therapeutics.
Introduction and Rationale
The androgen receptor (AR) is a validated, high-value target in the treatment of prostate cancer.[1] First-generation nonsteroidal antiandrogens (NSAAs), such as bicalutamide, function by competitively inhibiting the binding of endogenous androgens—testosterone and dihydrotestosterone (DHT)—to the AR's ligand-binding domain (LBD).[2][3] This blockade prevents the conformational changes required for receptor dimerization, nuclear translocation, and the subsequent transcription of androgen-responsive genes, like prostate-specific antigen (PSA), which drive tumor growth.[4][5]
Bicalutamide is a racemic mixture, with its antiandrogenic activity residing almost exclusively in the (R)-enantiomer.[6][7] Its structure features a central hydroxyl group, which was long considered a key pharmacophoric element. However, the clinical success of other potent NSAAs that lack this moiety, such as flutamide and the second-generation drug darolutamide, prompted a re-evaluation of its necessity.[4] This led to the rational design and investigation of this compound analogues—compounds where the central hydroxyl group is absent. The primary scientific driver for this exploration was to determine if removing this potential site of metabolic hydroxylation and altering the molecule's conformation could maintain or, ideally, enhance its antagonistic activity and improve its drug-like properties.[4][8]
Initial studies have validated this hypothesis, demonstrating that the deshydroxy scaffold is not only well-tolerated in terms of anti-proliferative activity but can, with appropriate substitutions, lead to compounds with potency exceeding both bicalutamide and the second-generation standard, enzalutamide, in preclinical models.[9]
Mechanism of Action: Competitive Androgen Receptor Antagonism
This compound functions as a pure, competitive antagonist of the androgen receptor.[2][5] Its mechanism follows the established principles of NSAA action, directly blocking the AR signaling pathway at the receptor level without suppressing systemic androgen production.[10]
The key steps in its mechanism are:
-
Competitive Binding: The molecule directly competes with DHT and testosterone for binding within the ligand-binding pocket of the AR.[3]
-
Inhibition of Conformational Change: Upon binding, it fails to induce the specific agonist-associated conformational change in the receptor. Molecular modeling studies of the parent compound, bicalutamide, suggest that its B-ring pushes against Helix 12 of the LBD, preventing it from sealing the pocket in the active, agonist conformation.[4] Some antagonists may even access an adjacent binding pocket, further distorting the receptor and preventing coactivator recruitment.[11]
-
Blocked Nuclear Translocation: By preventing the proper conformational change, the AR remains in an inactive state, which inhibits its efficient translocation from the cytoplasm to the nucleus.[5]
-
Suppression of Gene Transcription: Consequently, the AR cannot bind to androgen response elements (AREs) on DNA, leading to a significant downregulation of androgen-dependent genes, including PSA, which is a critical biomarker of AR activity.[4][9]
The following diagram illustrates the AR signaling pathway and the point of intervention by this compound.
Caption: Mechanism of Action of this compound.
Chemical Synthesis
The synthesis of this compound analogues is robustly achieved through a multi-step process, with the key transformation being a Michael addition reaction.[4] The generalized scheme allows for significant chemical diversity by varying the substitutions on both the aniline and thiophenol starting materials.
The following diagram outlines the typical synthetic workflow.
Caption: Synthetic workflow for this compound analogues.
Detailed Synthetic Protocol (Generalized)[4]
Step 1: Synthesis of Phenylacrylamide Derivatives
-
To a solution of the appropriately substituted aniline (1 equivalent) in dimethylacetamide (DMA), add methacryloyl chloride (approx. 8 equivalents).
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Upon completion (monitored by TLC), the reaction is quenched, and the product is extracted and purified to yield the phenylacrylamide intermediate.
Step 2: Michael Addition to Form Thioether Intermediates
-
Method A (for most substrates): To a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF), add the substituted thiophenol (1.2 equivalents) and stir.
-
Add the phenylacrylamide derivative from Step 1 (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
Method B (for less reactive substrates): Combine the phenylacrylamide, substituted thiophenol, aqueous sodium hydroxide (NaOH), and a phase-transfer catalyst like tetrabutylammonium chloride in 1,4-dioxane.
-
Reflux the mixture for approximately 3 hours.
-
Following either method, the reaction is worked up and the crude thioether intermediate is purified, typically via column chromatography.
Step 3: Oxidation to the Final Sulfone Product
-
Dissolve the thioether intermediate from Step 2 (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (mCPBA, approx. 1.4-2.0 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for the full conversion of the sulfide to the sulfone.
-
Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution), and the final this compound analogue is extracted and purified.
Preclinical Evaluation: Key Experimental Protocols
The characterization of novel this compound analogues requires a suite of robust in vitro assays to quantify their biological activity. The following protocols provide detailed, self-validating methodologies for assessing AR binding, cell viability, and target gene modulation.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a known radiolabeled androgen from the AR LBD, allowing for the determination of its binding affinity (Ki).[2][12][13]
Caption: Workflow for the AR competitive binding assay.
Protocol:
-
Receptor Preparation: Prepare rat prostate cytosol as the source of the androgen receptor, following established protocols.[2][12] The final preparation should be stored at -80°C in a buffer containing protease inhibitors.
-
Reagent Preparation:
-
Radioligand: Prepare a working solution of [³H]-R1881 (a potent synthetic androgen) at a final concentration of ~1 nM in the assay buffer.[2][13]
-
Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).[13]
-
Controls: Prepare solutions for Total Binding (radioligand only), Non-Specific Binding (radioligand + a high concentration of unlabeled androgen, e.g., 10 µM DHT), and a positive control antagonist (e.g., hydroxyflutamide).[13]
-
-
Assay Incubation:
-
In assay tubes on ice, combine the prepared receptor cytosol, the [³H]-R1881 working solution, and either the test compound, control solutions, or buffer.
-
Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.[13]
-
-
Separation of Bound and Free Ligand:
-
Washing: Carefully aspirate the supernatant. Wash the pellet multiple times with cold wash buffer, centrifuging between each wash to remove unbound radioligand.
-
Quantification and Analysis:
-
After the final wash, add a scintillation cocktail to each pellet.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Anti-Proliferative Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is used to determine the IC50 (concentration causing 50% inhibition of growth) of this compound in androgen-sensitive prostate cancer cell lines (e.g., LNCaP).[10][14][15]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this stock solution to each well (final concentration ~0.5 mg/mL).[10][14]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a buffered detergent solution) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate the percent viability for each concentration relative to the vehicle-treated control cells. Plot percent viability versus log concentration and use non-linear regression to determine the IC50 value.
Quantification of PSA Gene Expression (qRT-PCR)
This assay measures the ability of this compound to inhibit androgen-induced expression of the PSA gene (KLK3), a direct downstream target of AR signaling.[9]
Protocol:
-
Cell Culture and Treatment:
-
Seed LNCaP cells in 6-well plates. Once they reach ~70% confluency, switch to a medium containing charcoal-stripped serum for 24 hours to deplete endogenous androgens.[17]
-
Treat the cells with a synthetic androgen (e.g., 1 nM R1881) in the presence or absence of varying concentrations of this compound or bicalutamide (as a control).[17] Include a vehicle control.
-
Incubate for 16-24 hours.[17]
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the PSA gene (KLK3), primers for a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction on a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the target gene (PSA) and the housekeeping gene in each sample.
-
Calculate the relative expression of the PSA gene using the ΔΔCt method. Normalize the PSA Ct values to the housekeeping gene Ct values (ΔCt) and then normalize the treated samples to the androgen-stimulated control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt. A dose-dependent decrease in PSA mRNA levels confirms the AR antagonist activity of the compound.[9]
-
Structure-Activity Relationship and Performance Data
Research into this compound has shown that removing the hydroxyl group is tolerated and that further modifications can dramatically increase anti-proliferative potency. Several synthesized analogues have demonstrated IC50 values significantly lower than both bicalutamide and enzalutamide in androgen-sensitive LNCaP prostate cancer cells.[9]
| Compound | Key Structural Feature | IC50 in LNCaP Cells (µM) | Reference |
| Bicalutamide | Parent Compound (with -OH) | ~20.44 - 45.20 | [9][18] |
| Enzalutamide | Second-Gen Standard | ~1.36 - 11.47 | [9][18] |
| Deshydroxy Analogue 16 | Deshydroxy Sulfide | 8.22 | [18] |
| Deshydroxy Analogue 27 | Double Branched | 1.68 | [9] |
| Deshydroxy Analogue 28 | Double Branched | 0.43 | [9] |
| Deshydroxy Analogue 33 | Single Branched Sulfone | 2.67 | [9] |
| (Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.) |
The data clearly indicates that certain deshydroxy analogues, particularly the novel "double branched" structures, exhibit sub-micromolar activity, representing a greater than 40-fold improvement over bicalutamide.[9] This enhanced activity was correlated with a strong, dose-dependent reduction in PSA expression, confirming their potent AR antagonist mechanism.[9]
Pharmacokinetics and Metabolism: A Comparative Outlook
To date, specific in vivo pharmacokinetic (PK) data for this compound has not been extensively published, as it remains a research compound. However, understanding the PK of the parent drug, bicalutamide, provides a crucial framework for predicting how the deshydroxy modification might alter its profile.
Bicalutamide Pharmacokinetics: [6][19][20]
-
Absorption: Well-absorbed orally, with a long elimination half-life of 7-10 days at steady state.
-
Distribution: Highly protein-bound (~96%), primarily to albumin.
-
Metabolism: The active (R)-enantiomer is extensively metabolized in the liver, primarily via oxidation (hydroxylation) by the CYP3A4 enzyme, followed by glucuronidation. The inactive (S)-enantiomer is cleared more rapidly, mainly by direct glucuronidation.[21]
-
Excretion: Metabolites are eliminated in roughly equal parts in urine and feces.
Hypothesized Impact of Deshydroxy Modification: The primary metabolic pathway for the active (R)-bicalutamide is hydroxylation mediated by CYP3A4. The central hydroxyl group of bicalutamide is a potential site for further metabolic reactions. Removing this group to create this compound could logically be expected to:
-
Increase Metabolic Stability: By removing a site susceptible to oxidation or conjugation, the molecule may have a reduced rate of metabolic clearance, potentially leading to a longer half-life and increased systemic exposure.
-
Alter Drug-Drug Interaction Potential: As metabolism is less reliant on the CYP3A4 pathway, the potential for drug-drug interactions with CYP3A4 inhibitors or inducers might be reduced.
While these points are speculative, they form a strong rationale for further investigation. In silico ADME (Absorption, Distribution, Metabolism, Excretion) modeling of some potent deshydroxy analogues has predicted favorable bioavailability profiles, lending support to this hypothesis.[5]
Conclusion and Future Directions
This compound and its derivatives represent a promising evolution of the nonsteroidal antiandrogen scaffold. The foundational insight that the central hydroxyl group is not essential for activity has unlocked a new chemical space for the design of more potent AR antagonists.[4] Preclinical data compellingly shows that deshydroxy analogues can achieve significantly improved anti-proliferative effects compared to first- and even second-generation antiandrogens.[9]
For drug development professionals, the protocols and data presented in this guide offer a validated roadmap for the synthesis, screening, and characterization of novel compounds based on this scaffold. Future research should focus on several key areas:
-
In Vivo Efficacy: Moving the most potent lead compounds into animal xenograft models of prostate cancer to confirm their anti-tumor activity in a physiological setting.
-
Pharmacokinetic Profiling: Conducting formal ADME studies to experimentally determine the half-life, metabolic pathways, and bioavailability of lead deshydroxy analogues.
-
Resistance Profiling: Evaluating the activity of these new compounds against AR mutants known to confer resistance to existing therapies.
By systematically building on the knowledge base outlined here, the scientific community can continue to refine and optimize the this compound core, moving closer to the development of a best-in-class therapeutic for the treatment of androgen-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. researchhub.com [researchhub.com]
- 16. broadpharm.com [broadpharm.com]
- 17. mdpi.com [mdpi.com]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 19. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Bicalutamide: A review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Activity of Deshydroxy Bicalutamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in vitro antiproliferative activity of Deshydroxy Bicalutamide, a key derivative in the landscape of non-steroidal antiandrogens. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action of this compound and furnishes detailed, field-proven protocols for its preclinical evaluation. By integrating foundational scientific principles with actionable experimental workflows, this guide aims to empower research teams to rigorously assess the therapeutic potential of this and similar compounds in the context of androgen-dependent malignancies.
Introduction: The Rationale for Targeting the Androgen Receptor with this compound
Prostate cancer remains a significant global health challenge, with its growth and progression being heavily dependent on androgen receptor (AR) signaling.[1] First-generation non-steroidal antiandrogens, such as Bicalutamide, function by competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT) to the AR.[2] Upon hepatic metabolism, Bicalutamide is converted into several metabolites, with this compound being a notable derivative lacking the hydroxyl group of the parent compound.[3][4]
Recent research has focused on synthesizing and evaluating derivatives of existing antiandrogens to enhance potency and overcome resistance mechanisms.[1][5] Studies have demonstrated that novel this compound derivatives exhibit potent in vitro antiproliferative activity against various human prostate cancer cell lines, in some cases surpassing the efficacy of both Bicalutamide and the second-generation antiandrogen, Enzalutamide.[5][6] This guide will delineate the methodologies required to characterize this antiproliferative activity in a laboratory setting.
Core Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism through which this compound exerts its antiproliferative effects is the competitive antagonism of the androgen receptor.[5][6] In normal androgen-dependent cells, the binding of androgens (like DHT) to the cytoplasmic AR induces a conformational change. This leads to the dissociation of heat shock proteins, homodimerization of the receptor, and subsequent translocation into the nucleus.[6][7] Once in the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulatory proteins and initiating the transcription of genes essential for cell growth, proliferation, and survival, such as Prostate-Specific Antigen (PSA).[1][8]
This compound, like its parent compound, binds to the ligand-binding domain (LBD) of the AR.[9] This occupation of the LBD prevents the binding of natural androgens, thereby inhibiting the downstream signaling cascade that promotes cell proliferation.[2] The result is a blockade of androgen-driven gene expression, leading to cell cycle arrest and induction of apoptosis.
Figure 1: Mechanism of this compound Action
Experimental Assessment of Antiproliferative Activity
A robust in vitro evaluation of an antiproliferative compound requires a multi-faceted approach. The following sections detail the core assays necessary to characterize the activity of this compound.
Cell Line Selection and Culture
The choice of cell lines is critical for a comprehensive analysis. A standard panel for prostate cancer studies should include:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line expressing a mutated AR (T877A), which can affect ligand specificity.[10]
-
VCaP: A prostate cancer cell line that overexpresses wild-type AR and is sensitive to androgens.
-
PC-3 & DU-145: Androgen-independent prostate cancer cell lines that are AR-negative or express very low levels. These serve as crucial negative controls to confirm AR-dependent activity.[11]
All cell lines should be maintained in the recommended culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Workflow for In Vitro Analysis
The overall experimental process follows a logical progression from assessing general viability to dissecting the specific cellular mechanisms of action.
Figure 2: General Experimental Workflow
Cell Viability Assay (Determination of IC₅₀)
The initial step is to determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[5][12]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well, white-walled plate at an optimized density (e.g., 5,000-10,000 cells/well for LNCaP) in 100 µL of culture medium.[13][14]
-
Rationale: Optimal seeding density is crucial to ensure cells are in the logarithmic growth phase during the assay and that the signal falls within the linear range of the assay.[15]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Include a vehicle control (e.g., DMSO).
-
Add the diluted compounds to the respective wells.
-
Incubate for 72-96 hours.
-
Rationale: A 72-96 hour incubation period is typically sufficient to observe the antiproliferative effects of antiandrogen compounds.[13][16]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[12]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[17]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Table 1: Example Antiproliferative Activity Data
| Compound | Cell Line | IC₅₀ (µM) |
| This compound Derivative 28 | LNCaP | 0.43[5][6] |
| This compound Derivative 27 | LNCaP | 1.68[6] |
| Bicalutamide (Control) | LNCaP | 20.44[5][6] |
| Enzalutamide (Control) | LNCaP | 1.36[5] |
Data presented is based on published literature for novel this compound derivatives.[5][6]
Cell Cycle Analysis
To understand if the antiproliferative activity is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC₅₀ and 2x IC₅₀ for 48-72 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.
-
Wash the cells (approx. 1 x 10⁶) with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[20]
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[21][22]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA, while also preserving the cells for analysis.[20]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[20][23]
-
Rationale: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA content for accurate cell cycle analysis.[19]
-
Incubate for 15-30 minutes at room temperature in the dark.[22]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area vs. PI-Width to gate on single cells (singlets) and exclude doublets or aggregates.[22]
-
Analyze the DNA content histogram of the singlet population to quantify the percentage of cells in G0/G1, S, and G2/M phases.[11][24]
-
Apoptosis Assay
To confirm that the compound induces programmed cell death, an Annexin V and Propidium Iodide (PI) co-staining assay is performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[2] PI is used to identify late apoptotic or necrotic cells, which have lost membrane integrity.[25][26]
Protocol: Annexin V / PI Apoptosis Assay
-
Cell Treatment:
-
Seed and treat cells in 6-well plates as described for the cell cycle analysis (Section 3.4).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells (1-5 x 10⁵) once with cold PBS.[27]
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[25][27]
-
Add a fluorescently-conjugated Annexin V (e.g., FITC or PE, typically 5 µL) and PI (typically 1-2 µL).[25][27]
-
Rationale: The use of a calcium-containing binding buffer is essential, as Annexin V's binding to phosphatidylserine is calcium-dependent.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3][28]
-
-
Flow Cytometry:
-
Analyze immediately by flow cytometry.
-
Gating Strategy:
-
Gate on the cell population using FSC vs. SSC.
-
On a dot plot of Annexin V vs. PI, establish four quadrants based on unstained and single-stained controls:[27][29]
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Conclusion and Future Directions
The methodologies outlined in this guide provide a comprehensive framework for the in vitro characterization of the antiproliferative activity of this compound. By systematically determining the IC₅₀, analyzing effects on the cell cycle, and quantifying the induction of apoptosis, researchers can build a robust preclinical data package. The consistent finding that this compound derivatives show enhanced potency compared to Bicalutamide underscores the value of this chemical scaffold for further development.[5][6] Future studies should focus on elucidating resistance mechanisms, evaluating in vivo efficacy in xenograft models, and exploring potential combination therapies to further enhance therapeutic outcomes in prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Item - Drug assay optimization: seeding density and assay duration (Batch 1) - figshare - Figshare [figshare.com]
- 16. mdpi.com [mdpi.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Cell Cycle Dependent Regulation of Androgen Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biologi.ub.ac.id [biologi.ub.ac.id]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. kumc.edu [kumc.edu]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Deshydroxy Bicalutamide
Abstract and Introduction
Bicalutamide is a non-steroidal anti-androgen medication primarily utilized in the treatment of prostate cancer.[1][2] It functions as a selective antagonist of the androgen receptor (AR), thereby inhibiting the stimulating effects of androgens on prostate tissue.[2][3] The purity and quality of the Bicalutamide drug substance and its formulated products are critical for ensuring safety and efficacy. Deshydroxy Bicalutamide is a known process-related impurity and potential degradation product of Bicalutamide.[4][5] Therefore, a reliable and accurate analytical method for its quantification is essential for quality control, stability studies, and regulatory compliance in pharmaceutical manufacturing.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method has been developed to separate this compound from the active pharmaceutical ingredient (API), Bicalutamide, and other related impurities. The protocol is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[6][7][8][9]
Principle of the Method
The analytical method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A nonpolar stationary phase (C18) is used in conjunction with a more polar mobile phase. This compound, being a relatively nonpolar molecule, partitions between the stationary and mobile phases. Its retention time is influenced by its specific interaction with the column chemistry and the composition of the mobile phase. The separation from Bicalutamide and other impurities is achieved by optimizing the mobile phase composition and pH. Quantification is performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits significant absorbance, allowing for sensitive and accurate measurement.
Materials, Reagents, and Equipment
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥ 98%)
-
Bicalutamide Reference Standard (Purity ≥ 99%)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade[10][12]
-
Water, HPLC Grade or Milli-Q equivalent
Equipment
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.[3][10]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters, 0.22 µm PVDF or Nylon.[3]
Experimental Protocol: Step-by-Step Methodology
Preparation of Solutions
4.1.1 Diluent Preparation Prepare a 1:1 (v/v) mixture of HPLC grade water and acetonitrile. This solution is used for dissolving and diluting standards and samples.[10]
4.1.2 Phosphate Buffer Preparation (0.01 M, pH 3.0)
-
Accurately weigh 1.36 g of KH₂PO₄ and transfer it into a 1000 mL beaker.[10]
-
Add approximately 900 mL of HPLC grade water and stir until fully dissolved.
-
Adjust the pH of the solution to 3.0 ± 0.05 with dropwise addition of orthophosphoric acid while monitoring with a calibrated pH meter.[10]
-
Transfer the solution to a 1000 mL volumetric flask and add HPLC water to the mark.
4.1.3 Mobile Phase Preparation
-
Prepare the mobile phase by mixing the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 50:50 (v/v) .[12]
-
Filter the mobile phase through a 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the pump system.[3]
4.1.4 Standard Solution Preparation
-
This compound Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent.
-
Calibration Curve Standards: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 5 µg/mL. A suggested range could be 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.
4.1.5 Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder no fewer than 20 tablets to ensure sample homogeneity.[3]
-
Accurately weigh a portion of the powder equivalent to about 50 mg of Bicalutamide and transfer it into a 50 mL volumetric flask.[3]
-
Add approximately 30 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the API and related substances.[3]
-
Allow the solution to cool to ambient temperature, then dilute to the mark with diluent and mix thoroughly. This yields a sample concentration of approximately 1000 µg/mL of Bicalutamide.
-
Filter a portion of this solution through a 0.22 µm syringe filter, discarding the first 2-3 mL of the filtrate.[3] The resulting clear solution is ready for injection.
Chromatographic Conditions
The selection of a C18 column provides excellent retention and resolution for Bicalutamide and its related substances. The mobile phase, a buffered solution of acetonitrile and water at pH 3.0, ensures protonation of acidic silanols on the stationary phase, leading to symmetrical peak shapes. A detection wavelength of 270 nm is chosen as it provides good sensitivity for both Bicalutamide and its impurities.[3][11]
| Parameter | Condition |
| HPLC Column | Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent) |
| Mobile Phase | 0.01 M KH₂PO₄ (pH 3.0) : Acetonitrile (50:50, v/v)[12] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35 °C[3] |
| UV Detection | 270 nm[3][11] |
| Injection Volume | 10 µL[10] |
| Run Time | Approximately 15 minutes |
Method Validation: A Self-Validating System
The trustworthiness of an analytical method hinges on its validation against predefined criteria as mandated by ICH guidelines.[7][14] This ensures the method is fit for its intended purpose.
Caption: Core ICH Q2(R2) validation parameters.
System Suitability
Before commencing any analysis, the system's suitability must be confirmed. This is achieved by making five replicate injections of a standard solution. The results must conform to the predefined criteria, ensuring the chromatographic system is performing adequately on the day of analysis.[3]
Specificity
Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or excipients. This is confirmed by injecting a blank (diluent) and a placebo solution, which should show no significant peaks at the retention time of this compound. The peak for this compound must also be well-resolved from the main Bicalutamide peak and other impurities, with a resolution factor (Rs) of > 2.0.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] A calibration curve is generated by plotting the peak area against the concentration of the working standards. The correlation coefficient (R²) is a measure of the fit of the data points to the regression line.
Accuracy
Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[10]
Precision
Precision expresses the closeness of agreement among a series of measurements.
-
Repeatability (Intra-day Precision): Assessed by analyzing six individual sample preparations on the same day under the same conditions.[10]
-
Intermediate Precision (Ruggedness): Assessed by having the analysis performed by a different analyst on a different day using a different instrument.[10] The results are reported as the Relative Standard Deviation (%RSD).
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3] These are typically determined based on the signal-to-noise ratio, where a ratio of 3:1 is used for LOD and 10:1 for LOQ.[3][15]
Robustness
The robustness of the method is its capacity to remain unaffected by minor, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[10] Typical variations include changes in mobile phase pH (± 0.2 units), mobile phase organic composition (± 2%), and column temperature (± 2 °C).[10]
Summary of Validation Results
The following table summarizes typical acceptance criteria and expected results for a fully validated method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | Tailing Factor: ≤ 2.0; Theoretical Plates: ≥ 3000 | Passes |
| Specificity | No interference at analyte RT; Resolution (Rs) > 2.0 | Passes |
| Linearity (R²) | ≥ 0.999[10][15] | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | S/N Ratio ≥ 3 | ~0.03 µg/mL[10][15] |
| LOQ | S/N Ratio ≥ 10 | ~0.08 µg/mL[10][15] |
| Robustness | %RSD of results ≤ 2.0% | Passes |
Analysis Workflow
The overall analytical process follows a systematic and logical flow from preparation to final data reporting.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The RP-HPLC method described in this application note is simple, specific, accurate, and precise for the quantification of this compound in pharmaceutical samples. The comprehensive validation demonstrates that the method is reliable and robust, making it suitable for routine quality control analysis and stability testing in the pharmaceutical industry. The clear, step-by-step protocol ensures that the method can be readily implemented in any analytical laboratory equipped with standard HPLC instrumentation.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpn.org [rjpn.org]
- 14. scribd.com [scribd.com]
- 15. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide [dergipark.org.tr]
Introduction: The Rationale for Investigating Deshydroxy Bicalutamide in Prostate Cancer
An in-depth guide to the in-vitro evaluation of Deshydroxy Bicalutamide, a potent androgen receptor antagonist, in prostate cancer cell lines.
Prostate cancer is a disease profoundly dependent on androgen receptor (AR) signaling for its growth and progression.[1] The AR, a ligand-activated transcription factor, regulates cellular processes including proliferation and apoptosis.[2] Consequently, androgen deprivation therapy (ADT) and the use of AR antagonists are cornerstone treatments for advanced prostate cancer.[1][3]
Bicalutamide (marketed as Casodex) is a first-generation non-steroidal anti-androgen (NSAA) that functions by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR.[3][4][5] However, its clinical efficacy can be limited by the eventual development of castration-resistant prostate cancer (CRPC), where the AR signaling pathway can be reactivated through various mechanisms, including AR overexpression or mutation.[6][7]
This compound is a derivative and impurity formed during the synthesis of Bicalutamide.[7] Recent research has focused on synthesizing and evaluating this compound derivatives, revealing that some of these compounds exhibit significantly improved anti-proliferative activity against prostate cancer cell lines compared to the parent drug, Bicalutamide.[8][9][10][11] One study found a derivative to be over 40-fold more potent than Bicalutamide in the LNCaP cell line.[9] This enhanced activity makes this compound and its analogues compelling candidates for further investigation as potential next-generation AR inhibitors.
This application note provides a comprehensive set of protocols for researchers to characterize the effects of this compound on prostate cancer cells in vitro, focusing on its mechanism of action as an AR antagonist.
Mechanism of Action: Inhibiting the Androgen Receptor Signaling Axis
The primary mechanism of this compound is the competitive antagonism of the androgen receptor. In a normal state, androgens (Testosterone/DHT) bind to the AR in the cytoplasm, causing a conformational change that releases it from heat shock proteins (HSPs).[12] The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA.[3] This binding recruits co-activators and initiates the transcription of target genes, such as Prostate-Specific Antigen (KLK3), which drive cell proliferation and survival.[3][13]
This compound, like Bicalutamide, competitively binds to the AR's ligand-binding domain.[5][14] This action prevents the binding of natural androgens, thereby inhibiting AR nuclear translocation and subsequent gene transcription, ultimately leading to a reduction in tumor cell growth.[14]
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition.
Experimental Design and Workflow
A robust experimental design is critical for accurately assessing the biological activity of this compound. This involves selecting appropriate cell models, preparing reagents correctly, and incorporating necessary controls.
Cell Line Selection
The choice of cell line is paramount and should be guided by the experimental question. A panel of cell lines is recommended to understand the compound's efficacy in different contexts of prostate cancer.
| Cell Line | AR Status | Androgen Sensitivity | Key Characteristics | Recommended Use |
| LNCaP | Expresses mutated AR (T877A) | Sensitive | A foundational cell line for studying androgen-dependent prostate cancer.[15][16] The T877A mutation can sometimes lead to paradoxical agonism with first-generation anti-androgens.[12] | Primary screening, assessing AR antagonism, gene expression studies. |
| C4-2 | Expresses AR and splice variants | Castration-Resistant | Derived from LNCaP, this cell line can grow in androgen-depleted conditions, modeling CRPC.[16][17] | Evaluating efficacy in a castration-resistant context. |
| PC-3 | AR Negative | Insensitive | Lacks AR expression.[16] | Used as a negative control to confirm that the drug's effects are AR-dependent. |
Reagent Preparation and Controls
-
This compound: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Vehicle Control: All experiments must include a vehicle control group, where cells are treated with the same final concentration of DMSO used in the highest drug concentration group. This ensures that any observed effects are due to the compound and not the solvent.
-
Positive Controls: For functional assays, use established compounds. Bicalutamide or Enzalutamide can serve as positive controls for AR antagonism.[8]
-
Culture Medium: For experiments investigating androgen-dependent effects, it is crucial to use a medium containing charcoal-stripped fetal bovine serum (CSS) instead of standard FBS.[18] Charcoal stripping removes endogenous steroids and growth factors that could otherwise activate the AR and confound results.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating this compound.
Caption: General experimental workflow for in-vitro compound evaluation.
PART A: Core Cellular & Functional Assays
Protocol 1: Cell Culture & Maintenance
Rationale: Proper cell culture technique is the foundation of reproducible results. LNCaP cells are weakly adherent and grow in aggregates, requiring careful handling.[15]
Materials:
-
LNCaP (ATCC CRL-1740) or C4-2 (ATCC CRL-3314) cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS) or Charcoal-Stripped FBS (CSS)
-
Penicillin-Streptomycin (100 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture Medium: Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For androgen-deprivation experiments, use 10% CSS instead of FBS.
-
Maintenance: Culture cells in T-75 flasks at 37°C in a humidified incubator with 5% CO2.[17]
-
Subculture (Passaging): a. LNCaP cells tend to form aggregates and do not become fully confluent.[15] Passage cells when they reach 80-90% confluency. b. Aspirate the old medium and wash the cell monolayer once with sterile PBS. c. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells begin to detach.[15] Avoid harsh agitation. d. Neutralize the trypsin by adding 4-5 mL of complete growth medium. e. Gently pipette the cell suspension up and down to break up clumps. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.[17] g. Aspirate the supernatant and resuspend the cell pellet in 6-8 mL of fresh complete medium. h. Add the appropriate volume of the cell suspension to new flasks. A split ratio of 1:3 to 1:6 is typical.
Protocol 2: Cell Viability Assay (MTT or WST-8)
Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the dose-dependent cytotoxic or cytostatic effects of this compound and to calculate the IC50 (half-maximal inhibitory concentration).[18][19]
Materials:
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or WST-8 (CCK-8) reagent[20]
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells as described in Protocol 1. b. Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well for LNCaP) in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Treatment: a. Prepare serial dilutions of this compound in the appropriate culture medium (e.g., with CSS). b. Aspirate the medium from the wells and add 100 µL of the medium containing the drug or vehicle (DMSO) control. Include a "medium only" blank control. c. Incubate the plate for the desired time period (e.g., 72 or 96 hours).[8][18]
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. b. Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals. c. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells (100% viability). c. Plot the percentage viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
PART B: Mechanistic Assays
Protocol 3: Western Blotting for AR Pathway Proteins
Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels. This protocol is used to verify if this compound treatment reduces the expression of the AR itself or its downstream target, Prostate-Specific Antigen (PSA).[21][22]
Materials:
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-Vinculin or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: a. Seed cells in 6-well plates and treat with this compound for 48-72 hours.[16][21] b. Wash cells with ice-cold PBS and add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-AR, 1:1000 dilution) overnight at 4°C.[23] c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Analyze band intensity using densitometry software, normalizing to the loading control.
Protocol 4: Quantitative RT-PCR (qRT-PCR) for AR Target Genes
Rationale: qRT-PCR is used to measure changes in mRNA levels of AR-regulated genes, providing direct evidence of target engagement and transcriptional inhibition. The most common target gene analyzed is KLK3 (which codes for PSA).[8][24]
Materials:
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for KLK3, AR, and a housekeeping gene (ACTB or GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: a. Seed and treat cells in 6-well plates as described for Western blotting, typically for a shorter duration (e.g., 16-24 hours).[16][25] b. Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: a. Quantify the RNA and assess its purity (A260/A280 ratio). b. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: a. Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should include cDNA template, forward and reverse primers, and SYBR Green Master Mix. b. Run samples in triplicate. Include no-template controls. c. Use a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene (KLK3) to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control (ΔΔCt). c. The fold change in gene expression is calculated as 2^-ΔΔCt.[26]
Protocol 5: Apoptosis Detection by Caspase-3/7 Activity Assay
Rationale: To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), the activity of executioner caspases, such as caspase-3 and caspase-7, can be measured. An increase in caspase activity is a hallmark of apoptosis.[27][28]
Materials:
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well white-walled plate at the same density as for the viability assay. b. Treat cells with this compound at various concentrations for a relevant time period (e.g., 24-48 hours).
-
Assay Protocol: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[27] The reagent contains a luminogenic substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[29] c. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. d. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. e. Incubate the plate at room temperature for 1-2 hours, protected from light.[29]
-
Measurement and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Calculate the fold increase in caspase activity by normalizing the luminescence signal of treated samples to that of the vehicle control.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. lncap.com [lncap.com]
- 16. mdpi.com [mdpi.com]
- 17. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 21. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 28. mpbio.com [mpbio.com]
- 29. creative-bioarray.com [creative-bioarray.com]
MTT assay protocol for Deshydroxy Bicalutamide cytotoxicity
Application Notes and Protocols
Topic: MTT Assay for Evaluating the Cytotoxicity of Deshydroxy Bicalutamide
Abstract
This document provides a comprehensive guide for assessing the cytotoxic potential of this compound, a non-steroidal androgen receptor (AR) antagonist, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We delve into the biochemical principles of the assay, offer a detailed, field-proven protocol optimized for adherent cancer cell lines, and provide critical insights into data analysis and interpretation. This guide is designed for researchers in oncology, drug discovery, and pharmacology, emphasizing the importance of distinguishing between true cytotoxicity and anti-proliferative effects inherent to anti-androgen compounds.
Introduction: Contextualizing the Assay and the Compound
The evaluation of a compound's effect on cell viability is a cornerstone of preclinical drug development. This compound, a derivative of the well-established anti-androgen Bicalutamide, is designed to antagonize the androgen receptor, a key driver in prostate cancer progression.[1][2] While its primary mechanism is expected to be anti-proliferative (cytostatic) by blocking androgen-driven growth signals, assessing its potential for direct cell killing (cytotoxicity) is crucial for a complete pharmacological profile.
The MTT assay is a robust, colorimetric method widely used to quantify cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Its application is instrumental in generating dose-response curves to determine a compound's potency, such as its IC50 (half-maximal inhibitory concentration). This protocol will guide the user through the precise application of the MTT assay for this compound, with a special focus on the nuances of interpreting results for a targeted therapeutic agent.
Principle of the MTT Assay
The MTT assay's utility is grounded in a simple biochemical reaction that occurs only in living, metabolically active cells.[5] The core principle involves the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, which are integral to cellular respiration.
Consequently, the amount of purple formazan produced is directly proportional to the number of viable cells.[3][5] Dead cells lose this enzymatic capability and therefore do not produce a colored product. By solubilizing the formazan crystals with an organic solvent like Dimethyl Sulfoxide (DMSO), the resulting colored solution can be quantified by measuring its absorbance with a spectrophotometer.[3][6]
Caption: Biochemical conversion of MTT to formazan in viable cells.
Materials and Reagents
Rigorous and reproducible results begin with properly prepared and stored materials.
| Item | Specification | Supplier Example | Storage |
| Cell Line | Prostate Cancer cell line (e.g., LNCaP, VCaP, PC-3) | ATCC | Liquid Nitrogen / 37°C Incubator |
| This compound | Powder, >98% purity | Sigma-Aldrich, Cayman Chemical | As per supplier |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Thermo Fisher Scientific | 4°C, protected from light |
| Culture Medium | RPMI-1640 or DMEM (as required by cell line) | Gibco | 4°C |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco | -20°C |
| Penicillin-Streptomycin | 10,000 U/mL | Gibco | -20°C |
| Trypsin-EDTA | 0.25% | Gibco | 4°C |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Corning | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | Sigma-Aldrich | Room Temperature |
| Microplates | 96-well, flat-bottom, sterile, tissue-culture treated | Falcon, Corning | Sterile Storage |
| Equipment | Humidified CO2 Incubator, Laminar Flow Hood, Centrifuge, Microplate Spectrophotometer (ELISA Reader), Inverted Microscope | N/A | N/A |
Reagent Preparation:
-
Complete Culture Medium: Supplement base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7] Filter-sterilize through a 0.2 µm filter. Store in light-protected aliquots at -20°C. Thaw at 4°C and keep protected from light when in use.[8][9]
-
This compound Stock Solution (e.g., 10 mM): Dissolve the compound in 100% DMSO. Store in aliquots at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step 1: Cell Seeding and Preparation
-
Culture your chosen cell line (e.g., LNCaP for an androgen-sensitive model) in a T-75 flask until it reaches 70-80% confluency. Ensure cells are in the logarithmic growth phase for optimal metabolic activity.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimized seeding density. Crucial Point: The optimal seeding density must be determined empirically for each cell line to ensure the absorbance values fall within the linear range of the assay (typically 0.75-1.25 for untreated controls).[11] A starting point can be 5,000-10,000 cells per well.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to adhere and resume normal growth.
Step 2: Compound Treatment
-
On the day of treatment, prepare serial dilutions of this compound from your DMSO stock in the appropriate culture medium. A common approach is a 2-fold or 10-fold dilution series to cover a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Prepare control wells:
-
Untreated Control: Cells with fresh medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions. This controls for any solvent toxicity.
-
Blank Control: Wells with medium only (no cells). This is for background absorbance subtraction.
-
-
Carefully aspirate the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Incubation
-
After the treatment period, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8][13]
-
Return the plate to the incubator for 2-4 hours. The optimal time can vary between cell lines. Monitor the cells periodically under a microscope for the formation of purple punctate intracellular precipitates.
-
Expert Tip: To avoid interference from components in serum and phenol red, some protocols recommend replacing the culture medium with serum-free, phenol red-free medium before adding the MTT reagent.[10]
Step 4: Formazan Solubilization
-
After incubation, carefully aspirate all the medium containing MTT from each well without disturbing the formazan crystals or the attached cell layer.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization. Pipetting up and down can aid dissolution if needed.
Step 5: Data Acquisition
-
Ensure the plate reader is set to the correct wavelength. Measure the absorbance (Optical Density, OD) at or near 570 nm.[5][6]
-
A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance from factors like cell debris, further improving accuracy.
-
Read the plate within 1 hour of adding the solubilization agent.
Data Analysis and Interpretation
1. Background Correction: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Corrected OD = OD_sample - OD_blank_average
2. Calculation of Percentage Viability: Normalize the data to the untreated or vehicle control, which represents 100% viability.
-
% Viability = (Corrected OD_treated / Corrected OD_control_average) x 100
3. Data Presentation and IC50 Determination: Summarize the results in a table and plot a dose-response curve with the compound concentration on the x-axis (often on a log scale) and the percentage viability on the y-axis. Use software like GraphPad Prism or Microsoft Excel to perform a non-linear regression analysis to calculate the IC50 value.[15]
Sample Data Table (Hypothetical)
| Concentration (µM) | Avg. Corrected OD | Std. Deviation | % Viability |
| 0 (Control) | 1.152 | 0.085 | 100.0% |
| 0.1 | 1.135 | 0.079 | 98.5% |
| 1 | 0.988 | 0.061 | 85.8% |
| 10 | 0.601 | 0.045 | 52.2% |
| 50 | 0.255 | 0.023 | 22.1% |
| 100 | 0.118 | 0.015 | 10.2% |
Interpretation of Results for this compound: A reduction in the MTT signal indicates a decrease in metabolically active cells. However, for an anti-androgen, this can mean two things:
-
Cytotoxicity: The compound is directly killing the cells.
-
Anti-proliferative (Cytostatic) Effect: The compound is inhibiting cell division, leading to a lower cell count compared to the untreated control, but not necessarily widespread cell death.
The MTT assay itself does not distinguish between these two mechanisms. If this compound shows a potent IC50, it confirms its ability to reduce the viable cell population. To specifically confirm a cytotoxic mechanism, complementary assays such as LDH release (for necrosis) or Caspase-3/7 activation/Annexin V staining (for apoptosis) are recommended. It is critical to differentiate true androgen receptor inhibition from cytotoxicity-mediated effects to fully characterize the compound's mechanism of action.[16]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Absorbance Readings | - Too few cells seeded.- Insufficient MTT incubation time.- Incomplete formazan solubilization. | - Optimize cell seeding density by performing a titration experiment.[10]- Increase MTT incubation time (e.g., up to 4 hours).- Ensure complete dissolution by increasing shaking time or gentle pipetting. |
| High Background (Blank Wells) | - Contamination of culture medium (bacterial, yeast).- Phenol red or serum interference. | - Use fresh, sterile medium and reagents.[10][11]- Use phenol red-free and/or serum-free medium during the MTT incubation step.[10] |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effect (evaporation). | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes.- Do not use the outer wells for experimental samples; fill them with sterile PBS. |
| Formazan Crystals in Medium | - Extrusion of formazan by cells.- Cell lysis before MTT addition. | - This can be a cell-line specific phenomenon. Ensure careful handling during medium changes. While some extracellular reduction can occur, it is generally not significant.[6] |
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. youtube.com [youtube.com]
- 16. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
using qPCR to measure Deshydroxy Bicalutamide effects on PSA expression
Application Note & Protocol
Topic: Using qPCR to Measure Deshydroxy Bicalutamide Effects on PSA Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Androgen Receptor Axis in Prostate Cancer with this compound
Prostate cancer is a leading cause of cancer-related mortality in men, with its growth and progression being heavily dependent on the androgen receptor (AR) signaling pathway.[1][2][3] Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the AR, leading to its translocation to the nucleus.[4] Once in the nucleus, the AR binds to androgen response elements (AREs) on target genes, recruiting coactivators and initiating the transcription of genes that drive prostate cancer cell proliferation and survival.[5] A key downstream target and a well-established biomarker for prostate cancer is the prostate-specific antigen (PSA), encoded by the KLK3 gene.[3][6]
Anti-androgen therapies are a cornerstone of prostate cancer treatment. Bicalutamide is a non-steroidal anti-androgen that competitively inhibits the binding of androgens to the AR.[7][8][9] While effective, resistance often develops. This compound, a derivative of Bicalutamide, has been investigated as a potent AR antagonist.[4][10] These compounds are designed to bind to the AR, preventing the conformational changes necessary for its activation and subsequent downstream signaling, including the expression of PSA.[4][11] This application note provides a detailed protocol for quantifying the inhibitory effects of this compound on PSA mRNA expression in the androgen-sensitive LNCaP human prostate cancer cell line using quantitative real-time PCR (qPCR).
Mechanism of Action: this compound as an Androgen Receptor Antagonist
This compound and its derivatives function as direct antagonists of the androgen receptor. By competitively binding to the ligand-binding domain of the AR, they prevent the binding of endogenous androgens like testosterone and DHT.[4] This inhibition prevents the nuclear translocation of the AR and its subsequent binding to AREs on the promoter regions of target genes, such as PSA.[11] The result is a dose-dependent decrease in the transcription of PSA mRNA, which can be sensitively and accurately measured by qPCR.[4][10]
Caption: this compound competitively inhibits androgen binding to the AR, preventing its activation and the subsequent transcription of target genes like PSA.
Experimental Workflow
The following diagram outlines the key steps in assessing the effect of this compound on PSA gene expression.
Caption: A streamlined workflow for quantifying changes in PSA mRNA expression following treatment with this compound.
Detailed Protocols
Part 1: LNCaP Cell Culture and Drug Treatment
The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line that expresses a functional androgen receptor and produces PSA, making it an ideal model for this study.[12][13]
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (for androgen deprivation)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle)
-
6-well tissue culture plates
Protocol:
-
Cell Maintenance: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14][15]
-
Androgen Deprivation: For at least 24 hours prior to the experiment, switch the cells to RPMI-1640 medium supplemented with 10% charcoal-stripped FBS to reduce baseline androgen levels.[14]
-
Seeding: Seed the LNCaP cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the cells and replace it with fresh androgen-deprived medium containing either the vehicle control or the various concentrations of this compound. It is recommended to also include a positive control of a synthetic androgen like R1881 (1 nM) to stimulate PSA expression, and a combination of R1881 and this compound to demonstrate competitive inhibition.
-
Incubation: Incubate the treated cells for 24-48 hours. The optimal incubation time should be determined empirically.
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
Part 2: RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform (if using TRIzol)[16]
-
RNase-free water
-
cDNA synthesis kit
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
RNA Extraction: Lyse the cells directly in the wells using the lysis buffer from your chosen RNA extraction kit, following the manufacturer's protocol.[18] Ensure all steps are performed in an RNase-free environment.
-
RNA Quality and Quantity: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Aim for A260/A280 ratios between 1.8 and 2.1.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[16][19] This process converts the extracted RNA into more stable complementary DNA (cDNA) for use in qPCR.
Part 3: Quantitative PCR (qPCR)
Materials:
-
cDNA from each sample
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for human KLK3 (PSA) and a validated housekeeping gene (e.g., HPRT1 or TBP).[20][21]
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
Primer Design:
-
PSA (KLK3) Forward: 5'-AGGCCTTCCCTGTACACCAA-3'
-
PSA (KLK3) Reverse: 5'-GTCTTGGCCTGGTCATTTCC-3'
-
HPRT1 Forward: 5'-CCTGGCGTCGTGATTAGTGAT-3'
-
HPRT1 Reverse: 5'-AGACGTTCAGTCCTGTCCATAA-3'
Note: Primer sequences should always be validated for specificity and efficiency.
qPCR Protocol:
-
Reaction Setup: Prepare the qPCR reaction mix for each gene in triplicate for every sample. A typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis: The Delta-Delta Ct (2^-ΔΔCt) Method
The relative expression of the PSA gene will be calculated using the delta-delta Ct (ΔΔCt) method.[22][23][24][25][26] This method normalizes the expression of the target gene (PSA) to a stably expressed housekeeping gene and compares the treated samples to the vehicle control.
Steps:
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene (PSA) and the Ct value of the housekeeping gene (e.g., HPRT1).
-
ΔCt = Ct(PSA) - Ct(HPRT1)
-
-
Calculate ΔΔCt: For each treatment group, calculate the difference between its average ΔCt and the average ΔCt of the vehicle control group.
-
ΔΔCt = Average ΔCt(Treated) - Average ΔCt(Control)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2^-ΔΔCt.
Data Presentation
The results should be summarized in a table and visualized in a bar graph to clearly show the dose-dependent effect of this compound on PSA expression.
| Treatment Group | Average PSA Ct | Average HPRT1 Ct | ΔCt (Avg) | ΔΔCt | Fold Change (2^-ΔΔCt) |
| Vehicle Control | 22.5 | 20.2 | 2.3 | 0.0 | 1.0 |
| This compound (1 µM) | 24.8 | 20.3 | 4.5 | 2.2 | 0.22 |
| This compound (10 µM) | 26.9 | 20.1 | 6.8 | 4.5 | 0.04 |
| This compound (50 µM) | 28.5 | 20.2 | 8.3 | 6.0 | 0.016 |
This is example data for illustrative purposes.
Conclusion
This application note provides a comprehensive and robust protocol for utilizing qPCR to measure the effects of this compound on PSA mRNA expression in LNCaP prostate cancer cells. By following these detailed steps, researchers can obtain reliable and quantifiable data on the antagonistic activity of novel anti-androgen compounds, aiding in the drug development process for prostate cancer therapeutics. The principles and protocols outlined here are also adaptable for studying other compounds and target genes within the androgen receptor signaling axis.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. PSA Regulates Androgen Receptor Expression In Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicalutamide - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 9. Bicalutamide: Mechanism of Action, Metabolism, and Safety_Chemicalbook [chemicalbook.com]
- 10. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LNCaP Cell Line - Creative Biogene [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Total RNA extraction, cDNA synthesis, and qPCR(S100A6-siRNA) [protocols.io]
- 18. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 19. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 20. Reliable Housekeeping Gene Combination for Quantitative PCR of Lymph Nodes in Patients with Prostate Cancer | Anticancer Research [ar.iiarjournals.org]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. toptipbio.com [toptipbio.com]
- 23. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 25. m.youtube.com [m.youtube.com]
- 26. horizondiscovery.com [horizondiscovery.com]
analytical methods for Deshydroxy Bicalutamide characterization
Application Note: AN-DB01
Comprehensive Analytical Methods for the Characterization of Deshydroxy Bicalutamide
Abstract
This compound is a critical process-related impurity and potential analogue of the non-steroidal antiandrogen drug, Bicalutamide.[1][2][3] Its thorough characterization is essential for ensuring the quality, safety, and efficacy of the Bicalutamide active pharmaceutical ingredient (API) and its finished dosage forms. This application note provides a comprehensive guide with detailed protocols for the identification, quantification, and structural elucidation of this compound. The methodologies presented herein are designed for researchers, quality control analysts, and drug development professionals, leveraging modern analytical techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is grounded in established scientific principles and adheres to regulatory validation standards to ensure data integrity and reliability.[4][5]
Introduction: The Rationale for Characterization
Bicalutamide is a potent androgen receptor antagonist used primarily in the treatment of prostate cancer.[6] During its synthesis or under certain storage conditions, impurities can form, one of which is this compound.[7][8] This analogue lacks the tertiary hydroxyl group of the parent molecule, a modification that can alter its physicochemical properties, biological activity, and toxicity profile.[2][9]
Regulatory bodies like the ICH require stringent control over impurities in pharmaceutical products.[10] Therefore, robust and validated analytical methods are not merely a matter of good science but a critical regulatory requirement.[11] These methods must be specific enough to distinguish the impurity from the API and other related substances, and sensitive enough to quantify it at required reporting thresholds.[10][12] This guide explains the causality behind the chosen analytical strategies, providing a framework for developing self-validating and reliable characterization protocols.
Physicochemical Properties of this compound
A summary of the key properties for this compound is presented below.
| Property | Value |
| Chemical Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methylpropanamide |
| Synonyms | Bicalutamide Impurity 3, Bicalutamide Related Compound 3 |
| Molecular Formula | C₁₈H₁₄F₄N₂O₃S |
| Molecular Weight | 414.37 g/mol |
| Structure | ![]() |
(Note: The structure is provided for illustrative purposes.)
Analytical Characterization Workflow
The comprehensive characterization of a pharmaceutical impurity like this compound follows a multi-step, orthogonal approach to ensure unambiguous identification and accurate quantification.
Caption: General workflow for impurity characterization.
Chromatographic Analysis: HPLC-UV Method
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for separating and quantifying this compound from the Bicalutamide API and other impurities.[13] The method's success hinges on achieving adequate resolution between all components.
Scientific Rationale for Method Parameters
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for moderately non-polar molecules like Bicalutamide and its analogues.[1] The end-capping on modern C18 columns minimizes peak tailing for amide-containing compounds.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is used. The acidic pH (around 3.0) suppresses the ionization of any residual silanols on the column and ensures that the amide functional groups are in a consistent protonation state, leading to sharp, symmetrical peaks.[13] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff.
-
Detection: A Photodiode Array (PDA) detector is preferred. It allows for monitoring at a specific wavelength (e.g., 270 nm, where the chromophores have significant absorbance) while also capturing the full UV spectrum to check for peak purity.[1][14]
Detailed Protocol: HPLC-UV Quantification
This protocol provides a validated method for the determination of this compound.
A. Equipment and Materials
-
HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standards for Bicalutamide and this compound.
-
HPLC-grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.
B. Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)[1] |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 50:50 (v/v) Mobile Phase A : Mobile Phase B[13] |
| Flow Rate | 1.2 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection | PDA at 270 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
C. Preparation of Solutions
-
Standard Solution (0.5 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the mobile phase. Further dilute 1.0 mL of this stock solution to 100 mL with the mobile phase.
-
Test Solution (1000 µg/mL Bicalutamide): Accurately weigh an amount of Bicalutamide API or powdered tablets equivalent to 100 mg of Bicalutamide into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume. Filter through a 0.45 µm nylon or PVDF syringe filter before injection.[1]
D. System Suitability Test (SST) Before sample analysis, the system's performance must be verified.[1] A solution containing both Bicalutamide (~50 µg/mL) and this compound (~0.5 µg/mL) is injected.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between Bicalutamide and this compound |
| Tailing Factor (T) | ≤ 1.5 for the this compound peak |
| Theoretical Plates (N) | ≥ 3000 for the this compound peak |
| %RSD of Peak Area | ≤ 5.0% for six replicate injections of the standard |
E. Analysis and Calculation Inject the standard and test solutions. Identify the this compound peak in the test sample chromatogram by comparing its retention time with that of the standard. Calculate the percentage of the impurity using the following formula:
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Spl) * 100
Where:
-
Area_Imp = Peak area of this compound in the test solution.
-
Area_Std = Average peak area of this compound in the standard solution.
-
Conc_Std = Concentration of this compound in the standard solution (µg/mL).
-
Conc_Spl = Concentration of Bicalutamide in the test solution (µg/mL).
Caption: Workflow for HPLC-UV quantitative analysis.
Structural Elucidation: LC-MS/MS and NMR
While HPLC-UV provides quantitative data, it does not offer definitive structural proof. For this, mass spectrometry and NMR are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides highly sensitive detection and crucial molecular weight and fragmentation data.
A. Scientific Rationale
-
Ionization: Electrospray Ionization (ESI) is ideal for polar, thermally labile molecules like Bicalutamide and its analogues. It can be operated in either positive or negative mode. For Bicalutamide, negative mode is often used, detecting the deprotonated molecule [M-H]⁻.[15]
-
Analysis: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For quantification, Multiple Reaction Monitoring (MRM) on a QqQ offers unparalleled sensitivity and selectivity by monitoring a specific precursor ion → product ion transition.[15][16] For characterization, high-resolution MS provides an accurate mass measurement, confirming the elemental composition.
B. Protocol: LC-MS/MS Confirmation
-
LC System: Use the same or a similar UPLC/HPLC method as described in Section 3 to ensure separation.
-
MS Parameters (Illustrative for Negative Ion Mode):
-
Ion Source: ESI (-)
-
Precursor Ion (Q1): m/z 413.1 (for C₁₈H₁₄F₄N₂O₃S, [M-H]⁻)
-
Collision Energy: Optimize for fragmentation (e.g., 20-40 eV).
-
Product Ions (Q3): Monitor key fragments. The primary fragmentation for Bicalutamide [M-H]⁻ at m/z 429.2 involves the loss of the fluorophenylsulfonyl group, yielding a fragment around m/z 255.0.[15] A similar fragmentation is expected for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure determination.
A. Scientific Rationale A comparison of the ¹H and ¹³C NMR spectra of this compound with that of Bicalutamide will reveal key differences.
-
Absence of Hydroxyl Proton: The broad singlet corresponding to the tertiary -OH proton in Bicalutamide will be absent in the ¹H NMR spectrum of the deshydroxy analogue.
-
Signal Shifts: The signals for the protons and carbons adjacent to the site of the missing hydroxyl group will experience significant shifts. The methylene (-CH₂-) and methine (-CH-) protons in the deshydroxy compound will appear in different regions and have different splitting patterns compared to the methylene protons and methyl singlets adjacent to the quaternary carbon in Bicalutamide.[17][18]
B. Protocol: NMR Sample Preparation
-
Isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC if necessary.
-
Ensure the sample is free of solvent residue by drying under high vacuum.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for observing exchangeable protons.[18]
-
Acquire ¹H, ¹³C, and, if needed, 2D NMR spectra (e.g., COSY, HSQC) to make full structural assignments.
Method Validation and Forced Degradation
Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines.[5][11]
Validation Parameters
The HPLC method described should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed through forced degradation studies and by demonstrating resolution from the API and other known impurities.[10][12]
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specified range (e.g., from the Limit of Quantitation to 150% of the specification limit).[12]
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies at multiple concentration levels.[5]
-
Precision: The degree of agreement among individual test results, evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[12]
Forced Degradation Studies
Forced degradation (or stress testing) is crucial to developing a stability-indicating method.[13][19] The Bicalutamide sample containing the impurity is subjected to harsh conditions to evaluate if any resulting degradants co-elute with the this compound peak.
-
Conditions:
The stressed samples are then analyzed by the HPLC-PDA method. Peak purity analysis of the this compound peak should be performed to ensure no degradants are co-eluting, thus proving the method's specificity.[20]
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The validated RP-HPLC method detailed in this note is robust and suitable for the routine quantification of this impurity in quality control settings. For definitive identification and structural confirmation, orthogonal techniques such as LC-MS/MS and NMR spectroscopy are essential. By integrating these methods within a framework of rigorous system suitability testing and method validation, laboratories can ensure data of the highest quality and integrity, meeting the stringent demands of the pharmaceutical industry.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Influence of Solvent Polarity on the Conformer Ratio of Bicalutamide in Saturated Solutions: Insights from NOESY NMR Analysis and Quantum-Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
Application Notes: Preparation of Deshydroxy Bicalutamide Stock Solution for Cell Culture
Introduction: The Role of Deshydroxy Bicalutamide in Androgen Receptor Antagonism
This compound is a non-steroidal androgen receptor (AR) antagonist and a key derivative of Bicalutamide, a compound widely used in the treatment of prostate cancer.[1] Like its parent compound, this compound functions by competitively binding to the ligand-binding domain of the androgen receptor.[2] This action prevents the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT), thereby inhibiting the receptor's translocation to the nucleus and blocking the transcription of androgen-responsive genes that are critical for prostate cancer cell proliferation and survival.[3][4]
Research has demonstrated that certain derivatives of this compound possess significantly enhanced antiproliferative activity against human prostate cancer cell lines compared to the parent drug, Bicalutamide.[3] This makes it a compound of high interest for researchers in oncology, endocrinology, and drug development. Proper preparation of a sterile, stable, and accurately concentrated stock solution is the foundational step for obtaining reproducible and reliable results in in vitro cell-based assays.
This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of this compound stock solutions for use in cell culture applications. The causality behind each step is explained to ensure scientific integrity and experimental success.
Physicochemical & Handling Properties
A thorough understanding of the compound's properties is critical for proper handling and solution preparation. This compound, similar to its parent compound, is a hydrophobic molecule.
| Property | Value / Information | Source(s) |
| Chemical Name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methylpropanamide | [2] |
| CAS Number | 906008-94-4 | [5][6] |
| Molecular Formula | C₁₈H₁₄F₄N₂O₃S | [5][6] |
| Molecular Weight | 414.37 g/mol | [5][6] |
| Appearance | Typically a white to off-white crystalline powder. | [7] |
| Aqueous Solubility | Expected to be very low, similar to Bicalutamide (<5 mg/L). | [7] |
| Organic Solubility | Readily soluble in Dimethyl Sulfoxide (DMSO). Sparingly soluble in Ethanol. | [8] |
| Storage (Solid) | Store at -20°C, protected from light and moisture. | [9] |
| Storage (Stock Solution) | Store in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [9] |
Mechanism of Action: Competitive Antagonism of the Androgen Receptor
The experimental utility of this compound is rooted in its specific mechanism of action. The diagram below illustrates the pathway.
Caption: Mechanism of this compound as an AR antagonist.
Protocol: High-Concentration Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Principle of the Method
Due to its poor aqueous solubility, this compound must first be dissolved in a biocompatible organic solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard. A high-concentration stock is prepared to minimize the final solvent concentration in the cell culture medium, which can be cytotoxic. This concentrated stock must be sterilized via filtration, as autoclaving DMSO or the compound is not viable.
Materials and Equipment
-
This compound powder (MW: 414.37 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered (e.g., Tocris Cat. No. 3176)
-
Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes or cryovials
-
Analytical balance (readable to 0.1 mg)
-
Calibrated P200 and P1000 micropipettes with sterile, filtered tips
-
Sterile, disposable Luer-lock syringes (1 mL or 3 mL)
-
Sterile, 0.22 µm syringe filters (must be DMSO-compatible, e.g., Polytetrafluoroethylene (PTFE) or Nylon)
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care. Consult the Safety Data Sheet (SDS) before use.
-
Work in a clean, designated area, ideally within a laminar flow hood for the final sterile filtration and aliquoting steps.
-
DMSO is a penetrant and can carry dissolved substances through the skin. Always wear gloves.
Step-by-Step Procedure
-
Calculation of Mass:
-
The goal is to prepare a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
To prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L × 0.001 L × 414.37 g/mol × 1000 mg/g = 4.14 mg
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.14 mg of this compound powder directly into the tared tube.
-
Expert Tip: Weighing small masses can be challenging. It is acceptable to weigh a slightly different amount (e.g., 4.50 mg) and adjust the DMSO volume accordingly to achieve the target 10 mM concentration. (e.g., for 4.50 mg, add 1.086 mL of DMSO).
-
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the powder.
-
Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied.
-
-
Sterile Filtration (Critical Step):
-
Aseptically attach a 0.22 µm DMSO-compatible syringe filter to a sterile 1 mL syringe.
-
Draw the entire this compound/DMSO solution into the syringe.
-
In a laminar flow hood, dispense the solution from the syringe through the filter into a new, sterile 1.5 mL tube or cryovial. This step removes any potential microbial contamination.
-
Causality: Using a non-compatible filter (e.g., cellulose acetate) will cause the filter membrane to dissolve in DMSO, contaminating your stock solution. Autoclaving is not an option as it can degrade the compound and DMSO has a low flash point.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with: "this compound," "10 mM in DMSO," the preparation date, and your initials.
-
Store the aliquots at -20°C for short-to-medium term storage (months) or at -80°C for long-term archival storage (years). Protect from light.
-
Workflow Visualization
Caption: Workflow for preparing this compound stock solution.
Application in Cell Culture: Dilution and Best Practices
Determining Working Concentration
The optimal concentration of this compound will vary by cell line and experimental endpoint. Published data shows potent antiproliferative activity with IC₅₀ values in the sub-micromolar to low micromolar range (e.g., 0.43 µM to 13.19 µM) in LNCaP prostate cancer cells.[3][4] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Dilution Calculation Example
To treat cells in a 6-well plate with a final concentration of 10 µM in 2 mL of media:
-
Use the M1V1 = M2V2 formula:
-
M1 (Stock Conc.) = 10 mM = 10,000 µM
-
V1 (Stock Volume) = ?
-
M2 (Final Conc.) = 10 µM
-
V2 (Final Volume) = 2 mL = 2000 µL
-
V1 = (M2 × V2) / M1 = (10 µM × 2000 µL) / 10,000 µM = 2.0 µL
-
-
Add 2.0 µL of the 10 mM stock solution to 2 mL of cell culture medium. Mix well before adding to cells.
Quality Control & Trustworthiness
-
Solvent Toxicity Control: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1% (v/v), as higher concentrations can affect cell viability and function. In the example above, the final DMSO concentration is (2.0 µL / 2000 µL) × 100 = 0.1%. Always include a "vehicle control" in your experiments (cells treated with the same final concentration of DMSO without the compound) to validate that observed effects are due to the compound and not the solvent.
-
Post-Thaw Inspection: Before use, thaw a stock aliquot and visually inspect for any signs of precipitation. If crystals are present, warm the tube to 37°C and vortex to redissolve. If it does not redissolve, the aliquot should not be used.
-
Aseptic Technique: Always handle the stock solution and perform dilutions within a laminar flow hood to maintain sterility and prevent contamination of your cell cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 906008-94-4 | FD21200 [biosynth.com]
- 3. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. vivanls.com [vivanls.com]
- 6. scbt.com [scbt.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. 906008-94-4|N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-methylpropanamide|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Investigating Deshydroxy Bicalutamide in Castration-Resistant Prostate Cancer Models
Introduction: The Evolving Challenge of Castration-Resistant Prostate Cancer and the Androgen Receptor Axis
Castration-resistant prostate cancer (CRPC) represents a lethal progression of prostate cancer, characterized by disease advancement despite androgen deprivation therapy (ADT). A pivotal mechanism underlying this resistance is the continued signaling of the androgen receptor (AR).[1][2] This has led to the development of second-generation antiandrogens. Bicalutamide, a first-generation non-steroidal antiandrogen, functions by competitively inhibiting the binding of androgens to the AR.[3][4] However, its efficacy is often limited by the development of resistance, which can be driven by AR mutations or overexpression.[1][5]
Deshydroxy bicalutamide is a metabolite of bicalutamide.[6] While some sources suggest that the metabolites of bicalutamide are inactive, recent studies have explored derivatives of this compound as potentially potent AR antagonists.[7][8][9][10] Investigating the activity of such metabolites is crucial for understanding the long-term efficacy and potential resistance mechanisms associated with bicalutamide treatment. Furthermore, novel derivatives of this compound have demonstrated superior inhibitory activity against prostate cancer cell lines compared to bicalutamide itself, suggesting a renewed potential for this molecular scaffold.[9][11]
These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound in relevant in vitro and in vivo models of CRPC. The methodologies are designed to deliver robust and reproducible data for researchers in oncology and drug development.
PART 1: In Vitro Evaluation of this compound
The initial assessment of this compound's anti-cancer properties is conducted using a panel of human prostate cancer cell lines that model different stages and characteristics of CRPC.
Selection of Appropriate CRPC Cell Lines
The choice of cell lines is critical for representing the heterogeneity of CRPC. A well-selected panel should include models with varying AR expression levels and sensitivities to antiandrogens.
| Cell Line | Key Characteristics |
| LNCaP | Androgen-sensitive, expresses AR with a T877A mutation that can be promiscuously activated by other steroids and some antiandrogens. |
| VCaP | Overexpresses wild-type AR and is sensitive to low levels of androgens, making it a suitable model for CRPC driven by AR amplification.[6] |
| 22Rv1 | Expresses both full-length AR and a constitutively active splice variant (AR-V7), conferring resistance to some AR-targeted therapies.[12][13] |
| PC-3 | AR-negative, serving as a crucial negative control to determine if the effects of this compound are AR-dependent.[6][13] |
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of CRPC cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Healthy, proliferating cells will reduce the yellow MTT to a purple formazan product, whereas compromised cells will not. This allows for a quantitative assessment of the compound's cytotoxic or cytostatic effects.[16]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the selected CRPC cell lines in their recommended media until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). Bicalutamide should be used as a positive control.
-
Add the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Analysis of Androgen Receptor (AR) Signaling
Objective: To determine if this compound inhibits the AR signaling pathway by assessing the expression of AR and its downstream target genes.
Methodology Rationale: The AR signaling pathway is a critical driver of prostate cancer growth.[17][18] Western blotting allows for the quantification of AR protein levels, while quantitative PCR (qPCR) measures the transcription of AR-regulated genes, such as Prostate-Specific Antigen (KLK3). A reduction in the expression of these markers indicates successful antagonism of the AR pathway.[9][19]
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound (at concentrations around the IC50) for 48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against AR (e.g., at a 1:1000 dilution) overnight at 4°C.[20][21] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the AR expression to the loading control.
-
Step-by-Step Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described for the Western blot.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Data Analysis:
-
Run the qPCR on a real-time PCR system.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the KLK3 expression to the housekeeping gene.[25]
-
PART 2: In Vivo Efficacy of this compound
Following promising in vitro results, the anti-tumor activity of this compound must be evaluated in a living organism.
Selection of an Appropriate In Vivo Model
Model Rationale: A subcutaneous xenograft model using immunodeficient mice is a standard and robust method for assessing the efficacy of anti-cancer compounds.[26][27] The use of castrated male mice is essential to mimic the androgen-deprived environment of CRPC.[28][29] The VCaP cell line is a suitable choice for this model due to its AR overexpression, which is a common feature of clinical CRPC.
Protocol 3: CRPC Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a VCaP xenograft model in castrated male mice.
Step-by-Step Protocol:
-
Ethical Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Animal and Cell Preparation:
-
Use 6-8 week old male athymic nude mice.
-
Surgically castrate the mice and allow them to recover for at least one week.
-
Prepare a suspension of VCaP cells in a 1:1 mixture of media and Matrigel.
-
-
Tumor Implantation:
-
Inject approximately 1-2 x 10^6 VCaP cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle Control (e.g., corn oil)
-
Bicalutamide (e.g., 50 mg/kg, oral gavage, daily)
-
This compound (multiple dose levels, oral gavage, daily)
-
-
-
Treatment and Monitoring:
-
Administer the treatments as scheduled for a defined period (e.g., 21-28 days).
-
Continue to monitor tumor volume and body weight twice weekly.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and collect them for further analysis (e.g., histology, biomarker analysis).
-
Data Visualization and Interpretation
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Androgen Receptor Signaling Pathway Diagram
Caption: Mechanism of AR signaling and inhibition by this compound.
References
- 1. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor-dependent and -independent mechanisms driving prostate cancer progression: Opportunities for therapeutic targeting from multiple angles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 8. Bicalutamide - Wikipedia [en.wikipedia.org]
- 9. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer -ORCA [orca.cardiff.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combinations | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. frontiersin.org [frontiersin.org]
- 19. Real-time RT-PCR for the measurement of prostate-specific antigen mRNA expression in benign hyperplasia and adenocarcinoma of prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. androgen receptor antibody (81844-1-RR) | Proteintech [ptglab.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Androgen Receptor Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. Scholars@Duke publication: Real-time quantitative RT-PCR assay of prostate-specific antigen and prostate-specific membrane antigen in peripheral blood for detection of prostate cancer micrometastasis. [scholars.duke.edu]
- 24. karger.com [karger.com]
- 25. mdpi.com [mdpi.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. Preclinical models of prostate cancer - modelling androgen dependency and castration resistance in vitro, ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Deshydroxy Bicalutamide Precipitation in Cell Culture Media
Welcome to the technical support center for Deshydroxy Bicalutamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge encountered during in vitro experiments: the precipitation of this compound in cell culture media. Adherence to the principles outlined below will enhance experimental reproducibility and ensure the integrity of your results.
I. Understanding the Challenge: The Physicochemical Properties of this compound
This compound, an active metabolite and analogue of the non-steroidal antiandrogen Bicalutamide, is a highly hydrophobic molecule.[1][2][3] Like its parent compound, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits low aqueous solubility.[4][5] This inherent hydrophobicity is the primary reason for its tendency to precipitate when a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media.[6][7]
This precipitation can lead to several experimental artifacts:
-
Reduced Bioavailability: The effective concentration of the compound available to the cells is significantly lowered and unknown.[6]
-
Cellular Stress and Toxicity: Particulate matter can induce cellular stress responses unrelated to the compound's pharmacological activity.[9]
This guide provides a systematic approach to prevent these issues, ensuring that this compound remains in solution throughout your experiment.
II. Troubleshooting Guide & FAQs
This section addresses common questions and scenarios related to this compound precipitation in a direct question-and-answer format.
Scenario 1: Immediate Precipitation Upon Addition to Media
Question: I just added my this compound stock solution to the cell culture medium, and it immediately turned cloudy/formed visible crystals. What went wrong?
This is the most frequent issue and is typically caused by "solvent shock" or exceeding the compound's solubility limit in the final aqueous solution.[6][10] When a small volume of highly concentrated drug in DMSO is rapidly diluted into a large volume of aqueous media, the localized concentration of the drug is momentarily massive, and the DMSO disperses, leaving the hydrophobic drug molecules to crash out of solution.[11]
Immediate Corrective Actions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound. It's possible your target concentration exceeds its solubility limit in your specific cell culture medium.[6]
-
Optimize Dilution Technique: The method of addition is critical. Instead of pipetting the stock directly into the bulk medium, add the stock solution dropwise to the vortexing medium.[6][12] This promotes rapid mixing and prevents localized high concentrations.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[12][13] Solubility often increases with temperature. Adding a room temperature stock to cold media can exacerbate precipitation.[12]
Scenario 2: Precipitation Over Time in the Incubator
Question: The medium was clear when I prepared it, but after a few hours at 37°C in the incubator, I see a fine precipitate. Why did this happen?
Delayed precipitation suggests that the initial concentration was near the threshold of its thermodynamic solubility. Over time, changes in the media environment can cause the compound to fall out of solution.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Temperature & pH Fluctuation | Cellular metabolism can cause a gradual decrease in the pH of the medium due to the production of lactic acid.[12] Changes in pH can alter the charge state of media components and the compound, affecting solubility. | Ensure your medium is well-buffered (e.g., with HEPES if compatible with your cell line) and monitor the pH, especially in long-term cultures. |
| Interaction with Media Components | Cell culture media are complex mixtures of salts, amino acids, and vitamins.[14] High salt concentrations can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.[12] | If possible, test the solubility in a simpler buffered solution (like PBS) versus your complete medium to see if media components are the primary issue. This can help diagnose the problem, though changing media is often not feasible. |
| Binding to Serum Proteins | If using serum-containing media, this compound can bind to proteins like albumin.[12] While this can sometimes enhance solubility by forming soluble complexes, these interactions can also lead to the formation of insoluble aggregates over time.[10][15] | Consider reducing the serum percentage if your cell line can tolerate it. Alternatively, perform a kinetic solubility assay (see Protocol 2) to determine the stability of your compound in your specific medium over your experimental timeframe. |
| Evaporation | In long-term experiments, evaporation from the culture vessel can increase the concentration of all solutes, including this compound, pushing it beyond its solubility limit.[12] | Use a humidified incubator, ensure culture plates have tight-fitting lids, and consider using plate sealers for long-term assays. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound? A1: High-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions.[7][16] The parent compound, Bicalutamide, is soluble up to 100 mM in DMSO. While this compound's exact solubility may differ slightly, DMSO is an effective choice. Ethanol is a secondary option, but solubility is typically lower (e.g., 10 mM for Bicalutamide).
Q2: What is the maximum concentration of DMSO I can use in my cell culture? A2: This is cell-line dependent. As a general rule, the final concentration of DMSO should be kept below 0.5%, with ≤0.1% being ideal to avoid solvent-induced cytotoxicity and off-target effects.[10][17] Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments.[18]
Q3: My stock solution in DMSO has been frozen. Could this be the problem? A3: Possibly. If the DMSO was not anhydrous, it can absorb water over time. Upon freezing, this can cause the compound to precipitate within the stock tube. Once crystallized, it can be very difficult to redissolve fully.[7] Always use anhydrous DMSO, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, and visually inspect your thawed stock for any precipitate before use.[10] If you see crystals, gently warm the stock to 37°C and vortex thoroughly.[7]
Q4: Can I use sonication to help dissolve the compound? A4: Yes, brief sonication in a water bath can be a useful technique for both preparing the initial stock solution and for redissolving any precipitate in the final media preparation, provided it does not degrade the compound or harm the cells.[10][13]
III. Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended step-by-step method for preparing a working solution of this compound to minimize precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare High-Concentration Stock Solution: a. Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). A higher stock concentration allows for a smaller volume to be added to the media, minimizing the final DMSO concentration.[6] c. Vortex thoroughly for at least 30 seconds until the solution is completely clear and no particulate matter is visible.[19] Gentle warming to 37°C can assist dissolution.[7] d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[10]
-
Prepare Working Solution (Recommended Method): a. Thaw a single-use aliquot of the stock solution and bring it to room temperature. Inspect for any precipitation. b. Pre-warm the required volume of cell culture medium to 37°C in a sterile conical tube.[7] c. While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise.[12] This gradual introduction is the most critical step to prevent solvent shock. d. Continue to mix for a few seconds after addition. e. Visually inspect the final working solution against a light source to ensure it is clear before adding it to your cells.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This assay helps determine the maximum concentration at which this compound remains soluble in your specific experimental medium over a defined period.
Principle: Nephelometry measures the amount of light scattered by suspended particles in a solution. A clear solution will have low light scatter, while a solution with a precipitate will have high light scatter. This allows for the quantitative determination of precipitation.
Procedure:
-
Prepare Compound Plate: In a 96-well plate (the "compound plate"), prepare a 2-fold serial dilution of your high-concentration this compound stock solution in 100% DMSO.
-
Prepare Assay Plate: In a clear-bottom 96-well plate (the "assay plate"), add your complete cell culture medium to each well.
-
Add Compound: Transfer a small, consistent volume (e.g., 1-2 µL) from each well of the compound plate to the corresponding wells of the assay plate. This creates a range of final this compound concentrations with a constant, low final DMSO concentration.[10] Include a vehicle-only control.
-
Measure and Incubate: a. Immediately after adding the compound, read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm) to get a baseline (T=0) reading.[10] b. Cover the plate and incubate it under your standard experimental conditions (37°C, 5% CO₂). c. Take additional readings at relevant time points (e.g., 2, 6, 12, 24 hours).
-
Analyze Data: Plot the light scatter reading against the compound concentration for each time point. The concentration at which the signal begins to rise significantly above the vehicle control is the kinetic solubility limit at that time point. This is your maximum reliable working concentration for that experiment duration.
IV. Conclusion
Preventing the precipitation of hydrophobic compounds like this compound is fundamental to conducting accurate and reproducible in vitro research. By understanding the underlying physicochemical principles and adopting meticulous preparation techniques—such as using high-quality anhydrous DMSO, preparing concentrated stock solutions, and employing a dropwise addition to pre-warmed, vortexing media—researchers can overcome this common experimental hurdle. When in doubt, empirically determining the kinetic solubility limit in your specific experimental system is the most robust approach to ensure data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability | MDPI [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. researchgate.net [researchgate.net]
- 19. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Deshydroxybicalutamide Cell Viability Assays
Welcome to the technical support center for researchers utilizing Deshydroxybicalutamide in cell viability assays. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve inconsistencies in your experimental results. We will move beyond simple checklists to explore the causal relationships between your protocol choices and data quality, ensuring your findings are both accurate and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during cell viability assays with Deshydroxybicalutamide. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My dose-response curve is flat or shows a paradoxical increase in viability at high concentrations. What's going wrong?
A flat or paradoxical dose-response curve is a frequent issue that can point to several underlying factors, from the compound's mechanism to the assay chemistry itself.
Potential Causes & Solutions:
-
Cell Line Resistance or Insensitivity: The selected prostate cancer cell line (e.g., PC-3, DU145) may be androgen receptor (AR) negative or express a mutated AR that is not effectively targeted by Deshydroxybicalutamide.[1] Bicalutamide and its metabolites primarily act on AR-positive cells like LNCaP.[2][3]
-
Solution: Confirm the AR status of your cell line. For AR-negative lines, Deshydroxybicalutamide is not expected to show efficacy. Consider using an AR-positive control cell line, such as LNCaP, to validate your experimental setup.[2]
-
-
Antagonist-to-Agonist Switch: In certain contexts, particularly with mutated androgen receptors, antiandrogens like bicalutamide can paradoxically act as agonists, stimulating proliferation.[3][4] This is a known phenomenon in some LNCaP sublines.[3]
-
Solution: Review the literature for the specific AR mutation in your cell line. If an antagonist-to-agonist switch is suspected, consider alternative endpoints beyond simple metabolic assays, such as measuring PSA (prostate-specific antigen) expression, an AR-regulated gene.[4]
-
-
Compound Interference with Assay Chemistry: Many tetrazolium-based assays (MTT, MTS, XTT) rely on cellular reductases to convert a substrate to a colored formazan product. Some chemical compounds, particularly antioxidants, can directly reduce the tetrazolium salt, leading to a false-positive signal that masks cytotoxicity.[5][6][7]
-
Solution: Perform a cell-free control experiment. Prepare a 96-well plate with your complete media and serial dilutions of Deshydroxybicalutamide (including vehicle control) but without cells. Add the viability reagent (e.g., MTT, MTS) and incubate. If you observe color development, your compound is directly interfering with the assay.[8] In this case, switching to a non-reductase-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®), is recommended.[9]
-
Q2: I'm observing high variability between my replicate wells (>15% CV). How can I reduce this?
High coefficient of variation (CV) between replicates undermines the statistical power of your results and can obscure real biological effects. This issue is almost always technical in nature.
Potential Causes & Solutions:
-
Uneven Cell Seeding: A non-homogenous cell suspension is the most common cause of well-to-well variability.[8] LNCaP cells, for instance, are known to grow in clusters or aggregates, making them difficult to evenly distribute.[2]
-
Solution: Ensure you have a single-cell suspension before plating. After trypsinization, gently pipette the cell suspension up and down multiple times to break up clumps. During plating, gently swirl the cell suspension reservoir between every few wells to prevent settling. Using reverse pipetting can also improve consistency.[8]
-
-
The "Edge Effect": Wells on the perimeter of a 96-well plate are prone to faster evaporation, which concentrates media components, drugs, and assay reagents, leading to artifactual results.[8][10]
-
Pipetting Inaccuracy: Small volume errors during the addition of cells, compound, or assay reagents can lead to large final differences.[11]
-
Solution: Ensure pipettes are calibrated regularly. Use the appropriate pipette for the volume being dispensed (e.g., use a P20 for volumes between 2-20 µL, not a P200). Pre-wet the pipette tip by aspirating and dispensing the liquid back into the reservoir three times before transferring to the plate.
-
Q3: My results are not reproducible between experiments performed on different days. What factors should I standardize?
Lack of inter-experiment reproducibility is a critical issue that points to uncontrolled variables in your experimental system.[12][13]
Potential Causes & Solutions:
-
Inconsistent Cell Health and Passage Number: Cells behave differently at various passage numbers and confluency levels. High-passage cells can exhibit altered growth rates and drug sensitivity.[14][15]
-
Solution: Use cells within a consistent, low-passage number range for all experiments. Always seed cells from flasks that are in the exponential growth phase (typically 70-80% confluent) and ensure they are healthy and viable before plating.[14]
-
-
Reagent Variability: Different lots of serum (FBS), media, or assay kits can introduce significant variability.[11][16]
-
Solution: For a given study, purchase a single large lot of FBS and other critical reagents. If you must switch lots, perform a bridging experiment to confirm that your results remain consistent. Always prepare fresh dilutions of Deshydroxybicalutamide from a validated stock solution for each experiment.
-
-
Variable Incubation Times: Inconsistent timing for cell plating, drug treatment, or assay reagent incubation will affect the final readout.
-
Solution: Create and strictly adhere to a detailed experimental timeline. For example, always incubate the assay reagent for the exact same duration (e.g., 2 hours for MTS) across all experiments, as the color development is time-dependent.[17]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for Deshydroxybicalutamide?
While MTT is a classic choice, assays like MTS and XTT offer the advantage of a soluble formazan product, simplifying the protocol.[18][19] However, all tetrazolium-based assays are susceptible to chemical interference.[5]
Recommendation: The MTS assay is a robust starting point due to its simple, homogeneous protocol.[19][20] However, it is critical to run the cell-free control described in Troubleshooting Q1 to rule out interference. If interference is detected, an ATP-based luminescence assay (e.g., CellTiter-Glo®) is the superior alternative as its mechanism (quantifying ATP) is orthogonal to the redox potential of the test compound.[9]
Q2: What is the maximum concentration of DMSO I should use, and how do I control for its effects?
Dimethyl sulfoxide (DMSO) is the most common solvent for compounds like Deshydroxybicalutamide, but it is cytotoxic at higher concentrations.[21][22][23]
Recommendation: The final concentration of DMSO in your culture wells should never exceed 0.5% , and ideally should be kept ≤0.1% .[24][25] All wells, including the "untreated" or "vehicle" control wells, must contain the exact same final concentration of DMSO.[21] This ensures that any observed effect is due to the drug and not the solvent.
Q3: How does Deshydroxybicalutamide work, and how does that influence my assay design?
Deshydroxybicalutamide is an active metabolite of Bicalutamide and functions as a non-steroidal androgen receptor (AR) antagonist.[3][26] It competes with androgens like dihydrotestosterone (DHT) for binding to the AR, preventing receptor activation and translocation to the nucleus, which in turn inhibits the transcription of androgen-dependent genes required for cell growth and survival.[27][28]
This mechanism means its effect is primarily cytostatic (inhibiting growth) rather than acutely cytotoxic (killing cells). Therefore, short incubation periods (e.g., 24 hours) may not be sufficient to observe a significant decrease in viability.
Recommendation: For cytostatic compounds, a longer treatment duration of 72 to 96 hours is often necessary to allow growth inhibition to manifest as a measurable difference in viable cell number.
Part 3: Protocols & Data Visualization
Experimental Workflow and Data Tables
To ensure success, careful planning of cell seeding densities and incubation times is paramount. Below are recommended starting points for common prostate cancer cell lines.
Table 1: Recommended Seeding Densities for a 96-well Plate Viability Assay (72 hr endpoint)
| Cell Line | AR Status | Recommended Seeding Density (cells/well) | Notes |
|---|---|---|---|
| LNCaP | Positive (mutated) | 3,000 - 5,000[29][30] | Adherent, slow-growing, androgen-sensitive. Prone to clumping.[2] |
| VCaP | Positive (amplified) | 50,000[31] | Adherent, express high levels of wild-type AR. |
| PC-3 | Negative | 2,500 - 5,000[1][31] | Adherent, androgen-insensitive. Often used as a negative control. |
| DU145 | Negative | 2,500 - 5,000[10][31] | Adherent, androgen-insensitive. |
Note: These densities are starting points. Always optimize seeding density for your specific experimental conditions to ensure cells are in an exponential growth phase at the time of assay.[14][27]
Mandatory Visualization 1: Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose inconsistent assay results.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
Mandatory Visualization 2: Androgen Receptor Signaling Pathway
This diagram illustrates the mechanism of action for Deshydroxybicalutamide.
Caption: Simplified Androgen Receptor (AR) signaling and inhibition by Deshydroxybicalutamide.
Protocol: MTS Cell Viability Assay for Adherent Prostate Cancer Cells
This protocol provides a standardized workflow for assessing cell viability using an MTS-based reagent.
-
Cell Seeding: a. Culture cells to ~70-80% confluency. b. Create a single-cell suspension using trypsin and gently resuspend in complete culture medium. c. Count cells and determine viability (e.g., via Trypan Blue exclusion). d. Dilute the cell suspension to the optimized seeding density (see Table 1). e. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well clear, flat-bottom plate. f. Add 100 µL of sterile PBS or media to the outer 36 wells to minimize evaporation. g. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare a 2X serial dilution of Deshydroxybicalutamide in complete culture medium. Remember to prepare a 2X vehicle control (e.g., 0.2% DMSO). b. Carefully remove the media from the wells and add 100 µL of the appropriate 2X drug or vehicle solution. (Alternatively, add 100 µL of 2X drug solution directly to the 100 µL of media already in the wells, for a final volume of 200 µL). c. Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTS Assay: a. Thaw the MTS reagent (combined with an electron coupling solution like PES) and protect it from light.[19] b. Add 20 µL of the MTS reagent directly to each well (for a final volume of 220 µL).[17][20] c. Gently tap the plate to mix. d. Incubate for 1-4 hours at 37°C, 5% CO₂. The optimal time should be determined empirically, aiming for a robust signal in the vehicle control wells without saturation. e. Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: a. Subtract the average absorbance of the media-only (no cells) background wells from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100). c. Plot the % Viability against the log of the drug concentration to generate a dose-response curve and calculate the IC₅₀ value.
References
- 1. reprocell.com [reprocell.com]
- 2. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 3. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kosheeka.com [kosheeka.com]
- 12. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 13. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. karger.com [karger.com]
- 29. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Deshydroxy Bicalutamide Dose-Response Curve Optimization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing dose-response curves with Deshydroxy Bicalutamide. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. Here, you will find a blend of theoretical knowledge and practical, step-by-step protocols to ensure the accuracy and reproducibility of your results.
Introduction: Understanding this compound
Bicalutamide, marketed as Casodex, is a non-steroidal anti-androgen medication primarily used to treat prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor (AR), thereby blocking the signaling pathways that promote the growth of prostate cancer cells.[3][4][5] Bicalutamide is administered as a racemate, but its anti-androgenic activity is almost exclusively attributed to the (R)-enantiomer.[3][6]
This compound is a synthetic derivative of Bicalutamide that lacks the central hydroxyl group. Recent studies have shown that certain this compound derivatives can exhibit significantly more potent anti-proliferative activity against human prostate cancer cell lines than Bicalutamide itself, and in some cases, even more than the second-generation anti-androgen, Enzalutamide.[7][8] This enhanced activity makes this compound and its analogues promising candidates for further investigation in the treatment of prostate cancer, including castration-resistant forms.[8]
The mechanism of action for these compounds, like their parent molecule, is through the antagonism of the androgen receptor.[7] By competitively binding to the AR's ligand-binding domain, they prevent the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of androgen-responsive gene transcription.[9][10]
Frequently Asked Questions (FAQs)
Here are some common questions that arise when working with this compound and similar anti-androgens:
Q1: Which cell line is most appropriate for studying this compound's anti-androgenic activity?
The choice of cell line is critical and depends on the specific research question. Here are some commonly used prostate cancer cell lines and their key characteristics:
-
LNCaP: These cells are androgen-sensitive and express a mutated androgen receptor (T877A). This mutation can sometimes lead to paradoxical agonist activity with certain anti-androgens.[11] Despite this, LNCaP cells are widely used for initial screening of anti-androgenic compounds because they are responsive to androgens and express prostate-specific antigen (PSA), a key biomarker of AR activity.[7][12]
-
VCaP: These cells overexpress wild-type androgen receptor and are also androgen-sensitive. They represent a model of androgen-refractory prostate cancer and can be useful for studying compounds intended for this disease state.[7]
-
PC-3 and DU-145: These cell lines are androgen-insensitive and do not express significant levels of the androgen receptor. They are often used as negative controls to demonstrate that a compound's effects are specifically mediated through the AR.
For initial dose-response curve optimization of a novel anti-androgen like this compound, LNCaP cells are a recommended starting point due to their well-characterized androgen responsiveness.
Q2: What is the expected IC50 of this compound?
The IC50 value, or half-maximal inhibitory concentration, is a measure of a compound's potency. For this compound derivatives, the IC50 can vary significantly depending on the specific analogue. Research has shown that some derivatives have IC50 values in the sub-micromolar to low micromolar range in LNCaP cells, representing a substantial improvement over Bicalutamide's IC50, which is in the higher micromolar range.[7][8] For instance, one particularly potent double-branched analogue of this compound demonstrated an IC50 of 0.43 µM in LNCaP cells, compared to 20.44 µM for Bicalutamide.[8]
Q3: Why is it necessary to use charcoal-stripped serum in my cell culture media?
Standard fetal bovine serum (FBS) contains endogenous steroids, including androgens, that can activate the androgen receptor and interfere with your experiment.[13][14] This can lead to high background signaling and mask the inhibitory effects of your test compound. Charcoal-stripping is a process that removes these small lipophilic molecules from the serum.[15][16] Using charcoal-stripped FBS is crucial for creating a low-androgen environment, which is essential for accurately assessing the antagonist activity of compounds like this compound.[17]
Q4: How can I measure the downstream effects of AR inhibition by this compound?
Several methods can be used to quantify the effects of AR antagonism:
-
Reporter Gene Assays: This is a common and sensitive method.[18][19] Cells are engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of an androgen-responsive element (ARE).[17][20] When the AR is activated by an agonist, it binds to the ARE and drives the expression of the reporter gene. An antagonist like this compound will inhibit this process, leading to a decrease in the reporter signal.
-
Gene Expression Analysis (qPCR): You can measure the mRNA levels of androgen-regulated genes, such as Prostate-Specific Antigen (PSA).[7] A potent AR antagonist will cause a dose-dependent decrease in PSA mRNA expression.
-
Protein Expression Analysis (Western Blot): Similar to qPCR, you can measure the protein levels of AR-regulated genes like PSA to confirm the compound's activity.
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): In androgen-sensitive cell lines like LNCaP, androgens promote cell proliferation. An AR antagonist will inhibit this androgen-induced growth, which can be quantified using various cell viability assays.[7]
Troubleshooting Guide
Even with a well-designed experiment, you may encounter issues. This troubleshooting guide addresses some common problems and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the microplate, or inherent biological variability.[21][22][23] | Ensure a homogenous cell suspension before seeding. Use a multichannel or automated pipette for greater consistency. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. Increase the number of replicates. |
| Poor Z'-factor in Reporter Assays | Suboptimal cell density, insufficient agonist stimulation, or issues with the reporter assay reagents.[24] | Optimize the cell seeding density to achieve a robust signal-to-background ratio.[24] Ensure the concentration of the androgen agonist (e.g., DHT) is at or near its EC80 to provide a sufficient dynamic range. Use fresh, properly stored assay reagents. |
| Unexpected Agonist Activity at High Concentrations | Some AR antagonists can exhibit partial agonist activity, particularly with mutated receptors like the one in LNCaP cells.[11] This can also be an off-target effect. | Carefully examine the entire dose-response curve. If partial agonism is observed, it's an important characteristic of the compound to note. Consider testing the compound in a cell line with a wild-type AR (e.g., VCaP) to see if the effect persists. |
| Low Potency (High IC50) | The compound may have inherently low activity, or there could be issues with its stability or bioavailability in the assay. The presence of residual androgens in the media can also compete with the antagonist. | Confirm the purity and integrity of your this compound stock. Ensure complete solubilization. Use charcoal-stripped serum to minimize androgen levels. Consider a longer incubation time to allow the compound to reach its target. |
| Cell Toxicity at High Concentrations | The compound may have off-target cytotoxic effects that are independent of its AR antagonist activity.[23] | Perform a cell viability assay in parallel with your functional assay. This will help you distinguish between specific AR-mediated anti-proliferative effects and general cytotoxicity. If toxicity is observed, it will define the upper limit of the usable concentration range for your compound. |
Experimental Protocols
Here are detailed protocols for key experiments in the characterization of this compound.
Protocol 1: Androgen Receptor Antagonist Assay Using a Luciferase Reporter System
This protocol describes a cell-based assay to determine the IC50 of this compound in an androgen-responsive cell line (e.g., LNCaP) stably expressing a luciferase reporter gene under the control of an androgen-responsive element.
Materials:
-
LNCaP cells stably expressing an ARE-luciferase reporter
-
Cell culture medium (e.g., RPMI-1640)
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Dihydrotestosterone (DHT)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture LNCaP-ARE-luc cells in RPMI-1640 supplemented with 10% CS-FBS.
-
Trypsinize and resuspend the cells in the same medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations. Keep the final DMSO concentration below 0.1% to avoid solvent toxicity.
-
Prepare a solution of DHT in culture medium at a concentration that gives approximately 80% of the maximal luciferase signal (EC80). This concentration needs to be predetermined.
-
Remove the old medium from the cells and add 50 µL of the this compound dilutions.
-
Immediately add 50 µL of the DHT solution to all wells except for the negative control wells (which receive 50 µL of medium without DHT).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with vehicle (e.g., 0.1% DMSO) and DHT.
-
Negative Control: Cells treated with vehicle only (no DHT).
-
Positive Control Antagonist: Cells treated with a known AR antagonist (e.g., Bicalutamide) and DHT.
-
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the vehicle control (with DHT) as 100% activity and the average signal from the negative control (no DHT) as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Downregulation of PSA Expression in LNCaP Cells
This protocol uses quantitative PCR (qPCR) to measure the effect of this compound on the expression of the endogenous AR target gene, PSA.
Materials:
-
LNCaP cells
-
6-well tissue culture plates
-
Culture medium with 10% CS-FBS
-
DHT
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PSA and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound in the presence of a stimulatory concentration of DHT (e.g., 1 nM) for 24-48 hours. Include vehicle and no-DHT controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample.
-
-
qPCR:
-
Set up the qPCR reactions using the cDNA, primers for PSA and the housekeeping gene, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of PSA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Plot the relative PSA expression against the concentration of this compound.
-
Visualizing Key Concepts
Diagrams can help clarify complex biological pathways and experimental workflows.
Androgen Receptor Signaling Pathway
This diagram illustrates the classical androgen receptor signaling pathway, which is the target of this compound.
Caption: Classical Androgen Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow for Dose-Response Curve Generation
This diagram outlines the key steps in generating a dose-response curve for this compound.
Caption: Workflow for Generating a Dose-Response Curve.
References
- 1. Bicalutamide (Casodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bicalutamide - Casodex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. youtube.com [youtube.com]
- 6. Bicalutamide - Wikipedia [en.wikipedia.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen increases androgen receptor protein while decreasing receptor mRNA in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mt.com [mt.com]
- 22. cellgs.com [cellgs.com]
- 23. promegaconnections.com [promegaconnections.com]
- 24. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Deshydroxy Bicalutamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of Deshydroxy Bicalutamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on synthesizing these potent androgen receptor (AR) antagonists. Drawing from established literature and field experience, this document provides in-depth troubleshooting advice and answers to frequently encountered challenges in a practical, question-and-answer format.
Section 1: General FAQs & Best Practices
This section addresses high-level questions regarding the synthesis of this compound analogues.
Q1: What are the most common synthetic routes for this compound derivatives, and what are the critical steps?
A1: The most prevalent and successful strategy involves a multi-step synthesis, the core of which is a Michael addition reaction.[1] This approach avoids the central hydroxyl group present in Bicalutamide, simplifying the synthesis.
The general workflow can be visualized as follows:
Caption: General synthetic workflow for this compound derivatives.
Critical Steps & Challenges:
-
Amide Coupling: The initial formation of the N-aryl acrylamide from a substituted aniline and methacryloyl chloride is generally robust but requires anhydrous conditions to prevent hydrolysis of the acid chloride.[2]
-
Michael Addition: This is the most challenging and pivotal step. It involves the 1,4-conjugate addition of a substituted thiophenol to the acrylamide intermediate. Key challenges include sluggish reactions, low yields, and the formation of significant by-products.[1][3]
-
Oxidation: For sulfone derivatives, the oxidation of the thioether intermediate must be carefully controlled. Incomplete oxidation can lead to difficult-to-separate sulfoxide impurities, while over-oxidation is less common but possible with harsh reagents.[2][4]
Q2: How critical is the purity of my starting materials, particularly the substituted thiophenols?
A2: Extremely critical. Thiophenols are susceptible to air oxidation, forming disulfides. This dimerization is a competing reaction pathway that can be accelerated under the basic conditions used for the Michael addition.[5][6] The presence of disulfide impurities not only consumes the thiolate nucleophile, reducing your yield, but also complicates purification.
Best Practice:
-
Verify Purity: Always check the purity of commercial thiophenols by ¹H NMR or GC-MS before use.
-
Purify if Necessary: If significant disulfide is present, consider purification by distillation or chromatography.
-
Inert Atmosphere: Handle thiophenols under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Section 2: Troubleshooting the Core Synthesis
2.1: Michael Addition / Thioether Formation
Q3: My Michael addition reaction is slow, and I'm getting low yields of the desired thioether product. What's going wrong?
A3: This is a common issue. The reactivity of both the Michael acceptor (the acrylamide) and the nucleophile (the thiophenol) is highly dependent on their electronic properties.
Causality & Troubleshooting:
-
Insufficient Deprotonation: The thiophenol must be deprotonated to the more nucleophilic thiolate. If your base is too weak or used in insufficient quantity, the reaction will be slow.
-
Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to ensure complete deprotonation of the thiophenol in an anhydrous solvent like THF.[2]
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the base.
-
Solution: Anhydrous THF is a standard and effective choice. For some substrates, DMF can be used, but it must be rigorously dried as any water will quench the NaH.
-
-
Steric Hindrance: Bulky substituents on either the acrylamide or the thiophenol can sterically hinder the approach of the nucleophile, slowing the reaction rate.
-
Solution: If sterics are a major issue, you may need to increase the reaction temperature or extend the reaction time. Monitor carefully by TLC or LC-MS to avoid decomposition.
-
Q4: I've isolated a major by-product with a mass corresponding to the addition of two acrylamide units to one thiophenol. What is this, and how can I prevent it?
A4: You are likely observing the formation of "double branched" or "double Michael addition" products, which have been reported as major by-products in these syntheses.[1][3] This occurs when the initial thioether product, which contains a secondary amine, acts as a nucleophile itself and attacks a second molecule of the acrylamide starting material.
Caption: Troubleshooting flowchart for double addition by-products.
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the thiophenol (e.g., 1.2 equivalents). This ensures the acrylamide is consumed rapidly, minimizing its availability to react with the product.
-
Reverse Addition: Add the acrylamide solution slowly to the pre-formed thiolate solution. This maintains a low concentration of the acrylamide relative to the thiolate, favoring the initial desired reaction.
-
Temperature Management: Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) can sometimes improve selectivity by slowing down the less favorable second addition.
2.2: Sulfide to Sulfone/Sulfoxide Oxidation
Q5: My oxidation of the thioether to the sulfone is stalling, leaving a mixture of starting material, sulfoxide, and sulfone. How do I achieve complete conversion?
A5: This is a common challenge in achieving the final sulfone target. The oxidation occurs in two steps (Sulfide → Sulfoxide → Sulfone), and the second step can be slower.
Causality & Troubleshooting:
-
Insufficient Oxidant: The stoichiometry is critical. To go from sulfide to sulfone, you need at least two equivalents of the oxidizing agent. Using less will result in incomplete oxidation.
-
Protocol: A reliable method is to use 2.0-2.2 equivalents of meta-chloroperbenzoic acid (m-CPBA). The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) at room temperature.[4]
-
-
Oxidant Reactivity: The purity and activity of your m-CPBA can vary. Older bottles may have reduced activity.
-
Solution: Use a fresh bottle of m-CPBA or titrate an older batch to determine its active oxygen content before use.
-
-
Reaction Time: While the first oxidation to the sulfoxide is often fast, the second oxidation to the sulfone can take longer.
-
Solution: Allow the reaction to stir for an extended period (e.g., 24 hours) at room temperature and monitor its progress by TLC or LC-MS until all the sulfoxide intermediate is consumed.[4]
-
Q6: I only want to synthesize the sulfoxide derivative, but my reaction yields a mixture of sulfoxide and sulfone. How can I selectively stop at the sulfoxide stage?
A6: Selective oxidation requires precise control over stoichiometry and temperature.
Protocol for Selective Sulfoxide Synthesis:
-
Stoichiometry: Use exactly one equivalent of m-CPBA. It is crucial to weigh this carefully.
-
Temperature: Perform the reaction at a low temperature (0 °C or even -78 °C) to slow down the rate of the second oxidation.
-
Monitoring: Add the m-CPBA solution slowly and monitor the reaction progress very closely by TLC. Once the starting thioether is consumed, quench the reaction immediately (e.g., with aqueous sodium thiosulfate solution) to destroy any excess oxidant before it can form the sulfone.
| Target Product | m-CPBA Equivalents | Temperature | Typical Reaction Time | Key Control Point |
| Sulfoxide | 1.0 - 1.1 | 0 °C | 15-60 min | Quench upon consumption of starting material[4] |
| Sulfone | 2.0 - 2.2 | Room Temp. | 4-24 h | Ensure full conversion of sulfoxide intermediate[4] |
Table 1: Recommended conditions for selective oxidation.
Section 3: Purification and Characterization
Q7: My final product is an oil/gummy solid that is difficult to purify by recrystallization. What are my options?
A7: This is common for novel derivatives that may not have established crystallization protocols. Column chromatography is the primary method for purifying such products.[3]
Troubleshooting Purification:
-
Column Chromatography:
-
System Selection: Start with a moderately polar solvent system like ethyl acetate/hexanes. Use TLC to find a solvent ratio that gives your product an Rf value of ~0.3 for good separation.
-
Gradient Elution: If you have multiple closely-eluting spots, a shallow gradient elution on an automated chromatography system can provide the necessary resolution.
-
-
Inducing Crystallization:
-
Solvent Screening: After chromatographic purification, attempt recrystallization from various solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, toluene, or mixtures like toluene/petroleum ether).[7]
-
Scratching/Seeding: If the compound remains an oil after cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure solid, use it to seed the solution.
-
-
Trituration: If crystallization fails, try trituration. Add a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.
Q8: How do I confirm the structure and identify impurities in my final this compound derivative?
A8: A full suite of analytical techniques is required for unambiguous structure confirmation and purity assessment.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for confirming the core structure. ¹⁹F NMR is particularly useful for confirming the presence and location of fluorinated groups on the molecule.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass to confirm the elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product.
-
Impurity Identification: Common process-related impurities include unreacted starting materials, sulfoxide (in sulfone synthesis), or the "double branched" by-product.[2] Their structures can often be deduced from their mass and comparison of their NMR spectra to the starting materials and desired product.
Section 4: Stereochemistry Control
Q9: My synthesis involves a chiral center. What are the risks of racemization and how can I mitigate them?
A9: Racemization is a significant risk in drug development, as different enantiomers can have vastly different biological activities or toxicities.[8] For derivatives with a stereocenter alpha to the carbonyl group (similar to Bicalutamide itself), the acidic alpha-proton is susceptible to deprotonation under basic conditions, leading to epimerization and subsequent racemization.[9]
Mitigation Strategies:
-
Avoid Strong Bases Post-Chirality Introduction: Once the chiral center is established, avoid using strong bases, especially at elevated temperatures. If a base is needed, use a weak, non-nucleophilic base (e.g., diisopropylethylamine) at the lowest possible temperature.
-
Amide Coupling Conditions: When forming an amide bond from a chiral carboxylic acid, certain coupling reagents are known to increase the risk of racemization.
-
Low-Risk Reagents: Use coupling reagents known to suppress racemization, such as HATU or COMU, often in combination with a base like DIPEA in a polar aprotic solvent like DMF.
-
-
Chiral Analysis: It is essential to verify the stereochemical integrity of your final product.
-
Method: Use a chiral HPLC column to separate the enantiomers or diastereomers and determine the enantiomeric excess (ee) or diastereomeric ratio (dr). This is the gold standard for assessing stereochemical purity.
-
Section 5: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic studies on the synthesis of bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Deshydroxy Bicalutamide Solution Stability
<
Introduction
Welcome to the technical support center for Deshydroxy Bicalutamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. As an analogue and impurity of the non-steroidal antiandrogen, Bicalutamide, understanding its solution behavior is critical for obtaining reproducible and reliable experimental results. This document provides a structured approach to identifying potential stability issues and implementing effective mitigation strategies, moving from frequently asked questions to comprehensive troubleshooting protocols.
Fundamental Stability Profile of this compound
This compound shares a core structure with its parent compound, Bicalutamide, which informs its potential stability liabilities.[1] The molecule possesses several functional groups susceptible to degradation:
-
Amide Bond: The propanamide linkage is a primary site for potential hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of a carboxylic acid and an amine, rendering the compound inactive.[2] While generally more stable than esters, amide bonds can still cleave under stressed conditions.[3]
-
Sulfone Group: The sulfonyl group is typically stable but can influence the electronic properties of the molecule.
-
Aromatic Rings: The fluorinated and trifluoromethyl-substituted phenyl rings are generally stable but can be susceptible to photolytic degradation under high-energy light exposure.
Given its structural similarity to Bicalutamide, which is known for its poor aqueous solubility (BCS Class II), this compound is also expected to have very low water solubility.[4][5] This inherent property is a primary driver of physical instability, often leading to precipitation from aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A: For initial stock solutions, use a high-purity, anhydrous organic solvent in which the compound is freely soluble. Based on data for the parent compound Bicalutamide, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating high-concentration stocks (e.g., 10-100 mM).[6] Ethanol is a viable alternative, though solubility may be lower.[6] Always store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: My this compound precipitated after I diluted my DMSO stock into aqueous buffer/media. What should I do?
A: This is a common issue due to the compound's low aqueous solubility.[6] To mitigate this:
-
Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration.
-
Increase Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but keep it as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[7]
-
Use a Surfactant or Co-solvent: Consider incorporating a pharmaceutically acceptable surfactant (e.g., Tween® 80, Kolliphor® EL) or a co-solvent (e.g., polyethylene glycol) in your final aqueous solution to enhance solubility.
-
pH Adjustment: Check if the pH of your aqueous medium is contributing to the insolubility. While Bicalutamide's solubility is relatively pH-independent, extreme pH values should be avoided.[4]
Q3: How long can I store my diluted, aqueous working solutions?
A: We do not recommend storing aqueous solutions for more than one day.[6] Due to the risk of both chemical (hydrolysis) and physical (precipitation) instability, it is best practice to prepare fresh working solutions from your frozen organic stock immediately before each experiment.
Q4: I am observing unexpected peaks in my HPLC analysis over time. What could be the cause?
A: Unexpected peaks are often indicative of chemical degradation. The primary suspect is hydrolysis of the amide bond.[2] Other possibilities include oxidation or photolysis if the solution was exposed to air or light. A forced degradation study is the definitive method to identify these degradants.[8][9]
In-Depth Troubleshooting Guides
Scenario 1: Persistent Precipitation in Aqueous Media
You've diluted your DMSO stock into phosphate-buffered saline (PBS) at pH 7.4 for a cell-based assay, and despite keeping the DMSO concentration at 0.1%, you observe a cloudy suspension or visible precipitate.
Caption: Decision tree for troubleshooting compound precipitation.
Scenario 2: Suspected Chemical Degradation (Inconsistent Assay Results)
Your experimental results are not reproducible, and you suspect the compound is degrading in your aqueous solution during the course of the experiment (e.g., a 24-hour incubation at 37°C).
A forced degradation study is essential for identifying likely degradation products and understanding the molecule's intrinsic stability.[8][10] This involves subjecting the compound to stress conditions more severe than in a typical experiment.
Based on its chemical structure, the most probable degradation pathway is hydrolysis of the amide bond.
Caption: Likely hydrolytic degradation of this compound.
Protocols and Methodologies
Protocol 1: Forced Degradation Study
This protocol is adapted from ICH Q1A(R2) guidelines to provide a rapid assessment of stability.[10]
Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic) and oxidative stress.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Set up Stress Conditions: In separate, clearly labeled amber glass vials, prepare the following mixtures (total volume 1 mL):
-
Acid Hydrolysis: 100 µL stock + 400 µL Acetonitrile + 500 µL 1 M HCl
-
Base Hydrolysis: 100 µL stock + 400 µL Acetonitrile + 500 µL 1 M NaOH
-
Oxidation: 100 µL stock + 400 µL Acetonitrile + 500 µL 30% H₂O₂
-
Control: 100 µL stock + 400 µL Acetonitrile + 500 µL Purified Water
-
-
Incubation:
-
Place the Acid and Base hydrolysis vials in a 60°C water bath for 24 hours.
-
Keep the Oxidation and Control vials at room temperature for 24 hours.
-
-
Neutralization (for Acid/Base samples): After incubation, neutralize the acid sample with an equivalent amount of 1 M NaOH and the base sample with 1 M HCl.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent peak.[10] Compare the chromatograms from the stressed samples to the control to identify new peaks corresponding to degradation products. A study on Bicalutamide showed significant degradation in basic conditions but none in acidic, oxidative, or thermal stress, which may provide a starting point for comparison.[11]
Protocol 2: Stabilizing Solutions with Excipients
If chemical degradation is confirmed, formulation adjustments can improve stability.
Objective: To mitigate oxidative or metal-catalyzed degradation.
Key Excipients and Their Functions:
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Antioxidant | Ascorbic Acid | 0.01% - 0.1% | Preferentially oxidized, protecting the active compound.[12] |
| Sodium Metabisulfite | 0.01% - 0.1% | Acts as an oxygen scavenger.[13] | |
| Chelating Agent | Edetate Disodium (EDTA) | 0.01% - 0.05% | Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative and hydrolytic degradation.[12][13][14] |
Procedure:
-
Prepare your aqueous buffer (e.g., PBS).
-
Add the chosen excipient(s) at the desired concentration and ensure complete dissolution. For example, add EDTA to a final concentration of 0.01%.
-
Re-run your stability or forced degradation experiment using this modified buffer.
-
Analyze the results via HPLC to quantify the reduction in degradation compared to the unformulated buffer. The combination of antioxidants and chelating agents often provides synergistic protection.[12][13]
By systematically addressing both physical and chemical instability, researchers can ensure the integrity of this compound in solution, leading to more accurate and reproducible scientific outcomes.
References
- 1. This compound | 906008-94-4 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uregina.ca [uregina.ca]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. high quality antioxidant chelating agent [thinkdochemicals.com]
Technical Support Center: Overcoming Resistance to Deshydroxy Bicalutamide
Welcome to the technical support center for researchers investigating resistance to deshydroxy bicalutamide. This compound, the active metabolite of the first-generation antiandrogen bicalutamide, is a competitive antagonist of the Androgen Receptor (AR).[1][2] While initially effective in treating androgen-dependent prostate cancer, the emergence of resistance is a significant clinical hurdle.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your research in this critical area.
Part 1: Frequently Asked questions (FAQs)
This section addresses common conceptual and practical questions that arise when studying this compound resistance.
Q1: What is the primary mechanism of action of this compound?
This compound functions as a competitive antagonist of the Androgen Receptor (AR). It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[2][5] This inhibition prevents AR dimerization, nuclear translocation, and subsequent transcription of androgen-responsive genes, such as Prostate-Specific Antigen (PSA), thereby halting androgen-driven cell proliferation.[5]
Q2: What are the major molecular mechanisms driving resistance to this compound?
Resistance is multifactorial and can arise from several key alterations:
-
AR Gene Mutations: Specific mutations in the AR ligand-binding domain can convert this compound from an antagonist into an agonist. The most well-characterized of these is the W741L/C mutation, which allows the drug to activate the receptor, promoting tumor growth.[6][7][8]
-
AR Amplification and Overexpression: An increase in the cellular concentration of the AR protein can overwhelm the inhibitory capacity of the drug, allowing for signaling to resume even in the presence of this compound.
-
Expression of AR Splice Variants (AR-Vs): The expression of truncated AR variants that lack the LBD, such as AR-V7, is a major driver of resistance.[9][10] These variants are constitutively active, meaning they can drive transcription of target genes without needing androgen to bind, rendering LBD-targeting drugs like this compound ineffective.[9][11]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent their dependence on AR signaling. The PI3K/AKT/mTOR pathway is a frequently deregulated pathway in prostate cancer that can promote cell survival and proliferation independently of AR.[12][13] There is significant crosstalk between the AR and PI3K/AKT pathways.[12][14]
Q3: Which cancer cell lines are appropriate for studying this compound resistance?
The choice of cell line is critical and depends on the specific research question.
| Cell Line | Key Characteristics | Common Use Case |
|---|---|---|
| LNCaP | Androgen-sensitive, expresses a mutant AR (T877A) that can be promiscuously activated by other steroids. It is a common parental line for developing bicalutamide resistance.[8][15] | Generating de novo resistance models through long-term drug exposure.[8] |
| VCaP | Overexpresses wild-type AR and is castration-resistant. | Studying mechanisms related to AR overexpression.[16] |
| C4-2 | A castration-resistant subline derived from LNCaP. | Modeling advanced, androgen-independent disease progression. |
| 22Rv1 | Expresses both full-length AR and the AR-V7 splice variant, making it intrinsically resistant to many AR antagonists.[11][17] | Investigating the role of AR splice variants in resistance.[11] |
| PC3, DU-145 | AR-negative prostate cancer cell lines. | Used as negative controls or to study AR-independent mechanisms of resistance. Low AR expression in PC3 cells can be due to promoter methylation.[16] |
Q4: Are there strategies to re-sensitize resistant cells to bicalutamide?
Yes, several strategies are being actively investigated. One promising approach involves targeting the mechanisms of resistance directly. For example, the FDA-approved drug niclosamide has been shown to inhibit the expression of AR-V7.[10][18] Studies have demonstrated that combining niclosamide with bicalutamide can re-sensitize resistant cells to treatment and induce apoptosis.[10][15][18] Another approach is the inhibition of bypass signaling pathways, such as the PI3K/AKT pathway.[14][19]
Part 2: Troubleshooting Experimental Challenges
Issue 1: Difficulty Establishing a Stable, Drug-Resistant Cell Line
-
Problem: My parental LNCaP cells die off completely when exposed to this compound, or the surviving cells show inconsistent resistance in subsequent viability assays.
-
Potential Causes & Solutions:
-
Initial Drug Concentration is Too High: Starting with a lethal dose will prevent the selection of rare, pre-existing resistant clones or the gradual adaptation of cells.
-
Solution: Begin by determining the IC50 (half-maximal inhibitory concentration) for your parental cell line. Start the long-term selection process at a concentration below the IC50 (e.g., IC10-IC20). This allows a small population of cells to survive and adapt.
-
-
Inconsistent Drug Pressure: Allowing the drug concentration to drop significantly between media changes can lead to the loss of the resistant phenotype.
-
Solution: Maintain consistent drug pressure by changing the media with freshly prepared drug at regular intervals (e.g., every 3-4 days). Bicalutamide can be labile at 37°C.[20]
-
-
Clonal Heterogeneity: A polyclonal population of resistant cells can have varying growth rates and levels of resistance, leading to inconsistent results.
-
Solution: Once a resistant population is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate and expand monoclonal populations.[20] This ensures a homogenous population for downstream experiments.
-
-
Issue 2: Inconsistent or No Signal in Androgen Receptor (AR) Western Blots
-
Problem: I am trying to compare AR protein levels between my parental and resistant cell lines, but I am getting faint bands, no bands, or highly variable results.
-
Potential Causes & Solutions:
-
Poor Protein Extraction: The AR is a nuclear protein, and incomplete lysis of the nuclear membrane can lead to low yields.
-
Solution: Use a lysis buffer specifically designed for nuclear protein extraction, which typically contains higher salt concentrations and stronger detergents. Ensure protease and phosphatase inhibitors are included to prevent degradation.
-
-
Inefficient Gel Transfer: High molecular weight proteins like the full-length AR (~110 kDa) can be difficult to transfer efficiently from the gel to the membrane.
-
Antibody Issues: The primary antibody may have low affinity, be used at a suboptimal concentration, or may have lost activity.
-
Solution: Titrate your primary antibody to find the optimal concentration. Always include a positive control lysate from a cell line known to express high levels of AR (e.g., VCaP) to validate your antibody and protocol. If the antibody is old or has been stored improperly, purchase a fresh vial.[23]
-
-
Issue 3: High Background in AR Luciferase Reporter Assays
-
Problem: My unstimulated control wells in my AR reporter assay show high luciferase activity, reducing the signal-to-noise ratio and making it difficult to assess true antagonist activity.
-
Potential Causes & Solutions:
-
Androgens in Serum: Standard Fetal Bovine Serum (FBS) contains endogenous androgens that can activate the AR.
-
Solution: For at least 24-48 hours prior to and during the experiment, culture your cells in media supplemented with charcoal-stripped FBS.[24] This process removes steroid hormones from the serum.
-
-
Promoter Leakiness: The androgen response element (ARE) in the reporter plasmid may have some basal transcriptional activity even in the absence of AR activation.
-
Solution: Ensure you include proper controls. Transfect a parallel set of cells with a promoterless luciferase vector to determine the baseline level of non-specific luciferase expression and subtract this from your experimental values.
-
-
Cell Line Choice: Some cell lines may have higher basal AR activity.
-
Part 3: Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a dose-escalation method to generate a resistant cell line from a sensitive parental line (e.g., LNCaP).[27][28]
-
Determine Parental IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the IC50 value for the parental LNCaP cells.
-
Initiate Selection: Seed LNCaP cells at a low density. Culture them in their standard growth medium supplemented with this compound at a starting concentration of IC10-IC20.
-
Maintain and Monitor: Replace the drug-containing medium every 3-4 days. Monitor the cells for signs of death. A significant portion of the cells are expected to die initially.
-
Expand Survivors: Once the surviving cells begin to proliferate and reach ~70-80% confluency, passage them and continue to culture them at the same drug concentration until the growth rate stabilizes.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments). At each new concentration, wait for the cells to adapt and resume a stable growth rate before the next increase.
-
Validate Resistance: Once the cells are stably proliferating at a significantly higher concentration (e.g., 5-10 times the parental IC50), validate the resistance. Perform a new cell viability assay to compare the IC50 of the resistant line to the parental line. A significant shift in the IC50 confirms the resistant phenotype.
-
Maintain Resistant Stock: Continuously culture the resistant cell line in the presence of a maintenance dose of this compound (e.g., the IC50 of the parental line) to prevent the loss of the resistant phenotype.[27]
Protocol 2: Androgen Receptor (AR) Activity Luciferase Reporter Assay
This protocol measures the transcriptional activity of the AR in response to agonists and antagonists.[25][29]
-
Cell Seeding: Seed your cells (e.g., parental and resistant LNCaP) in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with an Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Starvation: After 24 hours of transfection, replace the medium with phenol red-free medium containing charcoal-stripped FBS. Starve the cells for an additional 24 hours.
-
Treatment: Treat the cells with your compounds.
-
For Agonist Activity: Add DHT (e.g., 10 nM) or the compound of interest (e.g., this compound in a suspected agonist-switching context).
-
For Antagonist Activity: Pre-incubate cells with the antagonist (this compound) for 1-2 hours, then add the agonist (DHT).
-
Controls: Include vehicle-only (unstimulated) and DHT-only (stimulated) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as a fold change relative to the vehicle-treated control.
Part 4: Signaling Pathway & Workflow Diagrams
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for generating a drug-resistant cell line.
Part 5: References
-
Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. ACS Pharmacology & Translational Science. --INVALID-LINK--
-
Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. National Institutes of Health (PMC). --INVALID-LINK--
-
Niclosamide and Bicalutamide Combination Treatment Overcomes Enzalutamide- and Bicalutamide-Resistant Prostate Cancer. American Association for Cancer Research (AACR). --INVALID-LINK--
-
Analysis of Androgen Receptor Activity by Reporter Gene Assays. Springer Link. --INVALID-LINK--
-
A Practical Strategy To Reverse Xtandi and Casodex Drug Resistance With An Already Approved Drug. Cancer ABCs. --INVALID-LINK--
-
Niclosamide and Bicalutamide Combination Treatment Overcomes Enzalutamide- and Bicalutamide-Resistant Prostate Cancer. National Institutes of Health (PubMed). --INVALID-LINK--
-
Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. National Institutes of Health (PubMed). --INVALID-LINK--
-
Androgen Receptor Splice Variants Mediate Enzalutamide Resistance in Castration-Resistant Prostate Cancer Cell Lines. American Association for Cancer Research (AACR). --INVALID-LINK--
-
AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay. The Antibody Registry. --INVALID-LINK--
-
An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. National Institutes of Health (PMC). --INVALID-LINK--
-
Discovery of this compound derivatives as androgen receptor antagonists. ScienceDirect. --INVALID-LINK--
-
Human AR Reporter Assay Kit. INDIGO Biosciences. --INVALID-LINK--
-
Discovery of this compound derivatives as androgen receptor antagonists. National Institutes of Health (PubMed). --INVALID-LINK--
-
Androgen Luciferase Reporter 22RV1 Cell Line. BPS Bioscience. --INVALID-LINK--
-
Discovery of this compound derivatives as androgen receptor antagonists. Cardiff University ORCA. --INVALID-LINK--
-
Structural basis for antagonism and resistance of bicalutamide in prostate cancer. Nature. --INVALID-LINK--
-
Structural basis for antagonism and resistance of bicalutamide in prostate cancer. National Institutes of Health (PubMed). --INVALID-LINK--
-
Novel mutations of androgen receptor: a possible mechanism of bicalutamide withdrawal syndrome. National Institutes of Health (PubMed). --INVALID-LINK--
-
AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways. National Institutes of Health (PMC). --INVALID-LINK--
-
Pharmacology of bicalutamide. Wikipedia. --INVALID-LINK--
-
Bicalutamide. Proteopedia. --INVALID-LINK--
-
Western Blot Troubleshooting Guide. R&D Systems. --INVALID-LINK--
-
PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. YouTube. --INVALID-LINK--
-
Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health (PMC). --INVALID-LINK--
-
Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor. National Institutes of Health (PMC). --INVALID-LINK--
-
Western Blot Troubleshooting. Thermo Fisher Scientific. --INVALID-LINK--
-
Ways to generate drug-resistant cancer cell lines? ResearchGate. --INVALID-LINK--
-
Guideline for Generation of Stable Cell Lines. Lonza. --INVALID-LINK--
-
Western Blot Troubleshooting Guide. Boster Bio. --INVALID-LINK--
-
Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor. National Institutes of Health (PubMed). --INVALID-LINK--
-
Western Blot Troubleshooting: Weak/No Signal & Other. Proteintech. --INVALID-LINK--
-
Troubleshooting and Optimizing a Western Blot. Addgene Blog. --INVALID-LINK--
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. [PDF] Structural basis for antagonism and resistance of bicalutamide in prostate cancer | Semantic Scholar [semanticscholar.org]
- 7. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel mutations of androgen receptor: a possible mechanism of bicalutamide withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Strategy To Reverse Xtandi and Casodex Drug Resistance With An Already Approved Drug — Cancer ABCs [cancerabcs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide and Bicalutamide Combination Treatment Overcomes Enzalutamide- and Bicalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. knowledge.lonza.com [knowledge.lonza.com]
- 21. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Optimizing Incubation Time for Deshydroxy Bicalutamide In Vitro Assays
Welcome to the technical support center for optimizing in vitro assays with Deshydroxy Bicalutamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reproducible experimental conditions. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring the integrity and trustworthiness of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in androgen receptor (AR) research?
This compound is a derivative of Bicalutamide, a well-established non-steroidal anti-androgen (NSAA) used in the treatment of prostate cancer.[1][2] Bicalutamide itself acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) and thereby preventing the receptor's activation and downstream signaling that promotes prostate cancer cell growth.[3][4] this compound and its analogues have been synthesized and evaluated for their potential as even more potent AR antagonists, showing significant antiproliferative activity in prostate cancer cell lines.[1][2][5] Therefore, studying this compound in vitro is crucial for understanding its mechanism of action and potential therapeutic advantages.
Q2: Why is optimizing incubation time a critical parameter for in vitro assays with this compound?
Optimizing incubation time is fundamental to achieving accurate and reproducible data in any cell-based assay for several reasons:
-
Kinetics of Drug Action: The inhibitory effect of this compound on the AR signaling pathway is not instantaneous. The compound needs time to enter the cells, bind to the AR, and exert its antagonistic effect, which ultimately leads to a measurable change in the chosen assay endpoint (e.g., decreased reporter gene expression, reduced cell viability).
-
Cellular Response Time: The cellular machinery requires time to respond to the inhibition of AR signaling. For instance, changes in gene expression may be detectable within hours, while effects on cell proliferation or viability might take 24 to 72 hours or longer to become apparent.[6]
-
Signal-to-Noise Ratio: An optimal incubation time maximizes the specific signal (the effect of the drug) while minimizing the background noise (variability in the assay). Too short an incubation may result in a weak signal, while an excessively long incubation can lead to increased cell death, compound degradation, or other artifacts that obscure the true effect of the compound.[7]
-
Compound Stability: The stability of this compound in cell culture media over time can influence its effective concentration. For prolonged experiments, it's important to consider if the compound degrades, which might necessitate media changes with a fresh drug solution.[6]
A suboptimal incubation time can lead to a misinterpretation of the compound's potency (e.g., an inaccurate IC50 value) and can be a significant source of inter-assay variability.[8][9]
Q3: What are the common in vitro assays used to characterize this compound and how does incubation time differ between them?
The choice of assay dictates the expected incubation period. Here are some common assays and general considerations for incubation time:
| Assay Type | Typical Incubation Time | Rationale |
| AR Competitive Binding Assays | 4 - 8 hours | These assays measure the direct competition of this compound with a labeled androgen for binding to the AR protein. The incubation needs to be long enough to reach binding equilibrium.[10] |
| AR Reporter Gene Assays | 18 - 48 hours | These assays measure the ability of this compound to inhibit androgen-induced transcription of a reporter gene (e.g., luciferase). This duration allows for drug action, AR translocation, and subsequent transcription and translation of the reporter protein.[11][12][13] |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | 24 - 96 hours | These assays assess the impact of this compound on cell survival and growth. Longer incubation times are generally required to observe significant changes in cell number.[6][14] |
| Target Gene Expression Analysis (qPCR) | 12 - 72 hours | This method measures changes in the mRNA levels of endogenous AR-regulated genes like Prostate-Specific Antigen (PSA). The optimal time will depend on the specific gene's transcription and mRNA stability kinetics.[1][2] |
It is crucial to empirically determine the optimal incubation time for your specific cell line and assay conditions.[7][15]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Uneven cell plating, edge effects in the microplate, or temperature gradients during incubation.[8][15]
-
Troubleshooting Steps:
-
Improve Cell Plating Technique: Ensure a single-cell suspension before plating and use a consistent plating volume and technique. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
Ensure Uniform Incubation: Avoid stacking plates in the incubator, as this can create temperature and gas exchange gradients.
-
Issue 2: Low Signal-to-Noise Ratio or No Dose-Response
-
Possible Cause: Incubation time is too short for the compound to elicit a measurable response. The concentration of the agonist (if used) may be too high, or the cells may be insensitive to the compound.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: As detailed in the protocol below, systematically evaluate multiple incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for your assay.[6]
-
Optimize Agonist Concentration (for antagonist assays): In antagonist mode assays, use an agonist concentration that elicits a submaximal response (EC50 to EC80). This will provide a sufficient window to observe inhibition.
-
Verify Cell Line Responsiveness: Confirm that your chosen cell line (e.g., LNCaP, VCaP) expresses the androgen receptor and responds to known agonists and antagonists.[16][17] LNCaP cells are a common model for androgen-dependent prostate cancer.[17]
-
Issue 3: Unexpected Agonistic Activity of this compound
-
Possible Cause: Some first-generation anti-androgens can exhibit partial agonist activity under certain conditions, such as in the context of AR mutations or overexpression.[18] The LNCaP cell line, for instance, has a mutated AR (T877A) that can alter its response to some antagonists.[18]
-
Troubleshooting Steps:
-
Test in Multiple Cell Lines: Compare the activity of this compound in different prostate cancer cell lines with varying AR status (e.g., LNCaP with mutant AR, VCaP with wild-type AR overexpression).[16][17]
-
Review Literature for the Parent Compound: Research the behavior of Bicalutamide in your specific cell model, as this can provide insights into the potential for paradoxical agonism.
-
Consider Assay Artifacts: Ensure that the observed signal is not due to compound interference with the assay chemistry (e.g., autofluorescence in a reporter assay).
-
Experimental Protocol: Determining Optimal Incubation Time via a Time-Course Experiment
This protocol describes a systematic approach to determine the optimal incubation time for this compound in a cell-based antagonist assay (e.g., an AR reporter gene assay).
Workflow Diagram
Caption: Workflow for optimizing antagonist incubation time.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture your chosen androgen-responsive cell line (e.g., LNCaP) in the recommended medium.
-
Prepare a single-cell suspension and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.[12]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Prepare your agonist (e.g., DHT) at a concentration that gives a submaximal response (e.g., EC80).
-
Remove the seeding medium from the cells and add the compound dilutions. Include the following controls:
-
Vehicle control (medium with solvent)
-
Agonist only
-
Highest concentration of this compound only (to check for agonist activity)
-
No-cell control (medium only, for background subtraction)
-
-
-
Incubation:
-
Prepare multiple identical plates for each time point you wish to test (e.g., 24h, 48h, 72h).
-
Incubate the plates at 37°C with 5% CO2 for the designated time periods.
-
-
Assay Readout:
-
At the end of each incubation period, perform the assay readout according to the manufacturer's protocol (e.g., add luciferase substrate and measure luminescence).[12]
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data. For an antagonist assay, you can express the results as a percentage of the "agonist only" control.
-
Plot the normalized response versus the log concentration of this compound for each time point.
-
Calculate the IC50 value and the Z'-factor for each time point. The Z'-factor is a measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[19]
-
Interpreting the Results
The optimal incubation time is the one that provides the best combination of a stable, potent IC50 value and a high Z'-factor, indicating a robust and reproducible assay window.
| Time Point | IC50 (nM) | Z'-factor | Interpretation |
| 24 hours | 55.2 | 0.45 | The assay window is not yet fully developed, leading to a lower quality Z'-factor. The IC50 may be right-shifted (less potent). |
| 48 hours | 28.7 | 0.78 | A potent and stable IC50 is observed with an excellent Z'-factor. This is likely the optimal incubation time. |
| 72 hours | 29.5 | 0.65 | The IC50 remains stable, but the Z'-factor may begin to decrease due to factors like cell overgrowth or compound degradation, leading to increased variability. |
Underlying Scientific Principles
Androgen Receptor Signaling Pathway and Antagonism
The mechanism of action of this compound is rooted in its ability to competitively inhibit the androgen receptor signaling pathway.
Caption: Antagonism of the Androgen Receptor Pathway.
In the presence of androgens like DHT, the androgen receptor (AR), which is initially located in the cytoplasm in a complex with heat shock proteins (HSPs), undergoes a conformational change.[12] This leads to the dissociation of HSPs, dimerization of the AR, and translocation into the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences called androgen response elements (AREs), leading to the transcription of target genes that promote cell growth and survival.[11][19] this compound, as a competitive antagonist, binds to the AR and prevents the binding of androgens, thereby blocking this entire signaling cascade.[1][3]
By understanding this pathway, we can appreciate why a sufficient incubation time is necessary to observe the downstream consequences of this inhibition, whether it be at the level of gene transcription or cell viability.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Mechanism of androgen receptor antagonism by bicalutamide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. accegen.com [accegen.com]
- 17. androgen-dependent lncap cells: Topics by Science.gov [science.gov]
- 18. LNCaP: ARW741L cell line | Cell Lines - Ximbio [ximbio.com]
- 19. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Deshydroxy Bicalutamide Derivatives vs. Bicalutamide in LNCaP Prostate Cancer Cells
This guide provides a detailed, evidence-based comparison of the anti-proliferative efficacy of the first-generation antiandrogen, Bicalutamide, against novel, rationally designed Deshydroxy Bicalutamide derivatives in the androgen-sensitive LNCaP human prostate cancer cell line. We will delve into the underlying mechanisms of action, present key comparative experimental data, and provide detailed protocols for researchers to validate these findings.
Introduction: The Androgen Receptor as a Therapeutic Target in Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men, with its growth and progression being heavily dependent on the androgen receptor (AR) signaling pathway.[1] The LNCaP cell line is a cornerstone of prostate cancer research; as an androgen-sensitive line, it expresses the androgen receptor and proliferates in response to androgens like dihydrotestosterone (DHT), making it an ideal model for studying AR-targeted therapies.[2]
Bicalutamide (marketed as Casodex) is a first-generation non-steroidal antiandrogen (NSAA) that functions as a competitive antagonist of the AR.[3][4] It directly competes with endogenous androgens for binding to the receptor, thereby inhibiting the downstream signaling cascade that drives tumor growth.[4] While clinically significant, first-generation NSAAs like Bicalutamide have limitations, including relatively modest receptor affinity and the potential for developing resistance.[5] This has spurred the development of next-generation antagonists. This guide focuses on a series of novel this compound derivatives, which lack the central hydroxyl group of the parent molecule and have been designed to exhibit superior potency.[6][7]
The Androgen Receptor Signaling Axis and Antagonist Interruption
In LNCaP cells, the canonical AR signaling pathway is the primary driver of proliferation. The process begins when an androgen, such as DHT, binds to the AR in the cell's cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the AR-ligand complex into the nucleus.[8] Inside the nucleus, the AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, such as Prostate-Specific Antigen (PSA).[8] This binding recruits co-activator proteins and initiates gene transcription, ultimately producing proteins that promote cell growth and survival.[1]
Bicalutamide and its deshydroxy derivatives interrupt this pathway at the very first step by competitively binding to the AR's ligand-binding domain.[9] This prevents androgen binding and subsequent nuclear translocation and gene transcription, thereby halting the proliferative signal.
Caption: Androgen Receptor (AR) signaling pathway and point of antagonist inhibition.
Head-to-Head Efficacy: A Quantitative Comparison
The primary measure of efficacy for an anti-proliferative compound in cancer cell lines is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Extensive studies on LNCaP cells have quantified and compared the IC50 values of Bicalutamide and its more potent deshydroxy derivatives.
Research has demonstrated that while Bicalutamide does inhibit LNCaP cell proliferation, its potency is limited, with a reported IC50 value of 20.44 µM .[6][7] In stark contrast, rationally designed this compound analogues exhibit dramatically enhanced activity. The most potent of these novel derivatives, referred to as compound 28 in the literature, displayed an IC50 of just 0.43 µM .[6][7] This represents a greater than 40-fold improvement in anti-proliferative potency over the parent Bicalutamide compound.
| Compound | Type | Anti-proliferative IC50 in LNCaP Cells | Fold Improvement vs. Bicalutamide |
| Bicalutamide | 1st-Gen NSAA | 20.44 µM[6][7] | 1x |
| This compound (Compound 28) | Synthetic Analogue | 0.43 µM [6][7] | ~47.5x |
To validate that this enhanced cell-growth inhibition was a direct result of superior AR antagonism, the expression of the AR-regulated gene, PSA, was measured. Treatment of LNCaP cells with the potent deshydroxy derivatives led to a remarkable reduction in PSA expression, confirming their mechanism of action as highly effective AR antagonists.[6][7]
Experimental Methodologies
To empower researchers to replicate and build upon these findings, we provide detailed protocols for the key assays used to compare these compounds.
Experimental Workflow: IC50 Determination
Caption: Standard experimental workflow for determining IC50 values in LNCaP cells.
Protocol 1: Anti-proliferative IC50 Determination via MTT Assay
This protocol details the steps to measure the dose-dependent inhibition of LNCaP cell proliferation.
-
Cell Seeding: Seed LNCaP cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of Bicalutamide and this compound derivatives in DMSO. Perform a serial dilution in the appropriate cell culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: After 24 hours, carefully aspirate the medium. Replace it with 100 µL of RPMI-1640 medium supplemented with charcoal-stripped FBS (to remove endogenous androgens) and a synthetic androgen like 1 nM R1881. Add the serially diluted compounds to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Discussion and Conclusion
The experimental data clearly demonstrates that rationally designed this compound derivatives are significantly more potent than the parent Bicalutamide drug in inhibiting the proliferation of androgen-sensitive LNCaP prostate cancer cells. The more than 40-fold increase in efficacy, as measured by IC50 values, highlights a successful structure-activity relationship where the removal of the central hydroxyl group enhances the compound's antagonistic activity at the androgen receptor.[6][7]
For researchers in oncology and drug development, this comparison underscores the potential for modifying existing drug scaffolds to overcome the limitations of first-generation therapies. The superior performance of these deshydroxy analogues in a key preclinical model suggests a promising avenue for the development of more effective treatments for androgen-dependent prostate cancer.
References
- 1. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in androgen receptor nongenotropic signaling correlate with transition of LNCaP cells to androgen independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Definitive Guide To Bicalutamide | OCTAGONCHEM [octagonchem.com]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Androgen Receptor Antagonists: Deshydroxy Bicalutamide Derivatives vs. Enzalutamide IC50 Values
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the evolution from first to second-generation antagonists has marked a significant advancement in clinical outcomes. Bicalutamide, a first-generation nonsteroidal antiandrogen, undergoes metabolism to its active form, yet its efficacy can be limited by its partial agonist activity in the context of AR overexpression or mutation. Enzalutamide, a second-generation inhibitor, was developed to overcome these limitations with a distinct mechanism of action and higher binding affinity. This guide provides an in-depth technical comparison of the inhibitory potency (IC50) of Deshydroxy Bicalutamide derivatives and Enzalutamide, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Unveiling the Antagonists: A Mechanistic Overview
Both this compound and Enzalutamide function by competitively inhibiting the binding of androgens to the AR, a critical step in the signaling pathway that drives the growth of prostate cancer cells. However, their molecular interactions and downstream consequences differ significantly.
Bicalutamide and its active metabolite, this compound , act as competitive antagonists at the androgen receptor. While effective, their antagonistic action can be incomplete. In certain contexts, such as AR overexpression, Bicalutamide can paradoxically act as an agonist, stimulating AR-mediated gene transcription.
Enzalutamide exhibits a multi-faceted mechanism of action that provides a more comprehensive blockade of AR signaling.[1][2][3] It not only competitively inhibits androgen binding with a higher affinity than first-generation antiandrogens but also prevents AR nuclear translocation and the subsequent binding of the AR to DNA.[1][2][3] This multi-pronged approach effectively shuts down the androgen-driven transcriptional program.
Comparative Inhibitory Potency: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following data, derived from studies on the human prostate cancer cell line LNCaP, provides a direct comparison of the anti-proliferative activity of this compound derivatives, Bicalutamide, and Enzalutamide.
| Compound | LNCaP IC50 (µM) |
| Bicalutamide | 20.44[4] |
| This compound Derivative (Compound 28) | 0.43 [4] |
| This compound Derivative (Compound 27) | 1.68[4] |
| Enzalutamide | 1.31 - 1.36 [4] |
Note: The IC50 values for the this compound derivatives and Enzalutamide were reported in the same study, allowing for a direct comparison.[4]
These results highlight the significantly enhanced potency of novel this compound derivatives. Notably, compound 28 demonstrates a more than three-fold improvement in inhibitory activity over Enzalutamide in the LNCaP cell line.[4] This suggests that further chemical modifications of the Bicalutamide scaffold can yield compounds with superior anti-cancer properties.
Experimental Methodologies for IC50 Determination
Accurate and reproducible determination of IC50 values is paramount in drug discovery. The following are detailed protocols for two common assays used to assess the potency of AR antagonists.
Androgen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Principle: A fixed concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the test compound. The amount of radiolabel bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding is determined as the IC50.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer (TEDG Buffer): Prepare a buffer containing Tris-HCl, EDTA, DTT, and glycerol, with the pH adjusted to 7.4.
-
Radioligand: Prepare a working solution of ³H-R1881 in the assay buffer.
-
Test Compounds: Prepare serial dilutions of this compound, Enzalutamide, and a reference standard in an appropriate solvent (e.g., DMSO).
-
Androgen Receptor Source: Prepare cytosol from the ventral prostates of castrated rats or use purified recombinant human AR.[5]
-
Hydroxyapatite (HAP) Slurry: Prepare a 50% slurry of HAP in Tris buffer to separate bound from free radioligand.[5]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the radioligand, and the test compound dilutions.
-
Add the AR preparation to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add the cold HAP slurry to each well and incubate for 15 minutes with shaking.
-
Centrifuge the plate to pellet the HAP, which binds the AR-ligand complex.
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
Wash the HAP pellet multiple times with cold wash buffer.
-
-
Quantification and Data Analysis:
-
Add scintillation cocktail to each well containing the HAP pellet.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Experimental Workflow: AR Competitive Binding Assay
Caption: Workflow for AR Competitive Binding Assay.
Cell-Based Androgen Receptor Reporter Gene Assay
This assay measures the functional consequence of AR antagonism by quantifying the inhibition of androgen-induced gene expression.
Principle: Prostate cancer cells (e.g., LNCaP or 22Rv1) are engineered to express a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[6] When androgens activate the AR, it binds to the ARE and drives the expression of the reporter gene. An AR antagonist will inhibit this process, leading to a decrease in the reporter signal. The IC50 is the concentration of the antagonist that causes a 50% reduction in the androgen-induced reporter activity.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound derivatives, Enzalutamide) and a positive control in the appropriate assay medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate for a defined period (e.g., 1 hour).[6]
-
-
Androgen Stimulation:
-
Prepare a solution of a potent androgen, such as dihydrotestosterone (DHT) or the synthetic androgen R1881, in the assay medium.
-
Add the androgen solution to the wells containing the test compounds to a final concentration that elicits a robust reporter signal (e.g., 2 nM 5-DHT).[6]
-
Include control wells with no androgen (basal activity) and androgen with no antagonist (maximal stimulation).
-
Incubate the plate overnight (approximately 16-24 hours).[6]
-
-
Luciferase Assay and Data Analysis:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the data by subtracting the background luminescence.
-
Calculate the percentage of inhibition relative to the maximally stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Experimental Workflow: AR Reporter Gene Assay
Caption: Workflow for Cell-Based AR Reporter Gene Assay.
Androgen Receptor Signaling Pathway and Inhibition
The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by this compound and Enzalutamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide for Drug Development Professionals: Deshydroxy Bicalutamide Versus Next-Generation Antiandrogens
This guide provides an in-depth, objective comparison of Deshydroxy Bicalutamide, a novel investigational compound, against the established next-generation antiandrogens: enzalutamide, apalutamide, and darolutamide. We will dissect their mechanisms of action, compare performance based on preclinical and clinical data, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the evolving landscape of androgen receptor (AR) targeted therapies for prostate cancer.
The Androgen Receptor Signaling Axis: A Persistent Therapeutic Target
The androgen receptor (AR) signaling pathway is the primary driver for the growth and progression of prostate cancer.[1][2] Endogenous androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the AR's translocation into the nucleus, where it binds to Androgen Response Elements (AREs) on DNA and recruits co-activator proteins to initiate the transcription of genes responsible for cell proliferation and survival.[1][3]
First-generation non-steroidal antiandrogens (NSAAs), like bicalutamide, were designed to competitively inhibit the binding of androgens to the AR's ligand-binding domain (LBD).[4][5][6][7] However, their efficacy is often limited by lower binding affinity and the potential to act as partial agonists, particularly in the context of AR overexpression or mutations that arise during the development of castration-resistant prostate cancer (CRPC).[5][6][8] This created an urgent need for more potent and complete AR signaling inhibitors, leading to the development of next-generation antiandrogens and novel compounds like this compound.
A Multi-faceted Blockade: Comparing Mechanisms of Action
The key distinction between first-generation antagonists and their successors lies in the comprehensiveness of their inhibitory action. While bicalutamide primarily acts as a competitive antagonist at the LBD[9], next-generation agents and novel derivatives target the AR signaling pathway at multiple, critical steps.
Next-Generation Antiandrogens (Enzalutamide, Apalutamide, Darolutamide): These agents were designed to overcome the shortcomings of their predecessors. Their mechanism is threefold:
-
High-Affinity Competitive Inhibition: They bind to the AR's ligand-binding domain with significantly higher affinity than first-generation drugs, more effectively blocking natural androgen binding.[8][10][11][12][13]
-
Impaired Nuclear Translocation: They prevent the activated AR from moving from the cytoplasm into the nucleus, a crucial step for its genomic function.[3][4][8][10][14][15][16][17][18][19]
-
Inhibition of DNA Binding & Coactivator Recruitment: Even if some AR molecules reach the nucleus, these drugs impair the receptor's ability to bind to DNA and recruit the necessary co-activators for gene transcription.[3][9][10][11][20][16][19]
This compound: As a derivative of bicalutamide, this compound also functions as an AR antagonist. Research indicates that the removal of the central hydroxyl group, a key structural modification, can be well-tolerated and, in certain derivative forms, lead to significantly enhanced anti-proliferative activity compared to the parent compound, bicalutamide, and even enzalutamide.[5][21][22][23] Molecular modeling suggests these novel analogues may adopt a unique binding mode within the AR's LBD.[5][22][23] The primary mechanism remains the competitive antagonism of the AR, leading to the downregulation of AR target genes like Prostate-Specific Antigen (PSA).[5][22]
Quantitative Performance Analysis: A Head-to-Head Comparison
The ultimate measure of an antiandrogen's potential lies in its quantitative performance. Here, we synthesize available preclinical data to compare this compound derivatives with next-generation standards.
Table 1: Comparative Androgen Receptor Binding Affinity
Higher binding affinity is a hallmark of next-generation antiandrogens, allowing them to outcompete endogenous androgens more effectively.
| Compound | Class | AR Binding Affinity (Relative to Bicalutamide) | Source |
| Bicalutamide | First-Generation | 1x | Baseline |
| Enzalutamide | Next-Generation | 5-8x higher | [8][12] |
| Apalutamide | Next-Generation | 7-10x higher | [8][16] |
| Darolutamide | Next-Generation | High affinity, potent AR inhibition | [4][8] |
Note: Direct comparative binding data for this compound was not available in the reviewed literature, but its potent anti-proliferative effects suggest strong AR antagonism.
Table 2: In Vitro Anti-proliferative Activity in Prostate Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) in cancer cell lines is a critical measure of a compound's potency. The data below is from studies on androgen-sensitive LNCaP prostate cancer cells.
| Compound | IC50 in LNCaP cells (μM) | Fold Improvement vs. Bicalutamide | Fold Improvement vs. Enzalutamide | Source |
| Bicalutamide | 20.44 | - | - | [5][22][23] |
| Enzalutamide | 1.31 - 1.36 | ~15x | - | [5][22][23] |
| This compound Derivative (Compound 28) | 0.43 | ~47x | ~3x | [5][22][23] |
| This compound Derivative (Compound 27) | 1.68 | ~12x | Comparable | [5] |
Analysis: The experimental data is striking. A specific derivative of this compound (Compound 28) demonstrates sub-micromolar activity that is not only over 40-fold more potent than the parent compound, bicalutamide, but also threefold more potent than the next-generation standard, enzalutamide, in this specific assay.[22][23] This highlights the significant potential of this novel chemical scaffold.
Physicochemical and Pharmacokinetic Profiles
Beyond efficacy, a drug's pharmacokinetic profile is paramount to its clinical success, influencing dosing, safety, and drug-drug interactions.
| Parameter | This compound | Enzalutamide | Apalutamide | Darolutamide |
| Metabolism | Data not available | CYP2C8, CYP3A4 | CYP2C8, CYP3A4[20][14] | Primarily CYP3A4[15] |
| Active Metabolites | Data not available | Yes | Yes (less potent)[20][16] | Yes (equipotent)[15] |
| Half-life | Data not available | ~5.8 days | ~3 days[14] | ~20 hours[15] |
| CNS Penetration | Data not available | High | Moderate | Low / Negligible[8] |
| Food Effect | Data not available | No significant effect | No significant effect[14] | Absorption increased with food[8] |
Insight: A key differentiator among the approved next-generation agents is CNS penetration. Darolutamide's unique structure limits its ability to cross the blood-brain barrier, which is associated with a lower incidence of CNS-related side effects like seizures compared to enzalutamide and apalutamide.[8] The pharmacokinetic profile of this compound will be a critical area for future investigation.
Essential Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are step-by-step methodologies for key assays used to compare these compounds.
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol determines a compound's ability to displace a radiolabeled androgen from the AR, allowing for the calculation of its binding affinity (IC50 or Ki).
Methodology:
-
Preparation: Prepare a cytosolic extract containing the androgen receptor from a suitable source, such as LNCaP prostate cancer cells.
-
Reaction Setup: In a multi-well plate, combine the AR-containing extract with a fixed, subsaturating concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881).
-
Competition: Add the test compounds (this compound, enzalutamide, etc.) across a wide range of concentrations to different wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Incubation: Incubate the plates at 4°C for a sufficient time (e.g., 2-18 hours) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the AR-bound radioligand from the unbound radioligand. A common method is vacuum filtration through a glass fiber filter plate, which traps the larger protein-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters for each well using a liquid scintillation counter.
-
Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot this data against the logarithm of the compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Proliferation (MTS) Assay
This protocol measures the metabolic activity of cell cultures, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative effect of a compound.
Methodology:
-
Cell Seeding: Plate LNCaP cells in 96-well microplates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle-only as a negative control.
-
Incubation: Return the plates to a 37°C, 5% CO₂ incubator for the desired treatment period (typically 3-5 days).
-
Reagent Addition: Add MTS reagent (or a similar reagent like MTT or WST-1) to each well according to the manufacturer's instructions.
-
Color Development: Incubate the plates for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: Read the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Conclusion and Future Directions
The development of next-generation antiandrogens—enzalutamide, apalutamide, and darolutamide—marked a significant advancement in the treatment of prostate cancer by providing a more complete blockade of the AR signaling pathway compared to first-generation agents.[24] They have demonstrated superior clinical efficacy, improving outcomes for patients with both non-metastatic and metastatic castration-resistant prostate cancer.[8][13][24][25]
The emergence of novel compounds like this compound derivatives represents the next frontier in this field. Preclinical data, though early, is highly promising, with specific derivatives showing significantly greater in vitro potency than both bicalutamide and the next-generation standard, enzalutamide.[5][22][23] This suggests that the deshydroxy-propioanilide scaffold is a valuable starting point for developing new AR antagonists that could potentially overcome existing resistance mechanisms.
For drug development professionals, the key takeaway is that while the approved next-generation agents have set a high bar for efficacy, there is still room for innovation. Future research on this compound and its analogues must focus on comprehensive pharmacokinetic and toxicological profiling, in vivo efficacy studies in xenograft models, and evaluation against known AR mutations that confer resistance. These investigations will be critical in determining if the exceptional in vitro potency of these novel compounds can be translated into a clinically superior therapeutic.
References
- 1. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. proteopedia.org [proteopedia.org]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urology-textbook.com [urology-textbook.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. researchgate.net [researchgate.net]
- 19. oaepublish.com [oaepublish.com]
- 20. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of this compound derivatives as androgen receptor antagonists -ORCA [orca.cardiff.ac.uk]
- 24. The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apalutamide versus bicalutamide in combination with androgen deprivation therapy for metastatic hormone sensitive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Deshydroxy Bicalutamide as a Novel Androgen Receptor Antagonist
This guide provides an in-depth technical analysis and comparative validation of Deshydroxy Bicalutamide, a novel analogue in the class of non-steroidal antiandrogens. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to detail the essential experimental validation, compare its performance against established androgen receptor (AR) antagonists, and explain the scientific rationale behind the validation workflows. Our focus is on providing actionable insights and robust methodologies to empower your research in oncology and endocrinology.
The Androgen Receptor Signaling Axis: A Critical Target in Prostate Cancer
The androgen receptor (AR), a ligand-activated transcription factor, is the central driver of prostate cancer (PCa) development and progression.[1] In its canonical pathway, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR in the cytoplasm triggers a conformational change. This leads to the dissociation of heat shock proteins, nuclear translocation, and dimerization of the AR.[2] Within the nucleus, the AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[3][4]
First-generation AR antagonists, such as Bicalutamide, were designed to competitively inhibit this process by binding to the AR's ligand-binding domain (LBD).[5][6] However, their relatively low binding affinity and potential to act as partial agonists in the context of AR overexpression or mutation often lead to therapeutic resistance.[7][8] This has driven the development of second-generation antagonists like Enzalutamide, which offers a more comprehensive blockade, and novel derivatives like this compound, designed to enhance potency and overcome resistance mechanisms.[7][8][9]
Caption: Canonical Androgen Receptor (AR) signaling pathway and point of intervention for competitive antagonists.
Experimental Validation of this compound
Validating a novel compound as a superior AR antagonist requires a multi-faceted approach. The goal is not only to demonstrate binding but to confirm functional antagonism and quantify its superior efficacy against existing standards. The following sections detail the critical experiments performed to validate this compound.
Primary Endpoint: Antiproliferative Activity in Prostate Cancer Cells
The ultimate functional endpoint for an anti-cancer agent is its ability to inhibit cancer cell growth. The antiproliferative activity of this compound analogues is assessed to determine their potency (measured as the half-maximal inhibitory concentration, IC50) and compare it directly with Bicalutamide and Enzalutamide.
Causality: A lower IC50 value indicates that a smaller amount of the compound is needed to inhibit cell growth by 50%, signifying greater potency. This is the first and most critical indicator of a potentially superior therapeutic agent. Studies have consistently shown that certain this compound analogues possess significantly enhanced potency. For instance, one study identified a deshydroxy analogue (compound 16) with IC50 values ranging from 6.59–10.86 µM across various PCa cell lines, a marked improvement over Bicalutamide.[4][10][11] Even more striking, a novel double-branched this compound analogue (compound 28) demonstrated an IC50 of 0.43 µM in LNCaP cells, representing a more than 40-fold improvement over Bicalutamide (IC50 ≈ 20.44 µM) and a 3-fold improvement over Enzalutamide (IC50 ≈ 1.36 µM) in the same study.[12][13]
-
Cell Seeding: Plate human prostate cancer cell lines (e.g., LNCaP, 22Rv1, VCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound analogues, Bicalutamide, Enzalutamide) and a vehicle control (e.g., DMSO) in the appropriate cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Mechanistic Confirmation: Downregulation of AR-Target Genes
While a proliferation assay demonstrates functional effect, it does not prove the mechanism of action. To confirm that the observed antiproliferative activity is a direct result of AR antagonism, we must measure the expression of known AR-regulated genes. The most well-established biomarker for AR activity is PSA. A true AR antagonist should effectively suppress its expression.
Causality: A significant, dose-dependent reduction in PSA mRNA levels upon treatment with this compound provides direct evidence that the compound is inhibiting the transcriptional activity of the AR. Research confirms that potent this compound analogues cause a strong reduction of PSA expression in LNCaP cells, validating their function as AR antagonists.[12][13]
-
Cell Culture and Treatment: Seed LNCaP cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the test compounds for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the PSA gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with an appropriate thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of the PSA gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
Caption: A streamlined workflow for the validation and comparative analysis of novel AR antagonists.
Comparative Performance Analysis
The true measure of a novel antagonist is its performance relative to the established standards. This compound analogues have been designed to improve upon the limitations of first-generation antagonists and potentially offer advantages over second-generation agents.
| Feature | Bicalutamide (1st Gen) | Enzalutamide (2nd Gen) | This compound Analogues |
| Primary Mechanism | Competitive AR antagonist.[5][7] | Higher affinity AR binding, inhibits nuclear translocation, impairs DNA binding.[7][9] | Competitive AR antagonist; some analogues show novel binding modes.[12][13] |
| Partial Agonism | Can exhibit partial agonist activity, especially with AR overexpression or mutations.[7] | Lacks agonist activity.[9] | Designed to be pure antagonists; specific data on agonist activity is emerging. |
| Potency (IC50 in LNCaP) | ~20.44 µM[13] | ~1.36 µM[13] | 0.43 µM to 10.86 µM (depending on the specific analogue).[4][10][13] |
| Effect on PSA | Moderate suppression. | Strong suppression.[14] | Strong, dose-dependent suppression , confirming potent AR antagonism.[12][13] |
This data clearly positions select this compound analogues as highly potent AR antagonists, with antiproliferative activities that can surpass both Bicalutamide and Enzalutamide in preclinical models. The lack of the central hydroxyl group appears to be well-tolerated and, in some chemical scaffolds, significantly enhances activity.[12]
Conclusion and Future Directions
The experimental evidence strongly supports the validation of this compound derivatives as potent and effective androgen receptor antagonists. Through rigorous cell-based assays, these compounds have demonstrated superior antiproliferative activity compared to the first-generation standard, Bicalutamide, and in some cases, the second-generation agent, Enzalutamide. This enhanced potency is mechanistically linked to their ability to effectively antagonize the AR signaling pathway, as confirmed by the strong downregulation of the AR-target gene, PSA.
For drug development professionals, these findings highlight a promising chemical scaffold for creating next-generation AR inhibitors. The significant improvement in potency suggests the potential for lower therapeutic dosing, which could lead to a better safety profile. Further research should focus on in vivo efficacy in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and assessment against a wider panel of AR mutations known to confer resistance to current therapies. The this compound platform represents a significant step forward in the rational design of therapeutics for androgen-dependent malignancies.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer -ORCA [orca.cardiff.ac.uk]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Deshydroxy Bicalutamide Derivatives as Androgen Receptor Antagonists
Introduction: The Evolving Landscape of Androgen Receptor Antagonism
The androgen receptor (AR), a ligand-activated transcription factor, is the central driver in the development and progression of prostate cancer.[1] For decades, therapeutic strategies have centered on disrupting the AR signaling axis. Bicalutamide, a first-generation non-steroidal antiandrogen (NSAA), exemplifies this approach. It functions as a direct, competitive antagonist, binding to the AR's ligand-binding domain (LBD) to prevent the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes that promote tumor growth.[2][3]
However, the clinical utility of first-generation NSAAs is often curtailed by the emergence of resistance, frequently through AR mutations or overexpression, which can convert these antagonists into agonists, paradoxically fueling cancer progression.[4][5] This critical challenge has spurred the development of next-generation AR inhibitors and the exploration of novel chemical scaffolds. Within this context, derivatives of Bicalutamide, specifically those lacking the central hydroxyl group (deshydroxy derivatives), have emerged as a promising area of investigation. Initial hypotheses suggested this hydroxyl group was critical for binding, but recent studies demonstrate that its removal is not only tolerated but can, in certain structural contexts, lead to a dramatic enhancement in antagonistic potency.[6]
This guide provides a comparative analysis of the potency of various Deshydroxy Bicalutamide derivatives, synthesizing key experimental data from seminal studies. We will delve into the structure-activity relationships that govern their efficacy, present the detailed methodologies used to assess their potency, and offer insights into their mechanism of action for researchers and drug development professionals in the field of oncology.
Comparative Potency of this compound Derivatives
The primary metric for evaluating the potency of these derivatives is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological process (in this case, cancer cell proliferation) by 50%. Lower IC50 values denote higher potency.
Recent research has unveiled several deshydroxy analogues with significantly improved antiproliferative activity compared to both Bicalutamide and the second-generation standard, Enzalutamide. A 2020 study identified a deshydroxy sulfide derivative, compound 16 , which displayed an approximately 7-fold increase in activity in the 22Rv1 prostate cancer cell line and a 4- to 5-fold enhancement in DU-145, LNCaP, and VCaP cell lines when compared directly to Bicalutamide.[7][8]
Even more striking results came from a 2019 study that synthesized a series of novel deshydroxy propioanilides.[9] This work led to the discovery of "double branched" analogues, isolated as by-products, which exhibited unprecedented potency.[9] The most active of these, compound 28 , showed sub-micromolar activity (IC50 = 0.43 µM in LNCaP cells), representing a greater than 40-fold improvement over Bicalutamide (IC50 = 20.44 µM) and a 3-fold improvement over Enzalutamide (IC50 = 1.36 µM) in the same cell line.[9] This demonstrates that significant structural modifications on the deshydroxy scaffold can yield compounds with superior biological activity.
The functional antagonism of these lead compounds was further validated by their ability to strongly reduce the expression of Prostate-Specific Antigen (PSA), a well-known downstream target of AR signaling, in LNCaP cells.[6][9]
Table 1: Comparative Antiproliferative Activity (IC50, µM) of this compound Derivatives
| Compound | LNCaP | VCaP | 22Rv1 | DU-145 | PC3 | Reference |
| Bicalutamide | 20.44 - 45.20 | 51.61 | 46.25 | 45.41 | >100 | [7][9] |
| Enzalutamide | 1.31 - 11.47 | 53.04 | 31.76 | 32.27 | >50 | [7][9] |
| Compound 16 | 10.86 | 8.22 | 6.59 | 9.77 | N/A | [8] |
| Compound 17 | 30.85 | 17.58 | 9.99 | 12.31 | N/A | [8] |
| Compound 27 | 1.68 | 1.98 | N/A | N/A | 3.55 | [9] |
| Compound 28 | 0.43 | 0.91 | N/A | N/A | 1.56 | [9] |
| Compound 33 | 2.67 | 4.31 | N/A | N/A | 14.11 | [9] |
| Data compiled from multiple studies. IC50 values can vary based on specific experimental conditions. N/A indicates data not available in the cited sources. |
Mechanism of Action: Interrupting the AR Signaling Cascade
Bicalutamide and its derivatives act by competitively inhibiting the Androgen Receptor signaling pathway. Under normal conditions, androgens (testosterone or DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, causing the dissociation of heat shock proteins (HSPs) and promoting the dimerization and translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes responsible for cell proliferation and survival.[2]
This compound derivatives, as AR antagonists, bind to the ligand-binding domain of the AR but fail to induce the correct conformational change required for co-activator recruitment.[10][11] This effectively blocks the downstream signaling cascade, preventing the expression of genes like PSA and ultimately leading to an anti-proliferative effect in androgen-dependent cancer cells.
Caption: Androgen Receptor signaling and the inhibitory action of antagonists.
Experimental Protocols for Potency Assessment
The evaluation of AR antagonists relies on a series of robust in vitro assays. The causality behind this multi-assay approach is to build a comprehensive profile of the compound, moving from general cytotoxicity to specific, mechanism-based activity.
Antiproliferative Activity Assay
This is the foundational assay to determine a compound's ability to inhibit cancer cell growth. The choice of cell lines is critical; a panel including androgen-sensitive (e.g., LNCaP, VCaP) and androgen-insensitive (e.g., PC3) lines is used to distinguish between AR-dependent and non-specific cytotoxic effects.[7][9]
Protocol: MTT-Based Cell Viability Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and controls (Bicalutamide, Enzalutamide, vehicle) in culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plates for a period of 72 to 96 hours. This duration allows for multiple cell doubling times, making inhibitory effects clearly measurable.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Caption: Workflow for the antiproliferative (MTT) assay.
AR-Mediated Transcriptional Activity Assay
To confirm that the observed antiproliferative effect is due to AR antagonism, a reporter gene assay is employed. This assay directly measures the ability of a compound to inhibit the transcriptional activity of the AR in response to an androgen agonist.[12][13]
Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect AR-positive cells (e.g., LNCaP) or a suitable host cell line (e.g., CV-1) with two plasmids:
-
An AR expression vector (if not endogenously expressed).
-
A reporter plasmid containing a firefly luciferase gene under the control of an ARE-driven promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Plating: Plate the transfected cells into 96-well plates and allow them to recover.
-
Compound Treatment: Treat the cells with the test compounds (antagonists) for 1-2 hours before adding a fixed, sub-maximal concentration of an AR agonist (e.g., DHT or the synthetic androgen R1881). The pre-incubation ensures the antagonist has time to occupy the receptor.
-
Incubation: Incubate for an additional 18-24 hours to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase assay system to sequentially measure the firefly and Renilla luciferase activities in each well lysate using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the "agonist-only" control. Determine the IC50 value for the inhibition of AR transcriptional activity.
Caption: Workflow for the AR transcriptional reporter assay.
Conclusion and Future Directions
The comparative analysis unequivocally demonstrates that the this compound scaffold is a highly fertile ground for the development of novel AR antagonists. The removal of the central hydroxyl group, once thought to be essential, opens up new avenues for structural modification. The discovery of double branched derivatives with sub-micromolar potency, far exceeding that of Bicalutamide and even Enzalutamide, marks a significant breakthrough.[9]
These findings underscore a clear structure-activity relationship where increased structural complexity and tailored substitutions on the deshydroxy core can dramatically enhance binding affinity and functional antagonism. These potent derivatives represent highly promising lead candidates for further preclinical and clinical development, potentially offering a new therapeutic option for patients with advanced and castration-resistant prostate cancer. Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to translate their in vitro success into clinical reality.
References
- 1. Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer -ORCA [orca.cardiff.ac.uk]
- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 3. Bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 11. proteopedia.org [proteopedia.org]
- 12. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Technical Comparison: Deshydroxy Bicalutamide and Apalutamide in Androgen Receptor Targeted Therapy
For Immediate Release to the Scientific Community
This guide provides a detailed, evidence-based comparison of two androgen receptor (AR) antagonists: Deshydroxy Bicalutamide and apalutamide. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology, particularly in the context of prostate cancer. This document moves beyond a surface-level overview to delve into the mechanistic nuances, preclinical efficacy, and metabolic fate of these compounds, supported by experimental data.
Introduction: The Evolving Landscape of Androgen Receptor Antagonists
The androgen receptor signaling axis is a cornerstone of prostate cancer pathogenesis. The evolution of AR antagonists from first-generation agents like bicalutamide to second-generation compounds such as apalutamide has been driven by the need to overcome resistance mechanisms and improve therapeutic outcomes. This guide focuses on a comparative analysis of apalutamide and "this compound," a term that requires careful delineation. In the context of this comparison, "this compound" will be examined from two perspectives: the principal metabolite of bicalutamide and a class of novel synthetic derivatives.
Apalutamide is a potent, second-generation nonsteroidal antiandrogen (NSAA) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2][3] Its development was aimed at achieving a higher binding affinity to the AR and a more complete blockade of the AR signaling pathway compared to first-generation agents.[4]
This compound encompasses two distinct entities:
-
Hydroxybicalutamide : The primary metabolite of the active (R)-enantiomer of bicalutamide.[5][6] It is crucial to note that this metabolite, along with its subsequent glucuronide conjugate, is generally considered to be pharmacologically inactive.[1][5]
-
Synthetic this compound Derivatives : A class of novel, preclinical compounds engineered by removing the hydroxyl group from the bicalutamide scaffold.[2][7][8] Certain derivatives have demonstrated significant anti-proliferative activity in vitro.[2][8]
This guide will dissect the available preclinical and clinical data to provide a clear, objective comparison of apalutamide with both the metabolic fate of bicalutamide and the potential of these novel synthetic analogs.
Mechanism of Action: A Tale of Two Generations
Both apalutamide and the bicalutamide-related compounds exert their effects by antagonizing the androgen receptor. However, the efficiency and completeness of this antagonism differ significantly, representing a key evolutionary step in antiandrogen therapy.
Apalutamide acts as a comprehensive inhibitor of the AR signaling pathway through a multi-pronged mechanism:
-
Competitive Inhibition of Ligand Binding : Apalutamide binds with high affinity to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][9]
-
Inhibition of AR Nuclear Translocation : By binding to the AR, apalutamide induces a conformational change that prevents the receptor from translocating from the cytoplasm to the nucleus.[1][6]
-
Impediment of DNA Binding : Even if some AR were to translocate to the nucleus, apalutamide hinders the binding of the AR to androgen response elements (AREs) on the DNA.[1][6]
-
Blockade of AR-Mediated Transcription : Consequently, apalutamide impedes the transcription of androgen-dependent genes that are critical for prostate cancer cell growth and survival.[1][6]
This compound (as a metabolite of Bicalutamide) , specifically (R)-hydroxybicalutamide, is considered inactive and therefore does not contribute to the therapeutic effect of bicalutamide.[5][6] The parent compound, bicalutamide, is a competitive antagonist at the AR LBD. However, it is less potent than second-generation agents and can be susceptible to resistance mechanisms, such as AR overexpression or mutations, which can lead to agonist activity.[10][11]
Synthetic this compound Derivatives are designed to act as AR antagonists. Preclinical studies on these novel compounds suggest they function by competitively inhibiting the AR, leading to a downstream reduction in the expression of AR-regulated genes like Prostate-Specific Antigen (PSA).[2][8]
Comparative Preclinical and Clinical Efficacy
Direct head-to-head clinical trials comparing apalutamide and synthetic this compound derivatives are not available, as the latter are still in the preclinical stage of development. Therefore, this comparison is based on available data for each compound, with apalutamide's performance against bicalutamide serving as a clinical benchmark.
Androgen Receptor Binding Affinity
Apalutamide demonstrates a significantly higher binding affinity for the androgen receptor compared to first-generation antiandrogens.
| Compound | Relative Binding Affinity | Source |
| Apalutamide | 7- to 10-fold greater than bicalutamide | [4] |
| Bicalutamide | Lower affinity compared to second-generation agents |
The increased affinity of apalutamide contributes to its more potent and sustained inhibition of AR signaling.
In Vitro Anti-proliferative Activity
Preclinical studies in prostate cancer cell lines provide insights into the relative potency of these compounds.
| Compound | Cell Line(s) | IC50 Values | Key Findings | Source |
| Apalutamide | 22Rv1 | Not specified | More potent than bicalutamide in blocking the AR pathway and repressing cell proliferation. | |
| Synthetic this compound Derivative (Compound 28) | LNCaP | 0.43 µM | Over 40-fold more potent than bicalutamide (IC50 = 20.44 µM) and over 3-fold more potent than enzalutamide (IC50 = 1.36 µM). | [8] |
| Bicalutamide | LNCaP | 20.44 µM | Used as a comparator. | [8] |
These in vitro data suggest that while apalutamide is a significant improvement over bicalutamide, certain novel synthetic this compound derivatives may possess even greater anti-proliferative potency. However, these findings require in vivo validation.
Clinical Efficacy of Apalutamide
Apalutamide has demonstrated significant clinical efficacy in large-scale phase 3 trials.
| Trial | Patient Population | Key Outcomes | Source |
| SPARTAN | Non-metastatic castration-resistant prostate cancer (nmCRPC) | Median metastasis-free survival of 40.5 months with apalutamide vs. 16.2 months with placebo. | [4] |
| TITAN | Metastatic castration-sensitive prostate cancer (mCSPC) | Significant improvement in overall survival and radiographic progression-free survival with apalutamide plus androgen deprivation therapy (ADT) vs. placebo plus ADT. | [4] |
As hydroxybicalutamide is inactive and synthetic this compound derivatives are not in clinical use, no clinical efficacy data exists for these compounds.
Pharmacokinetics and Metabolism: A Critical Distinction
The metabolic profiles of apalutamide and bicalutamide are markedly different and have significant clinical implications.
| Parameter | Apalutamide | Bicalutamide |
| Primary Metabolizing Enzymes | CYP2C8 and CYP3A4 | CYP3A4 (for the active R-enantiomer) |
| Active Metabolite(s) | N-desmethyl apalutamide (less potent than parent drug) | None (hydroxybicalutamide is considered inactive) |
| Elimination Half-life | ~3 days (at steady state) | ~7-10 days (for the active R-enantiomer at steady state) |
The key takeaway is that apalutamide is metabolized to a less potent but still active compound, whereas the primary metabolite of the active component of bicalutamide is inactive. This contributes to the sustained therapeutic effect of apalutamide. The pharmacokinetic properties of the synthetic this compound derivatives have not been reported in the available literature.
Experimental Protocols
For researchers aiming to conduct similar comparative studies, the following experimental protocols are provided as a reference.
Androgen Receptor Competitive Binding Assay
This assay determines the relative affinity of a compound for the androgen receptor.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds (apalutamide, this compound derivatives) for the binding of a radiolabeled androgen to the AR.
Workflow:
Detailed Steps:
-
Preparation of AR Source : Utilize either recombinant human AR protein or lysates from AR-expressing prostate cancer cells (e.g., LNCaP).
-
Incubation : In a multi-well plate, incubate the AR source with a fixed concentration of a radiolabeled synthetic androgen (e.g., [3H]mibolerone) and a serial dilution of the test compounds. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled androgen).
-
Separation : After incubation to equilibrium, separate the AR-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.
-
Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model to calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the compounds on the viability and proliferation of prostate cancer cells.
Objective: To determine the IC50 of test compounds for the inhibition of cell proliferation in AR-dependent prostate cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding : Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubation : Incubate the plates for a period sufficient to observe effects on proliferation (typically 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50.
Conclusion and Future Directions
This comparative guide highlights the significant advancements in AR-targeted therapy represented by apalutamide. Its multifaceted mechanism of action, high AR binding affinity, and favorable pharmacokinetic profile underscore its clinical utility.
The term "this compound" refers to two distinct chemical entities. As a metabolite of bicalutamide, it is pharmacologically inactive. In contrast, as a scaffold for novel synthetic derivatives, it represents a promising area of preclinical research. The in vitro data for certain synthetic this compound derivatives are compelling, suggesting a potential for even greater potency than existing second-generation antiandrogens.
However, a critical gap in the current body of knowledge is the lack of direct, head-to-head preclinical and clinical comparisons between apalutamide and these novel synthetic compounds. Future research should focus on in vivo studies of the most promising this compound derivatives to assess their efficacy, pharmacokinetics, and safety profiles. Such studies will be essential to determine if their remarkable in vitro potency translates into a tangible therapeutic advantage.
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 5. Bicalutamide - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound derivatives as androgen receptor antagonists -ORCA [orca.cardiff.ac.uk]
- 9. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis [frontiersin.org]
- 11. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Confirming AR Antagonist Activity of Deshydroxy Bicalutamide via qPCR
A Senior Application Scientist's In-depth Technical Guide for Researchers
This guide provides a comprehensive framework for validating the androgen receptor (AR) antagonist activity of Deshydroxy Bicalutamide. We will objectively compare its performance against its parent compound, Bicalutamide, and the potent second-generation antagonist, Enzalutamide. The methodologies described herein are grounded in established principles of molecular biology, with a focus on quantitative real-time PCR (qPCR) as a robust and sensitive readout for AR-mediated gene transcription. Our approach emphasizes scientific integrity, ensuring that the experimental design is self-validating and the results are both reproducible and interpretable.
Foundational Concepts: Androgen Receptor Signaling and Antagonism
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] In its canonical pathway, the binding of androgens like dihydrotestosterone (DHT) to the AR's ligand-binding domain (LBD) in the cytoplasm triggers a conformational change. This change facilitates the dissociation of heat shock proteins, dimerization, and subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes, recruiting coactivators and initiating the transcription of genes responsible for cell growth and survival, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene).[1][2]
AR antagonists are designed to disrupt this signaling cascade. First-generation non-steroidal antiandrogens (NSAAs), such as Bicalutamide, act as competitive inhibitors, binding to the LBD and preventing the conformational changes necessary for receptor activation.[1][3][4] However, under conditions of AR overexpression or mutation, these compounds can sometimes exhibit partial agonist activity.[5] Second-generation NSAAs, like Enzalutamide, were developed to have a higher binding affinity and to more effectively inhibit AR nuclear translocation and the binding of the AR to DNA.[6][7]
This compound and its derivatives represent a novel class of compounds, which lack the central hydroxyl group of the parent molecule. Studies have shown that certain derivatives of this compound exhibit significantly enhanced AR antagonist activity, proving to be more potent than both Bicalutamide and, in some cases, Enzalutamide.[1][8] This guide details the qPCR-based methodology to empirically confirm and quantify this enhanced antagonistic activity.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Cell- and gene-specific regulation of primary target genes by the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Mechanism of androgen receptor antagonism by bicalutamide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 7. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Androgen Receptor Selectivity of Deshydroxy Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) is a critical therapeutic target in the management of prostate cancer and other androgen-dependent diseases.[1][2] The efficacy and safety of anti-androgen therapies hinge on their selectivity for the AR, minimizing off-target effects that can lead to adverse events. This guide provides an in-depth, objective comparison of the AR selectivity of Deshydroxy Bicalutamide, the primary active metabolite of the widely prescribed nonsteroidal anti-androgen (NSAA), Bicalutamide.[3] We will delve into the experimental methodologies used to assess receptor selectivity and present comparative data against its parent compound and other relevant anti-androgens.
Molecular Profiles of Key Non-Steroidal Anti-Androgens
Non-steroidal anti-androgens act as direct antagonists to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[4][5][6] Unlike steroidal anti-androgens, NSAAs typically exhibit high selectivity for the AR with minimal cross-reactivity with other steroid hormone receptors.[5] This targeted mechanism of action is a cornerstone of their clinical utility. Newer generation anti-androgens have been developed with even higher affinity for the AR to optimize the blockade of androgen signaling.[1]
The compounds discussed in this guide share a common mechanism but differ in their chemical structures, which in turn influences their binding affinity and overall pharmacological profile.
-
Bicalutamide: A first-generation NSAA, widely used in the treatment of prostate cancer.[3][5]
-
This compound: While research is ongoing, this guide will explore its potential as a significant player in AR antagonism. Recent studies have synthesized and evaluated novel derivatives of this compound, showing promising anti-proliferative activity in prostate cancer cell lines, in some cases exceeding that of Bicalutamide and even the second-generation anti-androgen, Enzalutamide.[7][8]
-
Enzalutamide: A second-generation NSAA with a significantly higher binding affinity for the AR compared to first-generation agents like Bicalutamide.[9][10]
-
Apalutamide: Another second-generation NSAA that also demonstrates a high binding affinity for the AR.[10]
Assessing Androgen Receptor Selectivity: Key Methodologies
To empirically determine and compare the selectivity of compounds like this compound for the androgen receptor, two primary in vitro assays are indispensable: competitive binding assays and reporter gene assays.
Competitive Binding Assays: Quantifying Binding Affinity (Ki)
Principle: This assay directly measures the ability of a test compound to displace a radiolabeled ligand (typically a high-affinity synthetic androgen like [³H]-R1881) from the androgen receptor.[11] The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Experimental Workflow:
Caption: Workflow of a competitive binding assay for AR.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate).[11]
-
Dilute a radiolabeled androgen, such as [³H]-R1881, in the assay buffer to a final working concentration (e.g., 1 nM).[11][12]
-
Prepare serial dilutions of the test compound (this compound) and control compounds (a known high-affinity binder like Dihydrotestosterone and a known competitor like Bicalutamide) in the assay buffer.[11]
-
Prepare the source of the androgen receptor, which can be cytosol isolated from rat prostate tissue or a purified recombinant human androgen receptor.[11][12]
-
-
Assay Plate Setup:
-
To designated wells of a 96-well plate, add the serially diluted test compound or control compounds.
-
Include wells for "total binding" (containing only the radioligand and receptor) and "non-specific binding" (containing the radioligand, receptor, and a high concentration of an unlabeled androgen to saturate the receptors).[11]
-
-
Incubation:
-
Add the radioligand working solution to all wells.
-
Add the diluted androgen receptor preparation to all wells to initiate the binding reaction.
-
Incubate the plate, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[11]
-
-
Separation and Quantification:
-
Separate the receptor-bound radioligand from the free (unbound) radioligand. Common methods include hydroxylapatite slurry precipitation or filter binding assays.[11]
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Reporter Gene Assays: Measuring Functional Antagonism (IC50)
Principle: This cell-based assay measures the functional consequence of a compound binding to the AR.[13] Cells (e.g., CHO or VCaP) are engineered to express the androgen receptor and a reporter gene (like luciferase) under the control of an androgen-responsive promoter.[13][14] When an androgen agonist binds to the AR, it translocates to the nucleus and activates the transcription of the reporter gene, producing a measurable signal (e.g., light).[14][15] An antagonist, like this compound, will compete with the agonist and inhibit this signal in a dose-dependent manner. The concentration that inhibits 50% of the maximal agonist-induced signal is the IC50.
Experimental Workflow:
Caption: Workflow of an AR reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) and control antagonists (e.g., Bicalutamide, Enzalutamide).
-
Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compounds.
-
To induce reporter gene expression, add a fixed concentration of an AR agonist (e.g., DHT or R1881) to all wells, except for the negative control wells.
-
Incubate the plate for approximately 24 hours.[16]
-
-
Lysis and Signal Detection:
-
After incubation, lyse the cells to release the reporter protein (luciferase).
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the signal output (luminescence) using a plate reader.[16]
-
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (vehicle only) controls.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced reporter activity.
-
Comparative Data Analysis
| Compound | Generation | Relative Binding Affinity (Compared to DHT) | Functional Antagonism (IC50 in LNCaP cells) |
| Dihydrotestosterone (DHT) | Endogenous Agonist | 100% (Reference) | N/A (Agonist) |
| Bicalutamide | First | ~2% of DHT | ~20.44 µM[7][8] |
| Novel this compound Derivatives (e.g., compound 28) | Investigational | Not reported | ~0.43 µM[7][8] |
| Enzalutamide | Second | 5-8 times higher than Bicalutamide[9][10] | ~1.36 µM[8] |
| Apalutamide | Second | 7-10 times higher than Bicalutamide[10] | Not directly compared in the same study |
Interpretation:
-
First-generation NSAAs like Bicalutamide have a relatively low affinity for the AR compared to the natural ligand, DHT.[17]
-
Second-generation NSAAs, such as Enzalutamide and Apalutamide, were developed to have a significantly higher binding affinity, leading to more potent AR blockade.[10]
-
Intriguingly, recent research on novel derivatives of this compound has demonstrated substantially improved functional antagonism in prostate cancer cell lines, with IC50 values surpassing not only the parent compound Bicalutamide but also the second-generation drug Enzalutamide.[7][8] This suggests that the this compound scaffold is a promising backbone for developing highly potent AR antagonists. These derivatives also showed a strong reduction in the expression of Prostate Specific Antigen (PSA), a key gene regulated by the AR, further confirming their antagonistic activity.[7]
Androgen Receptor Signaling and Antagonist Action
The androgen receptor, upon binding to an agonist like DHT, undergoes a conformational change, dimerizes, and translocates to the nucleus.[2][15][18] In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell growth and proliferation.[15][18][19]
Non-steroidal anti-androgens like this compound competitively bind to the ligand-binding domain of the AR, preventing the binding of androgens.[1] This action blocks the downstream signaling cascade, inhibiting the transcription of androgen-dependent genes and thus suppressing tumor growth.
Caption: Antagonistic action on the AR signaling pathway.
Conclusion
The selectivity of an anti-androgen for the androgen receptor is a paramount determinant of its therapeutic index. While Bicalutamide has been a clinical mainstay, the development of second-generation agents has highlighted the therapeutic advantages of higher receptor affinity. The emerging data on this compound derivatives are particularly compelling, indicating that this molecular scaffold can be optimized to produce antagonists with potencies that may exceed current standards.[7][8] The experimental frameworks of competitive binding and reporter gene assays are the gold standard for quantifying these critical pharmacological parameters. As research progresses, a detailed characterization of this compound's binding affinity (Ki) and its selectivity profile against other nuclear receptors will be crucial in fully defining its potential as a next-generation androgen receptor antagonist.
References
- 1. rigicon.com [rigicon.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 6. Antiandrogen - Wikipedia [en.wikipedia.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 10. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 11. benchchem.com [benchchem.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Resistance Profile of Deshydroxy Bicalutamide Derivatives and Modern Antiandrogens
For researchers and drug development professionals navigating the complex landscape of prostate cancer therapeutics, understanding the nuances of antiandrogen resistance is paramount. The evolution of castration-resistant prostate cancer (CRPC) is frequently driven by the reactivation of the androgen receptor (AR) signaling axis, often rendering existing therapies ineffective. This guide provides an in-depth comparison of novel deshydroxy bicalutamide derivatives with established second-generation antiandrogens, focusing on the critical issue of cross-resistance. We will delve into the preclinical data, explore the underlying mechanisms of resistance, and provide detailed experimental protocols for assessing antiandrogen efficacy.
The Evolving Challenge of Antiandrogen Resistance
Androgen deprivation therapy (ADT) remains the cornerstone of advanced prostate cancer treatment. However, the disease invariably progresses to a castration-resistant state where AR signaling is reactivated despite low levels of circulating androgens. Second-generation antiandrogens such as enzalutamide, apalutamide, and darolutamide have significantly improved patient outcomes by more potently inhibiting the AR compared to their predecessor, bicalutamide.[1]
Despite their enhanced affinity for the AR, resistance to these agents is a significant clinical challenge.[2] This resistance can emerge through various mechanisms, including point mutations in the AR ligand-binding domain (LBD), the expression of constitutively active AR splice variants (like AR-V7), and the activation of bypass signaling pathways.[2] A key concern in the sequential use of these drugs is the high potential for cross-resistance, where resistance to one antiandrogen confers resistance to others.[3]
This compound Derivatives: A New Frontier in AR Antagonism
In the quest for more durable and potent AR antagonists, a new class of compounds, derivatives of this compound, has emerged from preclinical studies. These molecules, which lack the central hydroxyl group of bicalutamide, have demonstrated significantly enhanced antiproliferative activity in various prostate cancer cell lines.[4][5]
Enhanced Potency: A Quantitative Comparison
The primary advantage of the novel this compound derivatives lies in their substantially lower half-maximal inhibitory concentrations (IC50) compared to both bicalutamide and the second-generation antiandrogen enzalutamide. This indicates that a lower concentration of the drug is required to inhibit the growth of prostate cancer cells.
Below is a summary of the reported IC50 values for the most potent this compound derivatives (compounds 27 and 28 from Kandil et al., 2019) in comparison to bicalutamide and enzalutamide across different prostate cancer cell lines.[4]
| Compound | LNCaP (IC50 in µM) | VCaP (IC50 in µM) | PC3 (IC50 in µM) |
| Bicalutamide | 20.44 | Not Reported | Not Reported |
| Enzalutamide | 1.36 | Not Reported | Not Reported |
| Compound 27 | 1.68 | Sub-micromolar | Sub-micromolar |
| Compound 28 | 0.43 | Sub-micromolar | Sub-micromolar |
Data sourced from Kandil et al., European Journal of Medicinal Chemistry, 2019.[4]
The data clearly illustrates the superior potency of the this compound derivatives, with compound 28 being over 40-fold more potent than bicalutamide and more than 3-fold more potent than enzalutamide in the LNCaP cell line.[4]
Understanding the Mechanisms of Cross-Resistance
To appreciate the potential of this compound derivatives, it is crucial to understand the mechanisms that drive cross-resistance among existing antiandrogens.
Androgen Receptor Mutations
Point mutations in the AR LBD can alter the receptor's conformation, sometimes converting antagonists into agonists. For instance, the F877L mutation has been identified in patients treated with enzalutamide or apalutamide and confers resistance to both of these drugs.[6] Another well-documented mutation, W741L, can be induced by bicalutamide treatment and leads to the drug acting as an agonist.[7]
Androgen Receptor Splice Variants
AR splice variants, most notably AR-V7, lack the LBD and are therefore not targeted by conventional antiandrogens that bind to this domain. The expression of AR-V7 is a significant mechanism of resistance to both enzalutamide and abiraterone.[2]
Bypass Signaling Pathways
Prostate cancer cells can also develop resistance by activating alternative signaling pathways that promote growth independently of AR, or that lead to the reactivation of AR through non-canonical mechanisms.
The Potential of this compound Derivatives to Overcome Cross-Resistance: A Mechanistic Hypothesis
While direct experimental data on the efficacy of this compound derivatives in enzalutamide- or apalutamide-resistant cell lines is currently limited, their unique structural features and high potency provide a strong rationale for their potential to overcome existing resistance mechanisms.
Molecular modeling studies of the most potent "double branched" this compound analogues suggest a novel binding mode within the AR LBD. It is hypothesized that the increased bulk from two aromatic rings allows these compounds to occupy two sub-pockets of the LBD simultaneously. This unique interaction may stabilize an antagonist conformation of the receptor more effectively than current antiandrogens and could potentially "forestall" the development of resistance.[7]
The significantly enhanced potency of these derivatives may also play a role. By more effectively shutting down AR signaling at lower concentrations, they may reduce the selective pressure that drives the emergence of resistant clones. However, it is important to note that resistance mechanisms that bypass the AR LBD, such as the expression of AR-V7, would likely not be overcome by these novel antagonists.
Experimental Protocols for Assessing Antiandrogen Cross-Resistance
For researchers aiming to validate the efficacy of new compounds against resistant prostate cancer, a standardized set of in vitro assays is essential.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the concentration of the antiandrogen required to inhibit the growth of prostate cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, or enzalutamide-resistant derivatives) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the antiandrogen compounds (e.g., this compound derivative, enzalutamide, bicalutamide) for a specified period (typically 72-96 hours). Include a vehicle-only control.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Androgen Receptor Target Gene Expression Analysis (qPCR)
Objective: To assess the ability of an antiandrogen to inhibit the transcription of AR-regulated genes, such as Prostate-Specific Antigen (PSA).
Protocol:
-
Cell Treatment: Treat prostate cancer cells with the antiandrogen compounds at various concentrations for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for PSA and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A strong reduction in PSA expression indicates effective AR antagonism.[4]
Visualizing the Landscape of AR Signaling and Experimental Design
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the AR signaling pathway and a typical experimental workflow for evaluating antiandrogen compounds.
Androgen Receptor Signaling Pathway and Points of Inhibition
Caption: AR signaling pathway and antiandrogen inhibition points.
Experimental Workflow for Comparing Antiandrogen Potency
Caption: Workflow for in vitro comparison of antiandrogens.
Conclusion and Future Directions
The preclinical data on this compound derivatives is highly promising, showcasing a significant leap in potency over existing first- and second-generation antiandrogens. While direct evidence of their ability to overcome cross-resistance is still needed, their unique structural properties and potent AR antagonism provide a strong rationale for their continued investigation. Future studies should focus on evaluating these compounds in enzalutamide- and apalutamide-resistant cell lines, including those harboring known AR mutations such as F877L. Such studies will be critical in determining whether these novel derivatives can address the significant clinical challenge of cross-resistance in advanced prostate cancer.
References
- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 2. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation androgen receptor inhibitors in non-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Senior Application Scientist's Guide to Evaluating Improved In Vitro Activity of Deshydroxy Bicalutamide Analogues
Introduction: The Rationale for Moving Beyond Bicalutamide
Prostate cancer remains a significant challenge in oncology, with the androgen receptor (AR) signaling pathway being a critical driver of its progression. First-generation non-steroidal anti-androgens (NSAAs) like Bicalutamide have been foundational in androgen deprivation therapy.[1][2] These drugs function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[2] However, their efficacy is often limited by moderate binding affinity and the development of resistance, frequently through AR mutations that can paradoxically convert these antagonists into agonists.[3]
This guide focuses on a promising avenue of research: the development of analogues of Deshydroxy Bicalutamide. The removal of the hydroxyl group from the Bicalutamide structure serves as a key modification for creating new derivatives. Researchers have synthesized and evaluated a range of these analogues, demonstrating significantly enhanced in vitro antiproliferative activity against various prostate cancer cell lines compared to the parent compound and even the second-generation anti-androgen, Enzalutamide.[4][1] This guide provides a framework for understanding and evaluating the in vitro performance of these next-generation AR antagonists, detailing the underlying mechanisms, robust experimental protocols, and comparative data.
Mechanism of Action: Disrupting Androgen Receptor Signaling
The primary mechanism of action for this compound analogues, like their predecessors, is the competitive antagonism of the androgen receptor. In a normal physiological state, the binding of androgens (e.g., DHT) to the AR's ligand-binding domain (LBD) induces a conformational change. This change facilitates the dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus. Once in the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on target genes, recruiting co-activators and initiating the transcription of genes that drive prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA).[4]
This compound analogues are designed to bind to the same LBD with higher affinity, but in a way that prevents the necessary conformational change for receptor activation. This effectively blocks the downstream signaling cascade, leading to a reduction in the expression of AR-regulated genes and subsequent inhibition of tumor cell proliferation.[4][1]
Caption: Androgen Receptor signaling and inhibition by analogues.
Comparative In Vitro Activity of this compound Analogues
Recent studies have highlighted several this compound analogues with potent antiproliferative activity. The data below summarizes the half-maximal inhibitory concentrations (IC50) against the LNCaP human prostate cancer cell line, which is androgen-sensitive. Notably, several novel analogues, particularly double-branched derivatives, demonstrate significantly improved potency over both Bicalutamide and Enzalutamide.[4][1]
| Compound | Modification | IC50 in LNCaP Cells (µM) | Fold Improvement vs. Bicalutamide | Reference |
| Bicalutamide | Parent Drug | 20.44 | - | [1] |
| Enzalutamide | Second-Gen Drug | 1.31 - 1.36 | ~15x | [1] |
| Analogue 16 | Deshydroxy | 6.59 - 10.86 | ~2-3x | [5] |
| Analogue 27 | Double Branched | 1.68 | ~12x | |
| Analogue 28 | Double Branched | 0.43 | ~47x | [1] |
| Analogue 33 | Single Branched | - | - |
Note: IC50 values can vary based on experimental conditions. The data presented are representative values from the cited literature.[6]
The most active compound, analogue 28, shows sub-micromolar activity, representing a more than 40-fold improvement over Bicalutamide and a 3-fold improvement over Enzalutamide in LNCaP cells.[1] Further validation of their anti-androgenic activity comes from the significant reduction of PSA expression in LNCaP cells upon treatment with these compounds.[1]
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated in vitro assays are essential. The following protocols provide a step-by-step guide for the key experiments used to characterize the activity of this compound analogues.
Antiproliferative Activity Assessment (MTS/MTT Assay)
This assay determines the ability of a compound to inhibit the proliferation of prostate cancer cell lines.
-
Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogues, Bicalutamide, Enzalutamide (as controls), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.
-
AR-Mediated Transcriptional Activity (Luciferase Reporter Assay)
This cell-based assay quantifies a compound's ability to antagonize androgen-induced AR transcriptional activity.[7][8]
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of an Androgen Response Element (ARE).[9][10] AR activation by an agonist (e.g., DHT) drives luciferase expression, which can be measured as light output. An antagonist will inhibit this process.
-
Protocol:
-
Cell Transfection: Co-transfect AR-negative cells (e.g., PC3) or AR-positive cells (e.g., LNCaP) with an ARE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[7][10]
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Treatment: Treat the cells with the test compounds (analogues and controls) in the presence of a fixed concentration of an AR agonist (e.g., DHT or R1881).
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of DHT-induced transcription for each compound concentration and determine the IC50 value.
-
Gene Expression Analysis of AR-Target Genes (qPCR)
This assay confirms that the observed antiproliferative effects are due to the intended mechanism of AR antagonism.
-
Principle: Measures the mRNA levels of AR-regulated genes, such as PSA, to confirm that the test compounds inhibit their expression.
-
Protocol:
-
Cell Treatment: Treat LNCaP cells with the test compounds and controls for a defined period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., PSA) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
Caption: Experimental workflow for in vitro evaluation.
Conclusion and Future Directions
The development of this compound analogues represents a significant step forward in the pursuit of more potent and effective treatments for prostate cancer. The in vitro data clearly demonstrates that specific structural modifications, such as the introduction of double-branched structures, can lead to dramatic improvements in antiproliferative activity, far exceeding that of Bicalutamide and even Enzalutamide.[4][1]
The robust experimental framework detailed in this guide—encompassing antiproliferative, transcriptional, and gene expression assays—is critical for the accurate evaluation and comparison of these novel compounds. For researchers in the field, adherence to these validated protocols is paramount for generating reliable and reproducible data.
Future work should focus on elucidating the precise structure-activity relationships to guide the rational design of even more potent analogues.[11][12] Furthermore, promising candidates identified through these in vitro assays must be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy in animal models, and potential to overcome known resistance mechanisms.
References
- 1. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 10. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Deshydroxy Bicalutamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Product Lifecycle
This guide provides a comprehensive, technically grounded framework for the safe disposal of Deshydroxy Bicalutamide. Moving beyond a simple checklist, we will explore the causal logic behind these procedures, ensuring that your disposal plan is a robust, self-validating system that protects both personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound shares a toxicological profile with its parent compound, Bicalutamide, which is classified as a hazardous substance.[3] Its potent anti-androgenic activity means that even small, unintended exposures can have significant biological effects.[4][5] Therefore, it must be handled with the same level of caution as other hazardous drugs.[6][7]
The primary risks associated with this compound include:
-
Reproductive Toxicity: May impair fertility or cause harm to an unborn child.[3][8]
-
Suspected Carcinogenicity: Animal studies with the parent compound suggest a potential cancer risk.[8]
-
Aquatic Toxicity: The compound is recognized as being very toxic to aquatic life, with long-lasting effects.[3][8]
These hazards mandate a disposal strategy that prevents occupational exposure and environmental release. The U.S. Environmental Protection Agency (EPA) strictly prohibits the disposal of such hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[9][10]
| Hazard Class | GHS Pictogram | Hazard Statement | Primary Concern |
| Carcinogenicity | हेल्थ हज़ार्ड | H351: Suspected of causing cancer.[8][11] | Long-term occupational exposure |
| Reproductive Toxicity | हेल्थ हज़ार्ड | H360: May damage fertility or the unborn child.[8][11] | Exposure to personnel of reproductive age |
| Aquatic Hazard | पर्यावरण | H410: Very toxic to aquatic life with long-lasting effects.[8][11] | Environmental contamination via improper disposal |
Table 1: Key Hazard Profile for this compound, based on data for the parent compound and available derivative information.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste, ensure the proper safety measures are in place. Engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure, should be used during any manipulation of the powdered compound to minimize inhalation exposure.[4][7]
The selection of PPE is critical and non-negotiable. The goal is to create a complete barrier between the handler and the hazardous material.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Handling Waste Containers | 2 pairs of chemotherapy-rated gloves | Disposable, solid-front gown | Safety glasses with side shields | Not required unless spill or aerosol generation is likely |
| Packaging Bulk Waste | 2 pairs of chemotherapy-rated gloves | Disposable, solid-front gown | Safety glasses with side shields | N95 respirator if handling outside of a ventilated enclosure |
| Spill Cleanup | 2 pairs of chemotherapy-rated gloves | Disposable, solid-front gown | Face shield and safety goggles | N95 respirator or higher |
Table 2: Recommended PPE for Handling this compound Waste. Always consult your institution's specific safety protocols.
Causality: Double-gloving provides protection in case the outer glove is breached. A solid-front gown prevents permeation of the chemical in case of a splash. This multi-layered approach is a core principle of handling hazardous drugs.[6][12]
Waste Segregation: A Critical Decision Workflow
Proper segregation at the point of generation is the most important step in a successful disposal plan. Mixing hazardous waste with non-hazardous waste is a common and costly compliance error. According to the EPA's Resource Conservation and Recovery Act (RCRA), different types of pharmaceutical waste must be managed in distinct streams.[13][14]
The following diagram outlines the decision-making process for segregating waste contaminated with this compound.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocols
These protocols provide direct, actionable guidance for managing different waste streams.
Protocol 4.1: Disposal of Bulk this compound
This applies to expired raw product, unused formulations, or heavily contaminated items. This is considered RCRA hazardous waste.[14]
-
Work within a Containment Device: Perform all manipulations inside a chemical fume hood or similar ventilated enclosure.
-
Don Appropriate PPE: Wear all PPE as specified for "Packaging Bulk Waste" in Table 2.
-
Prepare the Waste Container: Obtain a designated RCRA hazardous pharmaceutical waste container.[15] This is typically a black, leak-proof container with a secure lid and proper labeling.
-
Transfer the Waste: Carefully transfer the bulk powder or material into the RCRA container. Use tools like a disposable spatula to avoid creating dust.
-
Decontaminate and Dispose of Tools: Any tools used must be decontaminated or disposed of as hazardous waste themselves.
-
Seal and Label: Securely close the container. Ensure the label includes "Hazardous Waste," the compound name ("this compound"), and the date.
-
Store Securely: Place the container in a designated satellite accumulation area for hazardous waste, awaiting pickup by a licensed disposal vendor.
Protocol 4.2: Disposal of Trace-Contaminated Materials
This applies to items with minimal residual contamination, such as used PPE, empty vials, and contaminated lab paper.
-
Don Handling PPE: Wear gloves and a lab coat as specified in Table 2.
-
Segregate at Source: As they are generated, place all trace-contaminated items directly into a designated trace chemotherapy waste container (often yellow or red, and may be lined with a specific bag).[16]
-
Do Not Compact: Never attempt to crush or compact the waste, as this can generate aerosols.
-
Seal When Full: Once the container is three-quarters full, securely seal it.
-
Arrange for Disposal: This waste stream must be disposed of via incineration by a qualified medical or hazardous waste management company.[16][17]
Protocol 4.3: Spill Management
Immediate and correct response to a spill is vital for safety.
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don Spill PPE: Put on the full set of PPE outlined for "Spill Cleanup" in Table 2.
-
Contain the Spill: If the spill involves a powder, gently cover it with damp paper towels to prevent it from becoming airborne.[3] For a liquid, use absorbent pads from a chemotherapy spill kit.
-
Clean the Area: Work from the outside of the spill inward. Clean the area with a detergent solution, followed by a rinse with clean water.
-
Dispose of All Materials: All cleanup materials (absorbent pads, contaminated PPE, etc.) are considered bulk hazardous waste. Place them in the designated black RCRA container for disposal.[6]
-
Document the Incident: Report and document the spill according to your institution's safety procedures.
Regulatory Framework and Final Disposal
The ultimate disposal of this compound waste is governed by federal and local regulations.
-
EPA: The EPA's RCRA program provides the framework for managing hazardous waste from "cradle to grave."[13] Your institution is a hazardous waste generator and is legally responsible for the waste until its final destruction.
-
OSHA: OSHA guidelines are designed to ensure worker safety during the handling of hazardous drugs.[7][18] Following the protocols in this guide helps maintain compliance with OSHA standards.
The required final disposal method for both bulk and trace hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility .[17][19] This high-temperature process is necessary to ensure the complete destruction of the pharmacologically active molecule. Never dispose of this material in standard trash or via a landfill without prior treatment by a licensed vendor.
By adhering to these scientifically-backed procedures, you build a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our environment.
References
- 1. astrazeneca.com [astrazeneca.com]
- 2. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 5. Combined exposures to anti-androgenic chemicals: steps towards cumulative risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. astrazeneca.com.au [astrazeneca.com.au]
- 9. waste360.com [waste360.com]
- 10. epa.gov [epa.gov]
- 11. labsolu.ca [labsolu.ca]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 15. youtube.com [youtube.com]
- 16. danielshealth.ca [danielshealth.ca]
- 17. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 18. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emro.who.int [emro.who.int]
A Comprehensive Guide to Personal Protective Equipment for Handling Deshydroxy Bicalutamide
Welcome to your essential guide for the safe handling of Deshydroxy Bicalutamide. As a potent, non-steroidal anti-androgen compound, the proper selection and use of Personal Protective Equipment (PPE) is not merely a recommendation—it is the cornerstone of a comprehensive safety strategy. This document provides an in-depth, procedural framework designed for the professionals at the forefront of research and drug development. Our objective is to move beyond a simple checklist, explaining the causality behind each safety measure to build a culture of intrinsic safety within your laboratory.
This compound, like its parent compound Bicalutamide, is a highly potent active pharmaceutical ingredient (HPAPI) that warrants significant precautions. The known toxicological profile of related compounds includes risks of reproductive toxicity and carcinogenicity.[1][2][3] Therefore, a robust safety protocol must assume this compound presents similar hazards. The core principle is containment at the source , using engineering controls as the primary barrier and PPE as the critical final layer of defense for personnel.[4]
Hazard Assessment and the Hierarchy of Controls
Before any handling of this compound, a thorough risk assessment is mandatory.[5][6] This compound is classified with the following hazard statements: H351 (Suspected of causing cancer), H360 (May damage fertility. May damage the unborn child), and H410 (Very toxic to aquatic life with long lasting effects).[1][3] Given these risks, handling protocols must adhere to the hierarchy of controls, which prioritizes safety measures in the following order:
-
Engineering Controls: These are the primary methods for containment. All work with solid (powder) this compound must be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a containment isolator (glove box).[7][8] These systems protect the user by maintaining negative pressure and filtering the air.
-
Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), providing rigorous training, restricting access to handling areas, and implementing a medical surveillance program.[7][9][10]
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the hazardous substance. It is used in conjunction with engineering and administrative controls and is never a substitute for them.[7][11]
Core PPE Requirements for this compound
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the minimum required PPE for common laboratory procedures involving this compound.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solids | Double Nitrile/Neoprene (Chemotherapy-rated) | Disposable, solid-front, back-closing gown (Polyethylene-coated) | Safety goggles and face shield | N95 or higher respirator (Required if not in an isolator) |
| Preparing Solutions | Double Nitrile/Neoprene (Chemotherapy-rated) | Disposable, solid-front, back-closing gown (Polyethylene-coated) | Safety goggles or face shield | Not required if performed within a certified chemical fume hood/BSC |
| Administering to Animals | Double Nitrile/Neoprene (Chemotherapy-rated) | Disposable, solid-front, back-closing gown | Safety goggles | Task-dependent; consult institutional animal care guidelines |
| Spill Cleanup | Double Nitrile/Neoprene (Chemotherapy-rated) | Disposable, solid-front, back-closing gown | Safety goggles and face shield | Chemical cartridge respirator (e.g., PAPR) |
| Waste Disposal | Double Nitrile/Neoprene (Chemotherapy-rated) | Disposable, solid-front, back-closing gown | Safety goggles | Not typically required |
Hand Protection: The First Line of Defense
Skin contact is a primary route of exposure for potent compounds.[11] Therefore, robust hand protection is non-negotiable.
-
Glove Type: Use powder-free nitrile or neoprene gloves.[6] Avoid latex, as it can have high rates of allergic reactions and may offer less chemical resistance.
-
Chemotherapy Rating: Select gloves that meet the ASTM D6978 standard, which certifies their resistance to permeation by chemotherapy drugs.[5][6] This provides a validated barrier against potent compounds.
-
Double-Gloving: Always wear two pairs of gloves.[6][12] This practice protects against undetected pinholes or tears in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin. The inner glove cuff should be under the gown cuff, while the outer glove cuff should go over the gown cuff.
Body Protection: Shielding Against Contamination
Standard cloth lab coats are insufficient as they are absorbent and can hold potent compounds against the skin.
-
Gown Specifications: A disposable, low-permeability gown made of materials like polyethylene-coated polypropylene is required.[6][13]
-
Design: The gown must have long sleeves with tight-fitting knit or elastic cuffs and close securely in the back.[13][14] This design minimizes the risk of frontal contamination and ensures a snug fit at the wrist to integrate with your gloves.
Eye and Face Protection: Preventing Splash and Aerosol Exposure
Protecting the mucous membranes of the eyes and face is critical.
-
Minimum Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures.
-
Enhanced Protection: When there is a risk of splashes or aerosol generation—such as when preparing solutions or cleaning spills—upgrade to chemical splash goggles.[13] For maximum protection, a full face shield should be worn over safety goggles.[6][13]
Respiratory Protection: Controlling Inhalation Risks
Inhalation of airborne powder is a significant exposure risk.
-
Inside Engineering Controls: When working with solutions inside a certified chemical fume hood or BSC, additional respiratory protection is generally not required as the engineering control provides containment.
-
Handling Powders: When weighing or handling the solid form of this compound outside of a containment isolator (e.g., in a fume hood), a NIOSH-approved N95 respirator is the minimum requirement. For larger quantities or extended procedures, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[15]
-
Spill Response: For cleaning up significant spills, especially of the powder, a chemical cartridge-type respirator is necessary to protect against high concentrations of airborne particles.[11]
Procedural Discipline: Donning and Doffing PPE
The sequence for putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination. The following workflow is designed to minimize this risk.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Decontamination and Disposal Plan
All PPE used when handling this compound must be considered contaminated waste.
-
Waste Segregation: All disposable items, including gloves, gowns, shoe covers, and cleaning materials, must be discarded into a designated hazardous waste container.[12] These containers are typically yellow or black, clearly labeled as "Trace Chemotherapy Waste" or "Hazardous Waste," and should be puncture-proof and have a secure lid.[12]
-
Disposal Method: The final disposal method for this waste must be incineration at a licensed facility.[1][12] Never dispose of this waste in the regular trash.
-
Spills: In the event of a spill, contain the area immediately. Use a chemotherapy spill kit and follow established institutional procedures. All materials used for cleanup must be disposed of as bulk hazardous waste.[12]
-
Decontamination: After completing work and removing PPE, wash your hands thoroughly with soap and water.[1] Regularly decontaminate work surfaces within the engineering control (fume hood, BSC) using a validated procedure, which may involve an initial cleaning with a detergent followed by a rinse and disinfection with 70% isopropyl alcohol.[12]
By adhering to these stringent PPE protocols and operational plans, you create a self-validating system of safety. This disciplined approach ensures the integrity of your research and, most importantly, protects you and your colleagues from the potent effects of this compound.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. canada.altasciences.com [canada.altasciences.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 11. pppmag.com [pppmag.com]
- 12. benchchem.com [benchchem.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

